Product packaging for Tetraethylurea(Cat. No.:CAS No. 1187-03-7)

Tetraethylurea

Cat. No.: B072240
CAS No.: 1187-03-7
M. Wt: 172.27 g/mol
InChI Key: UWHSPZZUAYSGTB-UHFFFAOYSA-N
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Description

Tetraethylurea is a highly versatile, non-protic, high-boiling-point organic solvent of significant interest in chemical research and development. Its primary utility stems from its exceptional ability to solubilize a wide range of organic compounds and polymers, making it an ideal medium for high-temperature reactions, including organic synthesis and polymerizations. As a tetra-substituted urea, it lacks N-H bonds, rendering it inert in many reactions where its smaller, protic analogues would participate, thus providing a stable and non-interfering reaction environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B072240 Tetraethylurea CAS No. 1187-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetraethylurea
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InChI

InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSPZZUAYSGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
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DSSTOX Substance ID

DTXSID5044522
Record name Tetraethylurea
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Molecular Weight

172.27 g/mol
Source PubChem
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Physical Description

Liquid
Record name Urea, N,N,N',N'-tetraethyl-
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CAS No.

1187-03-7
Record name N,N,N′,N′-Tetraethylurea
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Record name Tetraethylurea
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Record name Urea, N,N,N',N'-tetraethyl-
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Record name Tetraethylurea
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Record name Tetraethylurea
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Record name TETRAETHYLUREA
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,1,3,3-Tetraethylurea. The information is tailored for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Structure and Identification

1,1,3,3-Tetraethylurea, also known as N,N,N',N'-Tetraethylurea, is a symmetrically substituted urea derivative. The central carbonyl group is bonded to two nitrogen atoms, each of which is further substituted with two ethyl groups. This substitution pattern significantly influences its physical and chemical properties, rendering it a versatile aprotic polar solvent.

The canonical SMILES representation of the molecule is CCN(CC)C(=O)N(CC)CC.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for 1,1,3,3-Tetraethylurea are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 1,1,3,3-tetraethylurea[1]
Synonyms N,N,N',N'-Tetraethylurea, TEU, Tetraethylcarbamide[2][3]
CAS Number 1187-03-7[3]
Molecular Formula C₉H₂₀N₂O[2]
Molecular Weight 172.27 g/mol [2]
Appearance Colorless liquid[2]
Density 0.907 g/mL at 20 °C[2]
Boiling Point 211-213 °C[2]
Refractive Index n20/D 1.447[2]
¹H NMR Expected signals for ethyl protons (triplet and quartet)[4][5]
¹³C NMR Expected signals for carbonyl, and ethyl carbons[6][7][8]
FTIR Characteristic C=O stretching and C-N stretching bands[9][10][11]
Mass Spec (EI) Molecular ion peak and characteristic fragmentation pattern[12][13]

Experimental Protocols

Synthesis of 1,1,3,3-Tetraethylurea

Several methods are available for the synthesis of tetra-substituted ureas. The following protocols are based on common synthetic routes analogous to the preparation of similar compounds, such as tetramethylurea, and information from the patent literature.[14][15][16]

Method 1: From Diethylamine and a Phosgene Equivalent (e.g., Triphosgene)

This method offers a safer alternative to the direct use of highly toxic phosgene gas.[15][17]

  • Reaction: 6 (CH₃CH₂)₂NH + (Cl₃CO)₂CO → 3 [(CH₃CH₂)₂N]₂CO + 6 HCl

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution), dissolve diethylamine (6.0 equivalents) in an inert anhydrous solvent such as toluene.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the triphosgene solution to the stirred diethylamine solution via the dropping funnel, maintaining the temperature below 10 °C. The excess diethylamine acts as a base to neutralize the HCl byproduct.[18]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • The resulting mixture will contain the product and diethylamine hydrochloride precipitate.

    • Filter the mixture to remove the salt.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure 1,1,3,3-Tetraethylurea.

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

This method is suitable if diethylcarbamoyl chloride is readily available.[14]

  • Reaction: (CH₃CH₂)₂NCOCl + (CH₃CH₂)₂NH → [(CH₃CH₂)₂N]₂CO + HCl

  • Procedure:

    • In a reaction vessel, combine diethylcarbamoyl chloride (1.0 equivalent) with an excess of diethylamine (at least 2.0 equivalents) in an inert solvent.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Stir the mixture until the reaction is complete (monitor by TLC or GC).

    • The workup procedure is similar to Method 1, involving filtration of the amine hydrochloride salt, washing of the organic phase, drying, and purification by vacuum distillation.

Spectroscopic Characterization

The following are the expected spectral characteristics for 1,1,3,3-Tetraethylurea based on its structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple due to the molecule's symmetry. Two signals corresponding to the ethyl groups should be observed:

    • A triplet integrating to 12 protons, corresponding to the methyl (CH₃) groups.

    • A quartet integrating to 8 protons, corresponding to the methylene (CH₂) groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Three distinct signals are expected:

    • A signal for the carbonyl carbon (C=O) in the downfield region (typically ~160-180 ppm).[8]

    • A signal for the methylene carbons (-CH₂-).

    • A signal for the methyl carbons (-CH₃).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands:

    • A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea group.[11]

    • C-N stretching vibrations in the region of 1300-1400 cm⁻¹.

    • C-H stretching and bending vibrations from the ethyl groups in the regions of 2850-3000 cm⁻¹ and ~1375-1470 cm⁻¹, respectively.[19]

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to show:

    • A molecular ion peak (M⁺) at m/z = 172.

    • Fragmentation patterns resulting from the loss of ethyl groups and other characteristic cleavages of the urea structure. Common fragments would likely include ions resulting from alpha-cleavage adjacent to the nitrogen atoms.[13]

Applications in Drug Development

While there is no specific evidence of 1,1,3,3-Tetraethylurea directly interacting with known signaling pathways, its role in the pharmaceutical industry is significant, primarily as a specialized solvent and formulation excipient.[2][3] Substituted ureas, in general, are a class of compounds with diverse biological activities, and many approved drugs contain a urea moiety.[20][21]

The utility of 1,1,3,3-Tetraethylurea in drug development includes:

  • Aprotic Polar Solvent: Its ability to dissolve a wide range of organic compounds makes it a useful solvent in the synthesis of active pharmaceutical ingredients (APIs).[2]

  • Drug Formulation: It can be used to enhance the solubility and stability of poorly soluble drug candidates in formulations for preclinical and clinical studies.[2]

  • Starting Material: The urea scaffold is a key structural motif in many biologically active molecules. While tetraethylurea itself is not typically a direct precursor, the synthetic methodologies for its preparation are relevant to the synthesis of more complex, biologically active ureas.[20][21]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1,1,3,3-Tetraethylurea, which is a fundamental logical relationship in its production for research and development purposes.

Synthesis_Workflow General Synthesis Workflow for 1,1,3,3-Tetraethylurea cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Diethylamine Diethylamine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) Diethylamine->Reaction_Vessel Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Reaction_Vessel Filtration Filtration to remove Amine Hydrochloride Reaction_Vessel->Filtration Washing Aqueous Washing (Water, Brine) Filtration->Washing Drying Drying of Organic Phase Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure_TEU Pure 1,1,3,3-Tetraethylurea Distillation->Pure_TEU

Caption: General Synthesis Workflow for 1,1,3,3-Tetraethylurea.

References

1,1,3,3-Tetraethylurea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethylurea is a tetra-substituted urea that serves as a versatile building block in organic synthesis and finds applications as a specialized solvent and reagent. Its unique properties make it a compound of interest in various fields, including pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of its properties, synthesis, and analytical characterization.

Core Properties

The fundamental physicochemical properties of 1,1,3,3-Tetraethylurea are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
CAS Number 1187-03-7
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Appearance Colorless liquid
Melting Point -20.15 °C
Boiling Point 211-213 °C
Density 0.907 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.447

Synthesis of 1,1,3,3-Tetraethylurea

A common and effective method for the synthesis of 1,1,3,3-Tetraethylurea involves the reaction of diethylamine with phosgene in the presence of a base. This method is analogous to the well-established synthesis of tetramethylurea.

Experimental Protocol: Synthesis

Materials:

  • Diethylamine

  • Phosgene (or a phosgene substitute like triphosgene)

  • Aqueous sodium hydroxide solution (e.g., 50%)

  • A suitable organic solvent for extraction (e.g., dichloromethane or ethylene dichloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of diethylamine in a suitable solvent.

  • Basification: An aqueous solution of sodium hydroxide is added to the flask to act as a hydrogen chloride scavenger.

  • Phosgenation: The reaction mixture is cooled in an ice bath. A solution of phosgene in a suitable solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully controlled during this exothermic reaction.

  • Reaction Completion: After the addition of phosgene is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion.

  • Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure 1,1,3,3-Tetraethylurea.

Synthesis_Workflow reagents Diethylamine + Base reaction Reaction in Flask (Cooling and Stirring) reagents->reaction phosgene Phosgene phosgene->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure 1,1,3,3-Tetraethylurea purification->product

Synthesis Workflow for 1,1,3,3-Tetraethylurea.

Analytical Characterization

The purity and identity of synthesized 1,1,3,3-Tetraethylurea can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like 1,1,3,3-Tetraethylurea and for identifying any potential impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the 1,1,3,3-Tetraethylurea sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of 1,1,3,3-Tetraethylurea.

GCMS_Workflow sample 1,1,3,3-Tetraethylurea Sample dissolve Dissolve in Solvent sample->dissolve injection Inject into GC dissolve->injection separation Separation in GC Column injection->separation ionization Ionization in MS separation->ionization detection Mass Analysis & Detection ionization->detection data Data Analysis (Purity & Identification) detection->data

General Workflow for GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 1,1,3,3-Tetraethylurea.

Experimental Protocol: NMR

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,1,3,3-Tetraethylurea in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: A signal for the carbonyl carbon (C=O), a signal for the methylene carbons (-CH₂-), and a signal for the methyl carbons (-CH₃).

Safety and Handling

1,1,3,3-Tetraethylurea is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

1,1,3,3-Tetraethylurea is primarily utilized as:

  • A building block in organic synthesis: Its structure allows for various chemical transformations.[2]

  • A high-grade solvent: It can dissolve a range of organic compounds.

  • An intermediate in the production of pharmaceuticals and pesticides. [2][3]

  • A reagent in various chemical reactions. [3]

  • It has also been investigated for its potential in catalysis and as a stabilizer for metal nanoparticles.[3]

This technical guide provides a foundational understanding of 1,1,3,3-Tetraethylurea for professionals in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

References

An In-depth Technical Guide to N,N,N',N'-Tetraethylurea: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylurea is a tetra-substituted urea derivative characterized by the presence of four ethyl groups attached to the nitrogen atoms of the urea backbone. This colorless to pale yellow liquid is a versatile compound utilized as a solvent, reagent, and intermediate in a variety of organic syntheses.[1][2] Its fully alkylated structure imparts distinct physical and chemical properties compared to unsubstituted or partially substituted ureas, influencing its reactivity, solubility, and applications in both laboratory and industrial settings.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N,N',N'-Tetraethylurea, detailed experimental protocols for its synthesis and characterization, and a workflow for its quality control.

Core Physical and Chemical Properties

The physical and chemical properties of N,N,N',N'-Tetraethylurea are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₂₀N₂O[3]
Molecular Weight 172.27 g/mol [3]
CAS Number 1187-03-7[3]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, amine-like
Boiling Point 211-213 °C[4]
Melting Point -20.15 °C[4]
Density 0.907 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.447[4]
Table 2: Solubility and Spectroscopic Data
PropertyDetailsSource(s)
Solubility Soluble in water and various organic solvents.[1]
Infrared (IR) Spectrum Characteristic C=O stretching vibration.
¹H NMR Spectrum Signals corresponding to the ethyl protons.
¹³C NMR Spectrum Signals for the carbonyl carbon and ethyl carbons.
Mass Spectrum Molecular ion peak corresponding to the molecular weight.

Synthesis of N,N,N',N'-Tetraethylurea

N,N,N',N'-Tetraethylurea can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: From Diethylamine and Phosgene

This method involves the reaction of diethylamine with phosgene or a phosgene equivalent like triphosgene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_Phosgene cluster_reactants Reactants cluster_conditions Conditions cluster_products Products diethylamine 2 (CH₃CH₂)₂NH Diethylamine product ((CH₃CH₂)₂)₂CO N,N,N',N'-Tetraethylurea diethylamine->product phosgene COCl₂ Phosgene phosgene->product base Base (e.g., NaOH) neutralized_byproduct Salt + H₂O base->neutralized_byproduct byproduct 2 HCl byproduct->neutralized_byproduct

Synthesis from Diethylamine and Phosgene

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for acidic gases.

  • Reactant Charging: Charge the flask with a solution of diethylamine in an inert solvent (e.g., dichloromethane).

  • Reaction: Cool the flask in an ice bath. Add a solution of phosgene (or triphosgene) in the same solvent dropwise from the dropping funnel with vigorous stirring. An aqueous solution of a strong base, such as sodium hydroxide, is added concurrently or subsequently to neutralize the generated HCl.[5]

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,N,N',N'-Tetraethylurea.

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

An alternative and often more convenient laboratory synthesis involves the reaction of diethylcarbamoyl chloride with diethylamine.

Synthesis_CarbamoylChloride cluster_reactants Reactants cluster_products Products carbamoyl_chloride (CH₃CH₂)₂NCOCl Diethylcarbamoyl Chloride product ((CH₃CH₂)₂)₂CO N,N,N',N'-Tetraethylurea carbamoyl_chloride->product byproduct (CH₃CH₂)₂NH₂⁺Cl⁻ Diethylammonium Chloride diethylamine (CH₃CH₂)₂NH Diethylamine diethylamine->product diethylamine->byproduct

Synthesis from Diethylcarbamoyl Chloride

Experimental Protocol:

  • Reaction Setup: Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet in a fume hood.

  • Reactant Charging: Dissolve diethylamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution in an ice bath.

  • Reaction: Add a solution of diethylcarbamoyl chloride in the same solvent dropwise to the cooled diethylamine solution with stirring. A precipitate of diethylammonium chloride will form.

  • Work-up: After the addition, allow the mixture to warm to room temperature and continue stirring. Filter the reaction mixture to remove the solid byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude N,N,N',N'-Tetraethylurea can be purified by vacuum distillation.

Experimental Protocols for Characterization

Boiling Point Determination (Micro Method)
  • Sample Preparation: Place a few drops of N,N,N',N'-Tetraethylurea into a small test tube or a melting point capillary tube sealed at one end.

  • Apparatus Setup: Attach the sample tube to a thermometer. Insert a smaller capillary tube, sealed at one end, open-end down into the sample.

  • Heating: Heat the assembly in a Thiele tube or a melting point apparatus.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the inner capillary. The boiling point is the temperature at which the bubbling stops upon cooling, and the liquid just begins to enter the inner capillary.

Solubility Determination
  • Qualitative Assessment: To a test tube containing a small amount of N,N,N',N'-Tetraethylurea, add the solvent of interest (e.g., water, ethanol, acetone) dropwise with agitation. Observe for the formation of a homogeneous solution.

  • Quantitative Measurement (Gravimetric Method):

    • Prepare a saturated solution of N,N,N',N'-Tetraethylurea in a known volume of solvent at a specific temperature by adding an excess of the urea and stirring until equilibrium is reached.

    • Carefully decant or filter a known volume of the saturated solution into a pre-weighed container.

    • Evaporate the solvent completely.

    • Weigh the container with the residue. The difference in weight gives the mass of dissolved N,N,N',N'-Tetraethylurea, from which the solubility can be calculated.

Spectroscopic Analysis
  • FT-IR Spectroscopy:

    • Sample Preparation: As N,N,N',N'-Tetraethylurea is a liquid, a neat sample can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Data Acquisition: Acquire the spectrum using an FT-IR spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve a small amount of N,N,N',N'-Tetraethylurea (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of N,N,N',N'-Tetraethylurea in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and acquire the mass spectrum.

Quality Control Workflow

Ensuring the purity of synthesized N,N,N',N'-Tetraethylurea is crucial for its intended application. A typical quality control workflow involves a series of analytical tests to confirm its identity and purity.

Quality_Control start Synthesized N,N,N',N'-Tetraethylurea visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection ftir FT-IR Spectroscopy (Functional Group ID) visual_inspection->ftir nmr NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) ftir->nmr hplc_ms HPLC-MS (Purity and Impurity Profiling) nmr->hplc_ms pass_fail Compare to Specifications hplc_ms->pass_fail release Release for Use pass_fail->release Pass reject Reject/Repurify pass_fail->reject Fail

Quality Control Workflow for N,N,N',N'-Tetraethylurea

Experimental Protocol for Purity Determination by HPLC-MS:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

    • Injection Volume: 5-10 µL of the sample solution.

  • Sample Preparation: Prepare a dilute solution of the synthesized N,N,N',N'-Tetraethylurea in the initial mobile phase composition.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer confirms the identity of the main peak by its mass-to-charge ratio and can be used to identify any impurities.

Chemical Reactivity

The chemical behavior of N,N,N',N'-Tetraethylurea is largely defined by the electron-donating nature of the four ethyl groups and the presence of the carbonyl group.

  • Hydrolysis: Like other ureas, N,N,N',N'-Tetraethylurea can undergo hydrolysis to diethylamine and carbon dioxide, although this process is generally slow under neutral conditions. The rate of hydrolysis can be influenced by pH and temperature.

  • Reactions with Electrophiles: The lone pairs of electrons on the nitrogen atoms can react with strong electrophiles.

  • Coordination Chemistry: The carbonyl oxygen atom possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers to form coordination complexes.

Conclusion

N,N,N',N'-Tetraethylurea is a valuable compound in organic chemistry with a unique set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, methods for its synthesis, and protocols for its analysis and quality control. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile molecule.

References

An In-depth Technical Guide to Tetraethylurea: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetraethylurea, a versatile compound utilized in various scientific and industrial applications. This document details its molecular characteristics and outlines a common experimental protocol for its synthesis, catering to professionals in research and development.

Core Molecular and Physical Properties

This compound is a symmetrically substituted urea derivative characterized by the presence of four ethyl groups attached to the nitrogen atoms. This structure imparts specific properties that make it a valuable solvent and reagent in organic chemistry. A summary of its key quantitative data is presented below for clear reference.

PropertyValueSource(s)
Chemical Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 1187-03-7[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of diethylamine with phosgene in the presence of a base. This method, while effective, requires stringent safety precautions due to the high toxicity of phosgene. Alternative, phosgene-free synthetic routes are also being explored to enhance safety and sustainability.[2][3][4]

A generalized experimental protocol for a common synthesis method is detailed below.

Materials:

  • Diethylamine

  • Phosgene (or a phosgene substitute like triphosgene)

  • Anhydrous inert solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine) or aqueous sodium hydroxide

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Stirring and heating apparatus

  • Equipment for extraction and distillation

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of diethylamine in an anhydrous inert solvent is prepared in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser. The flask is cooled in an ice bath.

  • Addition of Phosgene: A solution of phosgene in the same solvent is added dropwise to the cooled diethylamine solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Neutralization: After the addition is complete, a base (e.g., triethylamine or aqueous sodium hydroxide) is added to neutralize the hydrogen chloride formed during the reaction.

  • Workup: The reaction mixture is then washed with water to remove any salts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

This protocol serves as a general guideline. For specific applications, optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Diethylamine Diethylamine Reaction Reaction in Inert Solvent Diethylamine->Reaction Phosgene Phosgene Phosgene->Reaction Base Base (e.g., NaOH) Neutralization Neutralization Base->Neutralization Reaction->Neutralization HCl byproduct Workup Aqueous Workup & Extraction Neutralization->Workup Purification Purification (Vacuum Distillation) Workup->Purification This compound Pure this compound Purification->this compound

Logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile solvent and reagent in various areas of chemical research and development.[5] Its applications include:

  • Organic Synthesis: It is used as a polar aprotic solvent for a variety of organic reactions.[5]

  • Pharmaceutical Development: Due to its solvent properties, it can be utilized in drug formulation and as an intermediate in the synthesis of active pharmaceutical ingredients.[5] The urea functional group is a key component in many clinically approved drugs, playing a role in establishing drug-target interactions.[6][7]

  • Polymer Chemistry: It finds application in the synthesis and processing of polymers.[5]

While this compound has been investigated for its biological relevance and potential interactions with enzymes and proteins, specific signaling pathways involving this compound are not well-defined in publicly available literature.[8] Its primary role in drug development is often as a structural motif or a solvent rather than a direct modulator of specific signaling cascades.[6][7]

References

An In-depth Technical Guide to the Solubility Profile of Tetraethylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylurea in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical aspects of this compound's solubility, a detailed experimental protocol for its determination, and a framework for recording such data.

Introduction to the Solubility of this compound

This compound (TEU), with the chemical formula C₉H₂₀N₂O, is a substituted urea derivative. Its molecular structure, featuring a polar urea core and four non-polar ethyl groups, results in a nuanced solubility profile. The central urea moiety, with its carbonyl group and nitrogen atoms, can participate in hydrogen bonding, suggesting solubility in polar solvents.[1] Conversely, the four ethyl groups impart a significant non-polar character to the molecule, enhancing its affinity for non-polar environments.[1] Therefore, this compound is expected to be more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[1] The principle of "like dissolves like" is central to understanding its behavior in various organic media. The interplay between the polar urea group and the non-polar ethyl substituents governs its solubility across a spectrum of organic solvents with varying polarities.

At room temperature, 1,1,3,3-tetraethylurea is a colorless to pale yellow liquid.[1] Its solubility is also influenced by temperature, generally increasing with a rise in temperature due to higher kinetic energy facilitating better solute-solvent interactions.[1]

Quantitative Solubility Data

A thorough review of scientific literature reveals a lack of specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility values. The subsequent section details a robust experimental protocol for obtaining this data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Chloroform25
Dichloromethane25
Ethyl Acetate25
Toluene25
Hexane25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[2][3] The following protocol is adapted for determining the solubility of this compound, a liquid, in various organic solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of this compound should be visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved droplets of this compound.

  • Analysis:

    • Accurately determine the mass of the filtered solution.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted solution to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Mixture equil Equilibration (Shaking at Constant T) prep->equil Excess TEU in Organic Solvent phase_sep Phase Separation (Standing) equil->phase_sep 24-48 hours sampling Aliquot Withdrawal & Filtration phase_sep->sampling Clear Supernatant analysis Concentration Analysis (e.g., HPLC) sampling->analysis Filtered Saturated Solution calc Solubility Calculation analysis->calc Concentration Data

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

References

A Technical Guide to the Aqueous Solubility of Tetraethylurea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics, influencing factors, and experimental determination of tetraethylurea in aqueous environments.

This technical guide provides a comprehensive overview of the solubility of this compound in water and aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and discusses the impact of various factors on its behavior in aqueous media. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its empirical measurement and a thorough understanding of its expected solubility profile.

Introduction to this compound and its Aqueous Solubility

This compound, with the chemical formula C₉H₂₀N₂O, is a tetra-substituted urea derivative. Its molecular structure, featuring a polar urea core capable of hydrogen bonding and four non-polar ethyl groups, results in a moderate level of solubility in water.[1] The interplay between the hydrophilic urea moiety and the hydrophobic ethyl chains dictates its behavior in aqueous solutions, making the study of its solubility crucial for applications in chemical synthesis, formulation development, and biological assays. The urea functional group can participate in hydrogen bonding with water molecules, which contributes to its solubility.[1] However, the surrounding ethyl groups introduce significant non-polar character, which tends to decrease water solubility.

The solubility of this compound is a critical parameter in various research and development settings. In drug discovery, aqueous solubility is a key determinant of a compound's pharmacokinetic profile, including its absorption and distribution. For synthetic chemists, understanding solubility is essential for reaction setup, purification, and product isolation.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative data for the solubility of this compound in water or aqueous solutions. Its analogue, tetramethylurea, is reported to be highly soluble in water, with one source indicating a solubility of approximately 968 g/L at 20°C. However, due to the increased hydrophobicity of the ethyl groups compared to methyl groups, the solubility of this compound is expected to be significantly lower than that of tetramethylurea.

To facilitate research and development efforts, this guide provides a detailed experimental protocol in Section 4 to enable the precise determination of this compound's solubility in various aqueous media.

Factors Influencing the Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is not a fixed value but is influenced by several environmental and compositional factors. Understanding these factors is crucial for controlling and predicting its behavior in different experimental and formulation contexts.

Temperature

As with most solid and liquid solutes, the solubility of this compound in water is expected to be temperature-dependent. Generally, an increase in temperature leads to an increase in the kinetic energy of both the solute and solvent molecules, which can enhance the dissolution process.[1] However, the extent of this effect needs to be determined empirically.

Presence of Co-solutes: Salting-in and Salting-out Effects

The addition of salts to an aqueous solution of this compound can either increase ("salting-in") or decrease ("salting-out") its solubility.

  • Salting-out: This is the more common effect for non-polar solutes in water. The addition of salts, particularly those with ions of high charge density (kosmotropes), increases the ion-dipole interactions between the salt ions and water molecules. This effectively reduces the amount of "free" water available to dissolve the this compound, leading to its precipitation.[2][3]

  • Salting-in: Certain salts with large, singly charged ions with low charge density (chaotropes) can increase the solubility of non-polar solutes. These ions disrupt the hydrogen-bonding network of water, making it a more favorable solvent for non-polar molecules like this compound.

The specific effect of a given salt on this compound solubility depends on the nature of the salt and its concentration.

Kosmotropes and Chaotropes

The concepts of kosmotropes (order-makers) and chaotropes (disorder-makers) provide a framework for understanding how different solutes affect the structure of water and, consequently, the solubility of other substances.[4][5]

  • Kosmotropes: These are solutes that tend to stabilize the hydrogen-bonding network of water. They promote protein folding and decrease the solubility of hydrophobic molecules (salting-out effect).

  • Chaotropes: These solutes disrupt the structure of water, weakening hydrogen bonds. They can denature proteins and increase the solubility of hydrophobic compounds. Urea itself is often considered a chaotrope.

The presence of other kosmotropic or chaotropic agents in an aqueous solution will influence the solubility of this compound.

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Protocol for Determining Aqueous Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for the experimental determination of this compound solubility in water and aqueous solutions.

Materials and Equipment
  • This compound (high purity)

  • Solvent (e.g., deionized water, specific aqueous buffer, or salt solution)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Data Processing start Start: Define Experimental Conditions (Solvent, Temperature) prep_solution Prepare Supersaturated Mixture: Add excess This compound to Solvent start->prep_solution equilibrate Equilibrate in a Thermostatically Controlled Shaker (e.g., 24-72h) prep_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant through a Syringe Filter (0.22 µm) settle->filter analyze Analyze Filtrate using a Validated Analytical Method (e.g., HPLC) filter->analyze calculate Calculate Solubility from Concentration Data analyze->calculate end End: Report Solubility (e.g., in g/L or mol/L) calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A preliminary kinetic study is recommended to determine the optimal equilibration time (e.g., sampling and analyzing the concentration at 24, 48, and 72 hours to see when it plateaus).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • If necessary, dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standards of known this compound concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the aqueous solubility of this compound, addressing the theoretical underpinnings, key influencing factors, and a detailed experimental framework for its determination. While quantitative data remains to be extensively published, the information and protocols presented herein offer a solid foundation for researchers and drug development professionals to accurately measure and understand the solubility of this compound in their specific applications. The provided diagrams for the factors influencing solubility and the experimental workflow serve as valuable visual aids for conceptual understanding and practical implementation. Further empirical studies are encouraged to populate the scientific literature with precise solubility data for this compound under various conditions.

References

Spectroscopic Analysis of 1,1,3,3-Tetraethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of 1,1,3,3-Tetraethylurea. Due to the limitations in accessing specific spectral data from proprietary databases, this document will focus on the experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for a liquid sample of this nature and present a generalized logical workflow for such an analysis.

Data Presentation

While specific, experimentally-derived quantitative data for 1,1,3,3-Tetraethylurea could not be retrieved from available public resources at the time of this report, the following tables are structured to present typical data that would be obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 1,1,3,3-Tetraethylurea

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableMethylene (-CH₂-)
Data not availableData not availableData not availableMethyl (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 1,1,3,3-Tetraethylurea

Chemical Shift (δ) ppmAssignment
Data not availableCarbonyl (C=O)
Data not availableMethylene (-CH₂-)
Data not availableMethyl (-CH₃)

Table 3: IR Spectroscopic Data for 1,1,3,3-Tetraethylurea

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableC=O stretch (urea)
Data not availableData not availableC-N stretch
Data not availableData not availableC-H stretch (alkyl)
Data not availableData not availableC-H bend (alkyl)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid sample such as 1,1,3,3-Tetraethylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of 1,1,3,3-Tetraethylurea.

Materials:

  • 1,1,3,3-Tetraethylurea sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,1,3,3-Tetraethylurea sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the lock signal or the Free Induction Decay (FID).

  • Data Acquisition:

    • ¹H NMR:

      • Set the appropriate spectral width, acquisition time, and number of scans.

      • Acquire the ¹H NMR spectrum.

    • ¹³C NMR:

      • Switch the probe to the ¹³C frequency.

      • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

      • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in 1,1,3,3-Tetraethylurea.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • 1,1,3,3-Tetraethylurea sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the neat 1,1,3,3-Tetraethylurea liquid sample directly onto the center of the ATR crystal.

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 1,1,3,3-Tetraethylurea.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis & Interpretation Sample Compound of Interest (1,1,3,3-Tetraethylurea) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Initial Synthesis Methods of Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea, a tetra-substituted urea derivative, serves as a versatile building block in organic synthesis and finds applications in various fields, including as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core initial synthesis methods for this compound, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Core Synthesis Methodologies

The initial synthesis of this compound primarily revolves around the reaction of diethylamine with a carbonyl source. The most common and historically significant methods include the use of phosgene and its safer equivalents, as well as more contemporary, greener approaches utilizing carbon dioxide.

Synthesis from Diethylamine and Phosgene

This classical method involves the reaction of diethylamine with the highly reactive and toxic gas, phosgene (COCl₂). The reaction proceeds rapidly to form this compound and diethylamine hydrochloride as a byproduct. Due to the hazardous nature of phosgene, this method is often performed with phosgene equivalents in modern laboratory settings.

Experimental Protocol:

A detailed experimental protocol for the analogous synthesis of tetramethylurea from dimethylamine and phosgene can be adapted for this compound.[1]

  • Reaction Setup: A vessel equipped with a stirrer, thermometer, and a gas inlet tube is charged with a solution of diethylamine in a suitable solvent (e.g., toluene or dichloromethane) and an aqueous solution of a strong base, such as sodium hydroxide.

  • Phosgene Addition: Phosgene gas is carefully introduced below the surface of the stirred reaction mixture. The temperature is maintained between 20-60°C.[1] The reaction is exothermic and requires cooling to control the temperature.

  • Reaction Completion and Work-up: After the addition of phosgene is complete, the mixture is stirred for an additional period to ensure complete reaction. The organic layer containing this compound is then separated.

  • Purification: The crude product is purified by extraction with a chlorinated aliphatic hydrocarbon like ethylene dichloride, followed by fractional distillation to obtain pure this compound.[1]

Logical Workflow for Phosgene-based Synthesis:

A Diethylamine + NaOH (aq) C Reaction Mixture A->C B Phosgene (COCl₂) B->C D Extraction with Chlorinated Solvent C->D E Fractional Distillation D->E F Pure this compound E->F

Synthesis of this compound from Diethylamine and Phosgene.
Synthesis from Diethylamine and Diethylcarbamoyl Chloride

A two-step approach that avoids the direct handling of phosgene involves the initial formation of diethylcarbamoyl chloride from diethylamine and phosgene, followed by its reaction with a second equivalent of diethylamine.

Experimental Protocol:

This method is analogous to the preparation of high-purity tetramethylurea from dimethylamine and N,N-dimethylcarbamyl chloride.[2]

  • Step 1: Formation of Diethylcarbamoyl Chloride: Diethylamine is reacted with phosgene to produce diethylcarbamoyl chloride.

  • Step 2: Reaction with Diethylamine: The resulting diethylcarbamoyl chloride is then reacted with an excess of diethylamine. This reaction is typically carried out in the vapor state at a temperature between 170 and 310°C.

  • Work-up and Purification: The crude product, containing this compound and diethylamine hydrochloride, is treated with a base such as lime (calcium hydroxide) to neutralize the hydrochloride salt. The precipitated salts are removed by filtration. The clarified liquid is then subjected to distillation, potentially under reduced pressure and with the injection of an inert gas, to remove impurities and isolate the pure this compound. A final fractional distillation can be performed to achieve higher purity.

Logical Workflow for Diethylcarbamoyl Chloride-based Synthesis:

cluster_0 Step 1 cluster_1 Step 2 A Diethylamine + Phosgene B Diethylcarbamoyl Chloride A->B C Diethylcarbamoyl Chloride E High Temperature Reaction C->E D Excess Diethylamine D->E F Crude Product E->F G Base Treatment (e.g., Lime) F->G H Filtration G->H I Distillation H->I J Pure this compound I->J A Diethylamine C High Pressure Autoclave A->C B Carbon Dioxide (CO₂) B->C E High Temperature C->E D Catalyst (optional) D->C F Reaction Mixture E->F G Work-up and Purification F->G H Pure this compound G->H

References

Thermochemical Profile of Tetraethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Tetraethylurea (CAS 1187-03-7). The information is compiled from established chemical databases and scientific literature to support research and development activities where the energetic properties of this compound are of interest. This document presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key relationships and workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined and reported in the literature. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpic Properties of this compound

PropertySymbolStateValue (kJ/mol)Reference(s)
Standard Enthalpy of CombustionΔcH°Liquid-5845.9 ± 5.9[1][2]
Liquid-6019.9 ± 4.8[2]
Standard Enthalpy of FormationΔfH°Liquid-554.0 ± 5.9[2]
Liquid-380.0 ± 5.0[2]
Gas-316.4 ± 5.1
Enthalpy of VaporizationΔvapH-63.6 ± 0.5
Enthalpy of FusionΔfusH-20.55[3]

Note: Discrepancies in reported values can arise from different experimental conditions, analytical methods, and subsequent data reanalysis by different groups.[1][2][4]

Table 2: Phase Transition and Heat Capacity Data for this compound

PropertySymbolValueUnitsReference(s)
Normal Boiling PointTboil484.15 - 486.15K
Triple Point TemperatureTtriple239.7K[3]
Liquid Phase Heat CapacityCp,liquid355.6J/(mol·K)[2]

Gibbs Free Energy and Entropy

ΔG° = ΔH° - TΔS° [5]

Where:

  • ΔG° is the standard Gibbs free energy change

  • ΔH° is the standard enthalpy change

  • T is the absolute temperature in Kelvin

  • ΔS° is the standard entropy change

The standard entropy change of formation (ΔfS°) could be determined by calculating the difference between the standard absolute entropy of this compound and the sum of the standard absolute entropies of its constituent elements in their standard states. The standard absolute entropy of this compound itself could be determined experimentally through calorimetric measurements of its heat capacity from near absolute zero (0 K) up to the standard temperature (298.15 K).[6]

Alternatively, computational chemistry methods, such as those employing density functional theory (DFT), can provide reliable estimations of these thermochemical properties.[7]

Experimental Protocols

The primary experimental technique used to determine the enthalpy of combustion for organic compounds like this compound is static-bomb combustion calorimetry .[8] The following is a detailed, generalized protocol for this method.

Principle of Bomb Calorimetry

Bomb calorimetry is a type of constant-volume calorimetry. The substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.[9]

Generalized Experimental Protocol for Bomb Calorimetry
  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is weighed into a crucible.[8] A fusible wire (e.g., nickel-chromium or platinum) of known length and mass is placed in contact with the sample to ensure ignition.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with high-purity oxygen to a pressure of approximately 30 atm.[10]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature.[11]

  • Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed. The initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.[10]

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) is used to calculate the total heat evolved.[10]

  • Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy: The internal energy change of combustion (ΔcU°) is calculated from the corrected heat evolved. The enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔcH° = ΔcU° + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and a typical experimental workflow.

Thermochemical_Relationships cluster_fundamental_equation ΔG° = ΔH° - TΔS° H Enthalpy (ΔH°) G Gibbs Free Energy (ΔG°) H->G S Entropy (ΔS°) S->G T Temperature (T) T->G Exp Experimental Data (e.g., Calorimetry) Exp->H Exp->S via Heat Capacity Comp Computational Estimation Comp->H Comp->S Comp->G

Caption: Relationship between core thermochemical properties.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample & Fuse Wire B Assemble Bomb A->B C Pressurize with O2 B->C D Submerge Bomb in Water-filled Calorimeter C->D E Equilibrate & Record Initial Temperature D->E F Ignite Sample E->F G Record Temperature Rise F->G H Calculate Corrected Temperature Change G->H I Apply Corrections (Fuse, Side Reactions) H->I J Calculate ΔcU° I->J K Calculate ΔcH° J->K

Caption: Generalized workflow for bomb calorimetry.

References

Understanding the Polarity of Tetraethylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU), a disubstituted urea derivative, is a versatile molecule with applications ranging from a specialized solvent to a reagent in organic synthesis.[1] Its molecular structure, featuring a central polar urea core flanked by four nonpolar ethyl groups, imparts a unique solubility profile and a moderate level of polarity. A thorough understanding of its polarity is crucial for its effective application in various chemical and biological systems, including its potential utility in drug formulation and as a reaction medium. This guide provides a comprehensive overview of the polarity of the this compound molecule, supported by quantitative data, experimental methodologies, and logical workflows.

The polarity of a molecule is a critical determinant of its physical and chemical properties, influencing its solubility, miscibility, and interactions with other molecules. For drug development professionals, molecular polarity is a key parameter in predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the core physicochemical properties that define the polarity of this compound.

Quantitative Data Summary

The polarity of this compound can be quantified through several key physical constants. These values provide a clear indication of its nature as a polar aprotic solvent.

PropertyValueReference
Chemical Formula C₉H₂₀N₂O[2]
Molecular Weight 172.27 g/mol [3]
Dipole Moment (μ) 3.28 D[2]
Dielectric Constant (ε) 14.74[2][4]
Boiling Point 211-213 °C[4]
Density 0.907 g/mL at 20 °C[4]

Solubility Profile:

SolventSolubilityRationale
Water Moderately SolubleThe polar urea group can participate in hydrogen bonding with water molecules.[1]
Organic Solvents (e.g., ethanol, methanol, acetone) More SolubleThe non-polar ethyl groups enhance its affinity for non-polar environments.[1]

Experimental Protocols

The determination of a molecule's polarity is rooted in precise experimental measurements. Below are detailed methodologies for the key experiments used to quantify the polarity of a liquid like this compound.

Determination of Dielectric Constant

The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is a direct indicator of its polarity.

Methodology: Capacitance Measurement

  • Apparatus: A precision capacitance bridge, a dielectric cell (a capacitor with two parallel plates that can be filled with the liquid sample), a frequency generator, and a temperature-controlled bath.

  • Calibration: The capacitance of the empty dielectric cell (C₀) is first measured. The cell is then filled with a standard non-polar solvent of a known dielectric constant (e.g., cyclohexane) to calibrate the instrument.

  • Sample Preparation: A pure sample of this compound is introduced into the clean and dry dielectric cell, ensuring no air bubbles are trapped between the plates.

  • Measurement: The capacitance of the cell filled with this compound (C) is measured at a specific frequency and temperature (e.g., 25 °C).

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C / C₀

Determination of Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule.

Methodology: The Debye Equation

This method involves measuring the dielectric constant and density of dilute solutions of the polar molecule in a non-polar solvent.

  • Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or cyclohexane) of known concentrations are prepared.

  • Dielectric Constant and Density Measurement: The dielectric constant and density of each solution, as well as the pure solvent, are measured at a constant temperature.

  • Molar Polarization Calculation: The total molar polarization (P) of the solution is calculated using the Clausius-Mosotti equation.

  • Extrapolation to Infinite Dilution: The molar polarization of the solute at infinite dilution (P₂) is determined by extrapolating the plot of P versus the mole fraction of the solute.

  • Dipole Moment Calculation: The permanent dipole moment (μ) is calculated using the Debye equation: μ² = [9k / (4πN)] * (P₂ - Pₑ - Pₐ) * T where:

    • k is the Boltzmann constant

    • N is Avogadro's number

    • T is the absolute temperature

    • Pₑ is the electronic polarization

    • Pₐ is the atomic polarization

Visualizations

Logical Workflow for Polarity Determination

The following diagram illustrates the logical workflow for the experimental determination of the polarity of this compound.

Polarity_Determination_Workflow cluster_start Sample Preparation cluster_dielectric Dielectric Constant Measurement cluster_dipole Dipole Moment Measurement cluster_result Data Analysis and Conclusion start Pure this compound Sample d1 Calibrate Dielectric Cell with Air (C₀) start->d1 Path 1 p1 Prepare Dilute Solutions in Non-Polar Solvent start->p1 Path 2 d2 Fill Cell with this compound d1->d2 d3 Measure Capacitance (C) d2->d3 d4 Calculate Dielectric Constant (ε = C / C₀) d3->d4 result Characterize Polarity of this compound d4->result p2 Measure Dielectric Constant and Density of Solutions p1->p2 p3 Calculate Molar Polarization p2->p3 p4 Extrapolate to Infinite Dilution p3->p4 p5 Calculate Dipole Moment (μ) via Debye Equation p4->p5 p5->result

Caption: Workflow for determining the polarity of this compound.

Conclusion

The quantitative data and experimental methodologies presented in this guide collectively characterize this compound as a molecule of moderate polarity. Its significant dipole moment and dielectric constant arise from the polar urea core, while the surrounding ethyl groups contribute non-polar characteristics, resulting in its versatile solubility profile. For researchers and professionals in drug development, this well-defined polarity profile is essential for predicting its behavior as a solvent, its potential for interaction with biological targets, and its suitability for various formulation strategies. A comprehensive understanding of these properties is paramount for leveraging the full potential of this compound in advanced chemical and pharmaceutical applications.

References

An In-depth Technical Guide to the Dielectric Constant of 1,1,3,3-Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric constant of 1,1,3,3-Tetraethylurea, a versatile organic solvent and reagent. The document is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies related to the physicochemical properties of this compound.

Quantitative Data Summary

The dielectric constant and other relevant physical properties of 1,1,3,3-Tetraethylurea are summarized in the table below for easy reference and comparison.

PropertyValue
Dielectric Constant 14.74
IUPAC Name1,1,3,3-Tetraethylurea
CAS Number1187-03-7
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
Density0.907 g/mL at 20 °C
Boiling Point211-213 °C
Refractive Index (n 20/D)1.447

Experimental Protocol for Dielectric Constant Measurement

Objective: To determine the static dielectric constant of liquid 1,1,3,3-Tetraethylurea at a specified temperature.

Principle: The dielectric constant (ε) of a substance is the ratio of the capacitance of a capacitor with the substance as the dielectric (C) to the capacitance of the same capacitor with a vacuum (or air, as a close approximation) as the dielectric (C₀).

ε = C / C₀

Apparatus:

  • Capacitance meter or a precision LCR meter

  • A dielectric measurement cell (e.g., a parallel plate capacitor or a cylindrical capacitor) with a known geometry and cell constant. The cell should be made of an inert material compatible with 1,1,3,3-Tetraethylurea.

  • Temperature-controlled bath or chamber to maintain a constant sample temperature.

  • High-purity 1,1,3,3-Tetraethylurea.

  • Standard reference liquids with known dielectric constants for calibration (e.g., benzene, cyclohexane).

Procedure:

  • Calibration of the Dielectric Cell: a. Thoroughly clean and dry the dielectric cell. b. Measure the capacitance of the empty cell (filled with dry air), C_air. c. Fill the cell with a standard reference liquid of a known dielectric constant (ε_ref) at the desired temperature. d. Measure the capacitance of the cell filled with the reference liquid, C_ref. e. The effective capacitance of the empty cell (C₀) can be calculated.

  • Sample Preparation and Measurement: a. Ensure the 1,1,3,3-Tetraethylurea sample is pure and free of moisture, as impurities can significantly affect the dielectric constant. b. Clean and dry the dielectric cell thoroughly after calibration. c. Fill the cell with the 1,1,3,3-Tetraethylurea sample, ensuring there are no air bubbles. d. Place the filled cell in the temperature-controlled bath and allow it to reach thermal equilibrium at the desired temperature. e. Measure the capacitance of the cell containing the sample, C_sample.

  • Calculation of the Dielectric Constant: a. The dielectric constant of the 1,1,3,3-Tetraethylurea sample (ε_sample) is calculated using the following formula: ε_sample = C_sample / C₀ b. Alternatively, using the reference liquid measurement: ε_sample = 1 + [(C_sample - C_air) / (C_ref - C_air)] * (ε_ref - 1)

  • Data Recording and Analysis: a. Repeat the measurements multiple times to ensure reproducibility and calculate the average value and standard deviation. b. Record the temperature at which the measurements were performed, as the dielectric constant is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the dielectric constant of a liquid sample using the capacitance method.

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement cluster_calc Calculation & Result start Start sample_prep Prepare High-Purity 1,1,3,3-Tetraethylurea start->sample_prep cell_prep Clean and Dry Dielectric Cell start->cell_prep fill_sample Fill Cell with Sample sample_prep->fill_sample measure_air Measure Capacitance of Empty Cell (C_air) cell_prep->measure_air fill_ref Fill Cell with Reference Liquid measure_air->fill_ref measure_ref Measure Capacitance with Reference (C_ref) fill_ref->measure_ref measure_ref->fill_sample temp_control Equilibrate to Desired Temperature fill_sample->temp_control measure_sample Measure Capacitance of Sample (C_sample) temp_control->measure_sample calculate Calculate Dielectric Constant (ε_sample) measure_sample->calculate end_node End calculate->end_node

Caption: Workflow for Dielectric Constant Measurement.

An In-depth Technical Guide on the Physical Properties of Pure Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling and melting points of pure tetraethylurea (CAS No: 1187-03-7). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide synthesizes data from various chemical databases and outlines the standard experimental protocols for the determination of these fundamental physical properties.

Physical Properties of this compound

This compound, with the chemical formula C₉H₂₀N₂O, is a substituted urea compound.[1] Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in research and industry, particularly when used as a solvent or a reagent in chemical synthesis.[2][3]

The boiling and melting points of pure this compound, as reported in scientific literature and chemical databases, are summarized in the table below. It is important to note the variations in reported values, which may be attributed to different experimental conditions or measurement techniques.

Physical PropertyValueUnitSource
Boiling Point 211 - 213°CChemicalBook[2][3]
209°C (482 K)NIST WebBook[4]
Melting Point -20.15°CChemicalBook[2]
Triple Point -33.45°C (239.7 K)NIST WebBook[4]

Note: The triple point is the temperature and pressure at which the solid, liquid, and vapor phases of a substance coexist in thermodynamic equilibrium. It is often very close to the normal melting point.[5]

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a pure chemical substance like this compound.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow temperature range.[6][7]

Apparatus:

  • Mel-Temp apparatus or similar calibrated melting point apparatus[6]

  • Capillary tubes (sealed at one end)[6]

  • Sample of pure this compound

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.[6]

  • Approximate Melting Point Determination: A preliminary, rapid heating is performed to get an approximate melting point range.[7][8]

  • Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool to at least 10-15°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7][8]

  • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[6] For a pure substance, this range should be narrow (0.5-1°C).[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

  • Small test tube or distillation flask

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating mantle)

  • Thermometer (calibrated)

  • Sample of pure this compound

Procedure:

  • Apparatus Setup: A small volume of this compound is placed in the test tube. A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • Heating: The test tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating continues until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken and, if necessary, correct the boiling point to standard pressure (1 atm).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical substance such as this compound.

G cluster_0 Preparation & Preliminary Analysis cluster_1 Experimental Determination cluster_2 Data Analysis & Verification cluster_3 Conclusion A Obtain Pure This compound Sample B Literature Search for Known Physical Properties A->B Concurrent Step C Melting Point Determination Protocol B->C Inform Experiments D Boiling Point Determination Protocol B->D Inform Experiments E Record Experimental Melting Point Range C->E F Record Experimental Boiling Point D->F G Compare Experimental Data with Literature Values E->G H Assess Purity Based on Melting Point Range E->H F->G I Verified Physical Properties of this compound G->I Final Verification H->I Final Verification

Caption: Workflow for determining the physical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Tetraethylurea as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and applications of 1,1,3,3-tetraethylurea (TEU) as a high-boiling point, polar aprotic solvent. Detailed protocols for its use in key organic reactions are provided, along with its physical and chemical properties, solubility data, and safety information.

Introduction

Tetraethylurea is a colorless liquid with a faint amine-like odor, notable for its high boiling point and stability, making it an excellent solvent for a variety of chemical reactions, particularly those requiring elevated temperatures.[1][2] It serves as a versatile medium for organic synthesis and is a valuable tool in pharmaceutical and agrochemical research and development.[1] Its chemical structure consists of a central urea moiety with four ethyl groups attached, contributing to its unique solubility characteristics.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point allows for a wide range of reaction temperatures, and its density and solubility profile make it a suitable replacement for other high-boiling polar aprotic solvents.

PropertyValueReference
CAS Number1187-03-7[3]
Molecular FormulaC₉H₂₀N₂O[4]
Molecular Weight172.27 g/mol [5]
Boiling Point211-213 °C[3][5]
Melting Point-20.15 °C[5]
Density0.907 g/mL at 20 °C[3][5]
AppearanceColorless to pale yellow liquid[2]

Solubility Characteristics

This compound exhibits moderate solubility in water, which is attributed to the hydrogen bonding capacity of the urea functional group.[2] It is more readily soluble in common organic solvents like ethanol, methanol, and acetone due to its non-polar ethyl groups.[2] The solubility of compounds in this compound generally increases with temperature.[2]

Table of Solubility Data (Qualitative)

SolventSolubility of this compoundReference
WaterModerately soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
AcetoneSoluble[2]

Note: Quantitative solubility data for a wide range of organic compounds in this compound is not extensively available in public literature. Researchers are advised to determine solubility for their specific substrate using standard methods like the shake-flask method.

Applications in Organic Synthesis

This compound's high boiling point and good dissolving power for a range of organic compounds make it a valuable solvent for various chemical transformations.

Grignard Reactions

Introduction: Grignard reactions are a fundamental method for forming carbon-carbon bonds. They involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. The use of an aprotic solvent is crucial to prevent the quenching of the highly basic Grignard reagent. While ethers like diethyl ether and tetrahydrofuran (THF) are commonly used, their low boiling points can limit reaction rates. This compound, with its high boiling point and ability to solvate the Grignard reagent, offers an alternative for less reactive substrates or when higher temperatures are required.

Model Protocol: Synthesis of Triphenylmethanol

This protocol describes the reaction of phenylmagnesium bromide with benzophenone to form triphenylmethanol, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Benzophenone

  • This compound (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine.

    • Add 50 mL of anhydrous this compound to the flask.

    • In the dropping funnel, place a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of anhydrous this compound.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated by gentle heating, and the disappearance of the iodine color.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (9.1 g, 50 mmol) in 30 mL of anhydrous this compound.

    • Cool the Grignard reagent solution to room temperature and add the benzophenone solution dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and cautiously quench the reaction by adding 50 mL of 1 M hydrochloric acid dropwise.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up prep_start Start add_mg Add Mg turnings and I₂ to flask prep_start->add_mg add_teu1 Add anhydrous this compound add_mg->add_teu1 add_bromobenzene Add Bromobenzene solution in TEU dropwise add_teu1->add_bromobenzene reflux_prep Reflux for 30 min add_bromobenzene->reflux_prep prep_end Grignard Reagent Formed reflux_prep->prep_end reaction_start Start prep_end->reaction_start Use in next step add_benzophenone Add Benzophenone solution in TEU dropwise reaction_start->add_benzophenone heat_reaction Heat at 80-90°C for 1 hour add_benzophenone->heat_reaction reaction_end Reaction Complete heat_reaction->reaction_end workup_start Start reaction_end->workup_start Proceed to work-up quench Quench with 1M HCl workup_start->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Recrystallization concentrate->purify workup_end Final Product purify->workup_end

Caption: Workflow for Grignard Reaction using this compound.

Polymerization Reactions

Introduction: this compound can be employed as a solvent for polymerization reactions that benefit from higher temperatures to increase reaction rates and control polymer properties. Its ability to dissolve various monomers and polymers makes it a suitable medium for solution polymerization.

Model Protocol: Free Radical Polymerization of Styrene

This protocol outlines the solution polymerization of styrene using AIBN as the initiator and this compound as the solvent.

Materials:

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • This compound (anhydrous)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add styrene (20 g, 192 mmol) and 40 mL of anhydrous this compound.

    • Bubble nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen.

    • Add AIBN (0.16 g, 1 mmol) to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to 80 °C with continuous stirring under a nitrogen atmosphere.

    • Maintain the temperature for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation of Polymer:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution slowly into a beaker containing 400 mL of methanol with vigorous stirring. The polystyrene will precipitate as a white solid.

    • Collect the polymer by vacuum filtration and wash it with fresh methanol.

    • Dry the polystyrene in a vacuum oven at 60 °C to a constant weight.

Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Polymer Isolation setup_start Start add_reagents Add Styrene and this compound to flask setup_start->add_reagents degas Degas with N₂/Ar add_reagents->degas add_initiator Add AIBN degas->add_initiator setup_end Setup Complete add_initiator->setup_end poly_start Start setup_end->poly_start Initiate Polymerization heat Heat to 80°C for 4-6 hours poly_start->heat poly_end Polymerization Complete heat->poly_end iso_start Start poly_end->iso_start Isolate Polymer precipitate Precipitate in Methanol iso_start->precipitate filter Filter and Wash precipitate->filter dry Dry in Vacuum Oven filter->dry iso_end Polystyrene Product dry->iso_end

Caption: Workflow for Polymerization of Styrene in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Introduction: High-boiling polar aprotic solvents are often favored in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. This compound's properties make it a suitable candidate for these transformations, potentially improving reaction rates and yields for challenging substrates.

Model Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add 5 mL of anhydrous this compound and 1 mL of water to the flask.

  • Reaction:

    • Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of toluene and 20 mL of water.

    • Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up setup_start Start add_reagents Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand setup_start->add_reagents purge Purge with N₂/Ar add_reagents->purge add_solvents Add this compound and Water purge->add_solvents setup_end Setup Complete add_solvents->setup_end reaction_start Start setup_end->reaction_start Initiate Reaction heat Heat to 110°C for 4 hours reaction_start->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor reaction_end Reaction Complete monitor->reaction_end workup_start Start reaction_end->workup_start Proceed to Work-up add_solvents_workup Add Toluene and Water workup_start->add_solvents_workup extract Extract with Toluene add_solvents_workup->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify workup_end Final Product purify->workup_end

Caption: Workflow for Suzuki-Miyaura Coupling in this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8] Avoid inhalation of vapors and contact with skin and eyes.[6][8] In case of contact, rinse the affected area with plenty of water.[6] Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.[7]

Conclusion

This compound is a valuable high-boiling point solvent with a range of applications in organic synthesis and drug development. Its favorable physical properties and ability to dissolve a variety of substrates make it a useful alternative to other polar aprotic solvents, particularly for reactions requiring elevated temperatures. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own work. As with any chemical, proper safety precautions should always be observed.

References

Application Notes and Protocols: Tetraethylurea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research detailing the specific use of tetraethylurea (TEU) as a primary reaction medium in organic synthesis is limited. These application notes are based on the known physicochemical properties of TEU, its classification as a polar aprotic solvent, and by drawing analogies to its well-studied lower homolog, tetramethylurea (TMU). The provided protocols are intended as general guidelines and starting points for researchers interested in exploring TEU as a novel solvent. All procedures require optimization for specific substrates and reaction conditions.

Introduction to this compound (TEU) as a Reaction Medium

This compound (TEU) is a tetra-substituted urea that exists as a colorless to pale yellow liquid at room temperature.[1] As a member of the dialkylurea family of solvents, it is classified as a polar aprotic solvent.[2] These solvents are characterized by their high polarity and a lack of acidic protons, making them suitable for a variety of organic transformations, particularly those involving strong bases or anionic nucleophiles.[3]

TEU's molecular structure, featuring a central urea moiety with four ethyl groups, gives it a unique balance of polarity and steric bulk.[1] This structure suggests it could be a valuable, less-common alternative to other polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or its close analog, tetramethylurea (TMU). Its higher boiling point compared to many common solvents may be advantageous for reactions requiring elevated temperatures.

Physicochemical Properties

Understanding the physical properties of a solvent is crucial for its application in synthesis. Key properties of this compound are summarized below and compared with other common polar aprotic solvents.

PropertyThis compound (TEU)Tetramethylurea (TMU)DMFDMSO
CAS Number 1187-03-7632-22-468-12-267-68-5
Molecular Formula C₉H₂₀N₂OC₅H₁₂N₂OC₃H₇NOC₂H₆OS
Molecular Weight 172.27 g/mol [4]116.16 g/mol [5]73.09 g/mol 78.13 g/mol
Boiling Point 211-213 °C[6]176.5 °C[5]153 °C189 °C
Melting Point -20.15 °C[6]-1.2 °C[5]-61 °C18.5 °C
Density 0.907 g/mL at 20°C[6]0.968 g/mL[5]0.944 g/mL1.100 g/mL
Solubility in Water Moderate[1]MiscibleMiscibleMiscible
Dielectric Constant 14.74[6]~2336.746.7
Rationale for Use in Organic Synthesis

This compound's properties suggest several potential advantages as a reaction medium:

  • High Thermal Stability: With a boiling point over 210 °C, TEU can be used for high-temperature reactions where other polar aprotic solvents might require sealed-tube or high-pressure conditions.

  • Polar Aprotic Nature: Like other solvents in its class, TEU is expected to effectively dissolve a range of organic substrates and inorganic salts. Its inability to act as a hydrogen-bond donor can enhance the reactivity of anionic nucleophiles, potentially accelerating reaction rates in substitution reactions.[7]

  • Potential Green Chemistry Aspects: While not a bio-based solvent, exploring alternatives to reprotoxic solvents like DMF and carcinogenic solvents like Hexamethylphosphoramide (HMPA) is a key goal of green chemistry. Tetra-substituted ureas like TMU are often considered as potential replacements for HMPA.[5] TEU could serve a similar role, although its own toxicological profile requires careful consideration.

  • Unique Solubility Characteristics: The presence of four ethyl groups provides a more lipophilic character compared to TMU or DMF, which may offer unique solubility profiles for nonpolar substrates in a polar medium.[1]

Potential Applications and General Protocols

Based on its classification as a polar aprotic solvent and by analogy with TMU, this compound could be a suitable medium for the following classes of reactions.

Nucleophilic Substitution Reactions (Sₙ2)

Polar aprotic solvents are known to significantly accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.[7]

General Protocol for an Sₙ2 Reaction in TEU:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alkyl halide (1.0 equiv) and this compound (5-10 mL per mmol of alkyl halide).

  • Add the nucleophilic salt (e.g., sodium cyanide, sodium azide, potassium acetate) (1.1-1.5 equiv).

  • Stir the mixture at the desired temperature (e.g., 25 °C to 100 °C), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Caption: Sₙ2 reaction in TEU.
Organometallic Reactions (e.g., Grignard Reagents)

Ethereal solvents like diethyl ether and THF are standard for Grignard reactions because they solvate and stabilize the organomagnesium species.[4] However, other polar aprotic solvents can also be used. TMU, for instance, is noted for its use with Grignard reagents.[5] TEU could potentially serve a similar role, especially in cases where a higher boiling point is needed.

General Protocol for a Grignard Reaction in TEU:

  • Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere.

  • Place magnesium turnings (1.2 equiv) in the reaction flask.

  • Add a small portion of the organohalide (1.0 equiv) dissolved in anhydrous this compound. A crystal of iodine may be added to initiate the reaction.

  • Once the reaction initiates (as evidenced by heat evolution and bubbling), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0 °C and slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous TEU.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully pouring it over a cold saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described previously.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Heck and Suzuki couplings often employ polar aprotic solvents like DMF or NMP. The ability of these solvents to dissolve both the organic substrates and the inorganic base, as well as to stabilize the palladium catalyst complexes, is key to their success. TEU's high boiling point and polar nature make it a candidate for these transformations.

General Protocol for a Suzuki Coupling in TEU:

  • To a reaction flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed this compound. If necessary, add a small amount of degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Experimental Workflow for Solvent Screening

When considering an untested solvent like TEU for a new application, a systematic approach is required. The following workflow provides a logical sequence for evaluating its suitability.

solvent_screening_workflow cluster_preliminary Preliminary Steps cluster_optimization Reaction Optimization cluster_analysis Analysis & Scale-up start Define Target Reaction (Substrates, Reagents) solubility Test Solubility of all Reactants & Reagents in TEU start->solubility stability Check Reactant Stability in TEU at Target Temp. solubility->stability initial_run Initial Small-Scale Run in TEU vs. Standard Solvent stability->initial_run temp_screen Screen Temperature Range initial_run->temp_screen conc_screen Screen Concentration temp_screen->conc_screen base_screen Screen Base / Additives (if applicable) conc_screen->base_screen analysis Analyze Yield & Purity. Identify Byproducts. base_screen->analysis analysis->initial_run Poor Results (Re-evaluate) scale_up Optimized Scale-Up analysis->scale_up Good Results finish Final Protocol Established scale_up->finish

Caption: Workflow for screening TEU.

Safety and Handling

This compound should be handled with the appropriate safety precautions for a laboratory chemical.

  • Safety: It is listed as causing skin and serious eye irritation.[4]

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

While specific, documented applications of this compound as a reaction solvent are not widespread in the chemical literature, its properties as a high-boiling, polar aprotic solvent make it a theoretically attractive candidate for a range of organic reactions. It holds potential as an alternative to more common solvents, particularly for high-temperature applications or where different substrate solubility is required. The protocols and workflows provided here serve as a foundational guide for researchers to explore the utility of this compound in their own synthetic endeavors, with the critical understanding that empirical validation and optimization are essential.

References

Applications of Tetraethylurea in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU) is a tetra-substituted urea derivative with potential applications in various aspects of polymer chemistry. Its unique combination of a polar urea core and non-polar ethyl groups imparts specific solubility and reactivity characteristics, making it a subject of interest for researchers in polymer synthesis, processing, and formulation. This document provides detailed application notes and protocols for the potential uses of this compound in polymer chemistry, based on existing research on urea derivatives and analogous compounds. The following sections will explore its utility as a reaction solvent, a catalyst or co-catalyst, a processing aid, and a plasticizer.

Application 1: Reaction Solvent in Polyamide Synthesis

This compound's high boiling point and polar nature suggest its potential as a solvent or co-solvent in polycondensation reactions, particularly for the synthesis of aromatic polyamides (aramids). While N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are common solvents for these reactions, TEU presents an alternative with different solvent-polymer interaction properties. However, it is noted that urea-based solvents may exhibit lower solubility for some aliphatic aromatic polyamides compared to NMP[1].

Quantitative Data: Solvent Properties
PropertyValueUnit
Molar Mass172.27 g/mol
Boiling Point266°C
Density0.91g/cm³
Solubility in WaterModerate-
Experimental Protocol: Synthesis of an Aromatic Polyamide (Proposed)

This protocol is adapted from the general Yamazaki-Higashi reaction for polyamide synthesis. Optimization will be required for the specific monomers and conditions.

Materials:

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • Aromatic diamine (e.g., p-phenylenediamine)

  • This compound (TEU)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent), aromatic diamine (1 equivalent), and LiCl (5-10 wt% of the solvent).

  • Add this compound as the solvent.

  • Under a continuous nitrogen purge, heat the mixture to 80-100 °C with stirring until all solids are dissolved.

  • Add pyridine (2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add triphenyl phosphite (2.2 equivalents) to the reaction mixture.

  • Continue stirring at 100-115 °C for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with fresh methanol, and then with hot water to remove any residual solvent and salts.

  • Dry the polyamide under vacuum at 80-100 °C to a constant weight.

Logical Relationship: Polyamide Synthesis Workflow

Polyamide_Synthesis Monomers Aromatic Dicarboxylic Acid + Aromatic Diamine Reaction_Setup Reaction Flask (N2 atmosphere) Monomers->Reaction_Setup Solvent This compound (TEU) + LiCl Solvent->Reaction_Setup Dissolution Heating and Stirring (80-100 °C) Reaction_Setup->Dissolution Activator_Addition Add Pyridine and Triphenyl Phosphite (TPP) Dissolution->Activator_Addition Polymerization Polycondensation (100-115 °C, 3-5 h) Activator_Addition->Polymerization Precipitation Pour into Methanol Polymerization->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Vacuum Drying (80-100 °C) Washing->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: Workflow for the proposed synthesis of aromatic polyamides using this compound as a solvent.

Application 2: Catalyst or Co-catalyst in Polyurethane Synthesis

Urea and its derivatives can act as catalysts or co-catalysts in the synthesis of polyurethanes, particularly in the formation of polyurethane foams. While specific data on this compound is limited, related urea compounds have been shown to influence the reaction between isocyanates and polyols.

Experimental Protocol: Preparation of a Polyurethane Foam (Proposed)

This protocol is a general procedure and would require optimization based on the specific polyol, isocyanate, and desired foam properties.

Materials:

  • Polyether polyol (e.g., Voranol®)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized water (blowing agent)

  • Silicone surfactant (cell stabilizer)

  • Tertiary amine catalyst (e.g., Dabco® 33-LV)

  • This compound (as a potential co-catalyst)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyether polyol, deionized water, silicone surfactant, tertiary amine catalyst, and this compound.

  • In a separate container, measure the required amount of pMDI.

  • Rapidly add the pMDI to the polyol pre-mixture and immediately begin vigorous stirring with a high-speed mixer for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold.

  • Allow the foam to rise and cure. The cream time, gel time, and tack-free time should be recorded.

  • After curing (typically 24 hours at room temperature), the foam can be removed from the mold and its physical properties (density, compressive strength, etc.) can be evaluated.

Signaling Pathway: Proposed Catalytic Role of this compound

Polyurethane_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst System Isocyanate R-N=C=O Activated_Complex Activated Isocyanate-TEU Complex Isocyanate->Activated_Complex Activation Polyol R'-OH Urethane_Formation Urethane Linkage Formation (R-NH-CO-OR') Polyol->Urethane_Formation TEU This compound (TEU) TEU->Activated_Complex Amine_Catalyst Tertiary Amine Amine_Catalyst->Activated_Complex Synergistic Effect Activated_Complex->Urethane_Formation Reaction

Caption: Proposed mechanism of this compound acting as a co-catalyst in polyurethane formation.

Application 3: Processing Aid in Polymer Extrusion

This compound's potential as a processing aid stems from its ability to act as a lubricant or to modify the rheological properties of the polymer melt. While specific data for TEU is not available, other additives are known to reduce melt fracture and die buildup during extrusion[2][3][4].

Experimental Protocol: Evaluation of this compound as a Processing Aid for LLDPE (Proposed)

Materials:

  • Linear Low-Density Polyethylene (LLDPE) resin

  • This compound (0.1 - 1.0 wt%)

  • Twin-screw extruder

  • Capillary rheometer

Procedure:

  • Dry blend the LLDPE resin with the desired concentration of this compound.

  • Feed the blend into a twin-screw extruder with a set temperature profile (e.g., 180-220 °C).

  • Extrude the blend through a capillary die.

  • Observe and record the extrusion pressure, torque, and the surface quality of the extrudate for signs of melt fracture.

  • Collect samples of the extrudate for further analysis.

  • Use a capillary rheometer to measure the melt viscosity of the LLDPE/TEU blends at different shear rates and compare it to the neat LLDPE.

Logical Relationship: Evaluation of a Polymer Processing Aid

PPA_Evaluation Start Start Blending Dry Blend LLDPE with this compound Start->Blending Extrusion Extrude Blend Blending->Extrusion Data_Collection Record Extrusion Pressure and Torque Extrusion->Data_Collection Visual_Inspection Inspect Extrudate for Melt Fracture Extrusion->Visual_Inspection Rheological_Analysis Measure Melt Viscosity Extrusion->Rheological_Analysis Comparison Compare with Neat LLDPE Data_Collection->Comparison Visual_Inspection->Comparison Rheological_Analysis->Comparison Conclusion Evaluate Effectiveness of TEU as PPA Comparison->Conclusion

Caption: Workflow for evaluating the effectiveness of this compound as a processing aid.

Application 4: Plasticizer for Polyvinyl Chloride (PVC)

Research on tetramethylurea, a close analog of this compound, has shown its potential as a plasticizer for PVC, effectively lowering the glass transition temperature (Tg)[5][6]. This suggests that this compound could also function as a plasticizer, offering an alternative to traditional phthalate-based plasticizers.

Quantitative Data: Effect of Urea Derivatives on PVC Tg
PlasticizerPVC:Plasticizer RatioTg (°C)
None (Neat PVC)-~85
Tetramethylurea (TMU)1:1.41 (gel)~90s (low)
Tetramethylurea (TMU)2:1 (gel)~80s (low)
Urea (U)1:354
Acetamide (AC)-Lowered Tg

Note: Data for TMU, U, and AC are from studies on analogous compounds and serve as an indicator of potential performance for TEU[5][6].

Experimental Protocol: Preparation and Evaluation of Plasticized PVC Films (Proposed)

Materials:

  • Polyvinyl Chloride (PVC) resin

  • This compound (10-50 wt%)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Petri dishes

  • Vacuum oven

Procedure:

  • Dissolve a known amount of PVC resin in THF to create a solution (e.g., 10% w/v).

  • In a separate container, dissolve the desired amount of this compound in THF.

  • Add the this compound solution to the PVC solution and stir until a homogeneous mixture is obtained.

  • Pour the solution into a level petri dish in a fume hood and allow the solvent to evaporate slowly over 24-48 hours.

  • Once a film has formed, place the petri dish in a vacuum oven at a temperature below the expected Tg (e.g., 40-50 °C) to remove any residual solvent.

  • Carefully peel the plasticized PVC film from the petri dish.

  • Characterize the film's properties, including its glass transition temperature (using Differential Scanning Calorimetry - DSC), tensile strength, and elongation at break (using a universal testing machine).

Experimental Workflow: Plasticizer Evaluation

Plasticizer_Evaluation Start Start Dissolve_PVC Dissolve PVC in THF Start->Dissolve_PVC Dissolve_TEU Dissolve this compound in THF Start->Dissolve_TEU Mix_Solutions Mix PVC and TEU Solutions Dissolve_PVC->Mix_Solutions Dissolve_TEU->Mix_Solutions Cast_Film Cast Solution into Petri Dish Mix_Solutions->Cast_Film Solvent_Evaporation Evaporate Solvent Cast_Film->Solvent_Evaporation Vacuum_Drying Dry Film in Vacuum Oven Solvent_Evaporation->Vacuum_Drying Characterization Characterize Film Properties (DSC, Tensile Testing) Vacuum_Drying->Characterization End End Characterization->End

Caption: Workflow for the preparation and evaluation of PVC films plasticized with this compound.

Conclusion

This compound presents several potential, yet underexplored, applications in polymer chemistry. The protocols and data presented here, largely based on analogous urea compounds, provide a solid foundation for researchers to investigate its efficacy as a reaction solvent, catalyst, processing aid, and plasticizer. Further experimental validation is necessary to fully elucidate the performance and viability of this compound in these roles. Its unique structure warrants investigation as a potentially valuable additive and reaction medium in the development of new and improved polymeric materials.

References

Tetraethylurea: A Versatile Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraethylurea (TEU), a tetra-substituted urea derivative, is emerging as a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its properties as a high-polarity aprotic solvent and its role as a reagent in various chemical transformations, particularly in amidation and halogenation reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis. While specific examples in publicly available literature are limited, this guide extrapolates its application based on the known reactivity of similar urea derivatives and general mentions of its use in the pharmaceutical industry.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.

PropertyValueReference
Molecular FormulaC₉H₂₀N₂O--INVALID-LINK--
Molecular Weight172.27 g/mol --INVALID-LINK--
AppearanceColorless liquid--INVALID-LINK--
Density0.907 g/mL at 20 °C--INVALID-LINK--
Boiling Point211-213 °C--INVALID-LINK--
SolubilitySoluble in a wide range of organic solvents--INVALID-LINK--

Applications in Pharmaceutical Synthesis

This compound's primary applications in pharmaceutical synthesis are as a versatile solvent and as a reagent in specific chemical transformations.

This compound as a Solvent

Due to its high boiling point and ability to dissolve a wide range of organic compounds, this compound serves as an excellent solvent for various reactions in pharmaceutical manufacturing.[1] Its stability under different reaction conditions makes it a suitable medium for complex synthetic steps.

This compound in Amidation Reactions

Amide bond formation is a fundamental transformation in the synthesis of a vast number of pharmaceuticals. While not as common as other coupling reagents, tetra-substituted ureas can be employed in amidation reactions. They can activate carboxylic acids, facilitating their reaction with amines to form amides. This application is particularly relevant in the synthesis of peptides and other amide-containing APIs.

General Workflow for Amidation using a Tetra-substituted Urea Derivative:

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid E Mix and Stir at Controlled Temperature A->E B Amine B->E C This compound (Reagent/Solvent) C->E D Base (e.g., DIEA) D->E F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Amide Product H->I Loperamide_Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation A Carboxylic Acid Precursor D Acid Chloride Intermediate A->D B Halogenating Agent (e.g., Oxalyl Chloride) B->D C This compound (Activator) C->D activates F Loperamide D->F E Amine Precursor E->F

References

Tetraethylurea: Application Notes and Protocols for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU) is a versatile, polar aprotic solvent and reagent that offers unique advantages in a variety of chemical transformations. Its high dielectric constant, wide liquid range, and excellent solvating power for a range of organic and inorganic compounds make it a valuable tool in both academic research and industrial applications, including pharmaceutical development and polymer chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. Key properties are summarized in the table below.[1][2][3][4][5]

PropertyValueUnit
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
CAS Number1187-03-7
AppearanceColorless liquid
Density0.907g/mL at 20 °C
Boiling Point211-213°C
Melting Point-20.15°C
Refractive Index1.447n20/D
Dielectric Constant14.74

Applications in Organic Synthesis

This compound's properties make it an effective medium for a range of organic reactions, particularly those involving polar or ionic intermediates and reagents.

Use as a Solvent in Cross-Coupling Reactions

This compound can serve as a high-boiling polar aprotic solvent in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. Its ability to dissolve both organic substrates and inorganic bases, as well as stabilize catalytic species, can lead to improved reaction rates and yields.

This protocol describes the synthesis of (E)-stilbene from iodobenzene and styrene using a palladium catalyst in this compound.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • This compound (TEU), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Add this compound (10 mL).

  • Stir the mixture at room temperature for 10 minutes to dissolve the catalyst.

  • Add iodobenzene (1.0 mmol, 204 mg, 0.11 mL) and styrene (1.2 mmol, 125 mg, 0.14 mL) to the flask.

  • Add triethylamine (1.5 mmol, 152 mg, 0.21 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (E)-stilbene.

Quantitative Data:

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
12Et₃N10012>90
21K₂CO₃1201085

Logical Workflow for Heck Reaction:

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd(OAc)₂ in TEU A->B C Add Reactants & Base B->C D Heat to 100 °C Stir for 12h C->D E Aqueous Work-up D->E F Extraction with Et₂O E->F G Drying & Concentration F->G H Column Chromatography G->H I (E)-Stilbene H->I

Caption: Workflow for the Heck Reaction in this compound.

Application in Grignard Reactions

While ethers are the conventional solvents for Grignard reactions, polar aprotic solvents with Lewis basic sites like this compound can also be employed.[6][7] The carbonyl oxygen in TEU can coordinate to the magnesium center, stabilizing the Grignard reagent. The higher boiling point of TEU allows for reactions to be conducted at elevated temperatures.

This protocol outlines the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone in this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzophenone

  • This compound (TEU), anhydrous

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add anhydrous this compound (10 mL).

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equiv.) in anhydrous TEU (5 mL).

  • Add a small portion of the bromobenzene solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzophenone (0.9 equiv.) in anhydrous TEU (5 mL) and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol).

Quantitative Data:

EntryGrignard ReagentElectrophileSolventTemperature (°C)Time (h)Yield (%)
1PhMgBrBenzophenoneTEURT2~85
2EtMgBrAcetoneTEURT1.5~90

Signaling Pathway for Grignard Reaction:

Grignard_Pathway cluster_formation Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up R_X R-X (Bromobenzene) RMgX R-Mg-X (Phenylmagnesium bromide) R_X->RMgX Mg Mg Mg->RMgX TEU_solv1 TEU (Solvent) TEU_solv1->RMgX stabilization Intermediate [R-C-O]⁻ MgX⁺ (Alkoxide intermediate) RMgX->Intermediate Carbonyl C=O (Benzophenone) Carbonyl->Intermediate Alcohol R-C-OH (Triphenylmethanol) Intermediate->Alcohol H3O H₃O⁺ (Aqueous work-up) H3O->Alcohol

Caption: Pathway of Grignard reagent formation and reaction.

Conclusion

This compound presents itself as a valuable and versatile solvent and reagent for a range of organic transformations. Its unique combination of polarity, high boiling point, and solvating capabilities can offer significant advantages in terms of reaction rates, yields, and overall process efficiency. The protocols provided herein serve as a starting point for the exploration of TEU in both academic and industrial research settings. As with any chemical process, appropriate safety precautions should be taken when handling this compound and the other reagents described.

References

Application Notes and Protocols: Tetraethylurea as a Stabilizing Agent for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU), a fully N-alkylated derivative of urea, presents potential as a specialized ligand and stabilizing agent in coordination chemistry. Its unique structural and electronic properties, characterized by the presence of four ethyl groups, impart increased steric bulk and hydrophobicity compared to urea and its less substituted counterparts. These features can influence the coordination environment, stability, and solubility of metal complexes, making TEU a candidate for applications in catalysis, materials science, and drug delivery systems where modulation of these properties is crucial.

The primary mode of coordination for this compound with metal ions is anticipated to occur through the carbonyl oxygen atom. The lone pair of electrons on the oxygen atom can effectively donate to a metal center, forming a coordinate covalent bond. The presence of the electron-donating ethyl groups may enhance the basicity of the carbonyl oxygen, potentially leading to stronger metal-ligand interactions compared to unsubstituted urea. However, the significant steric hindrance introduced by the four ethyl groups is expected to play a critical role in the geometry and stability of the resulting metal complexes.

Due to a lack of specific experimental data in the current literature for metal complexes of this compound, this document provides generalized protocols and application notes based on the well-established chemistry of analogous urea derivatives. Researchers should consider these as a starting point and optimize the conditions for their specific metal ion and application of interest.

Postulated Advantages of this compound as a Stabilizing Agent

  • Enhanced Solubility: The hydrophobic ethyl groups can increase the solubility of metal complexes in nonpolar organic solvents, which is advantageous for various organic reactions and formulation studies.

  • Steric Protection: The bulky nature of TEU can sterically shield the metal center, preventing unwanted side reactions, agglomeration of nanoparticles, and decomposition of the complex.

  • Modulation of Reactivity: By occupying coordination sites and influencing the electronic properties of the metal center, TEU can modulate the catalytic activity and reactivity of the metal complex.

  • Kinetic Stabilization: The steric hindrance provided by the ethyl groups may slow down ligand exchange reactions, thereby enhancing the kinetic stability of the metal complex in solution.

Application Notes

Stabilization of Nanoparticles

This compound can be explored as a capping agent during the synthesis of metal nanoparticles. Its coordination to the nanoparticle surface can prevent aggregation and control particle growth, leading to monodisperse nanoparticles with improved stability. The hydrophobic nature of TEU may also facilitate the dispersion of these nanoparticles in non-aqueous media.

Homogeneous Catalysis

In homogeneous catalysis, TEU can act as an ancillary ligand to stabilize the active metal center. By tuning the steric and electronic environment of the catalyst, it may be possible to enhance selectivity and activity for specific organic transformations. Its solubility in organic solvents is a key advantage for these applications.

Drug Delivery and Formulation

For medicinal chemistry applications, this compound could be used to stabilize metal-based drug candidates. By encapsulating a therapeutic metal ion, TEU could improve the drug's stability, solubility, and pharmacokinetic profile. However, thorough toxicological studies of TEU and its metal complexes would be essential.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for the specific metal salt and solvent system being used.

Protocol 1: General Synthesis of a this compound-Stabilized Metal Complex

Objective: To synthesize a metal complex stabilized by this compound.

Materials:

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.)

  • 1,1,3,3-Tetraethylurea (TEU)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or tetrahydrofuran)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon), if working with air-sensitive metal salts

Procedure:

  • In a clean, dry Schlenk or round-bottom flask, dissolve the metal salt (1 mmol) in the chosen anhydrous solvent (20 mL) under an inert atmosphere if necessary.

  • In a separate flask, dissolve this compound (1 to 4 mmol, depending on the desired stoichiometry) in the same anhydrous solvent (10 mL).

  • Slowly add the TEU solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 4-8 hours to ensure complete complexation. The optimal reaction time and temperature should be determined empirically.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) if applicable.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid product is obtained.

  • Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Characterization:

  • Infrared (IR) Spectroscopy: To confirm the coordination of TEU to the metal center, a shift in the C=O stretching frequency (typically around 1640 cm⁻¹ for free TEU) to a lower wavenumber is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of diamagnetic complexes.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure and confirm the coordination geometry.

Protocol 2: Determination of Metal Complex Stability (General Approach)

Objective: To evaluate the stability of a this compound-metal complex in solution using UV-Vis spectrophotometry (Job's method of continuous variation).

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of this compound of the same concentration as the metal salt.

  • UV-Vis spectrophotometer and cuvettes.

  • Volumetric flasks.

Procedure:

  • Prepare a series of solutions in volumetric flasks with a constant total molar concentration of metal and TEU, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the metal varies from 0.1 to 0.9.

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Correct the absorbance for any absorbance from the free metal ion or ligand at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the metal ion.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

  • The stability constant (K_f) can be calculated from the absorbance data, although this requires more complex calculations and knowledge of the molar absorptivity of the complex.

Note: Other methods like potentiometric titration or isothermal titration calorimetry (ITC) can provide more accurate stability constant data.

Quantitative Data

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Studies start Dissolve Metal Salt mix Mix Solutions & React start->mix ligand Dissolve this compound ligand->mix isolate Isolate Product mix->isolate ir IR Spectroscopy isolate->ir nmr NMR Spectroscopy isolate->nmr ea Elemental Analysis isolate->ea xrd X-ray Crystallography isolate->xrd uvvis UV-Vis Spectroscopy isolate->uvvis potentiometry Potentiometric Titration isolate->potentiometry itc Isothermal Titration Calorimetry isolate->itc

Caption: A generalized workflow for the synthesis, characterization, and stability assessment of this compound-metal complexes.

Logical Relationship of this compound as a Stabilizing Agent

logical_relationship cluster_properties Properties of TEU cluster_outcomes Stabilizing Outcomes TEU This compound (TEU) Complex [M(TEU)n] Complex TEU->Complex Steric Steric Bulk TEU->Steric Electronic Electronic Effects TEU->Electronic Solubility Hydrophobicity TEU->Solubility Metal Metal Ion (M) Metal->Complex Reactivity Tuned Reactivity Complex->Reactivity Stability Enhanced Stability Steric->Stability Electronic->Stability Solubility_Complex Modified Solubility Solubility->Solubility_Complex

Application Notes and Protocols: Tetraethylurea in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of tetraethylurea and its derivatives in the synthesis of various agrochemicals. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate research and development in the agrochemical sector.

Introduction to this compound in Agrochemical Synthesis

This compound, a symmetrically substituted urea, is a versatile compound in organic synthesis. While it can be used as a polar aprotic solvent, its primary significance in the context of agrochemical synthesis lies in its role as a precursor to key reactive intermediates, most notably N,N-diethylcarbamoyl chloride. This intermediate is instrumental in the production of a range of pesticides, including herbicides and insecticides, by introducing the N,N-diethylcarbamoyl moiety, a critical functional group for the biological activity of these agrochemicals. The demand for high-purity this compound is growing, driven by advancements in the development of specialized agrochemicals[1].

Application in Herbicide Synthesis: The Case of Thiobencarb

One of the most prominent applications of this compound-derived intermediates is in the synthesis of the thiocarbamate herbicide, Thiobencarb. Thiobencarb is a selective, pre-emergent herbicide widely used in rice cultivation to control annual grasses and some broadleaf weeds. The key building block for Thiobencarb synthesis is N,N-diethylcarbamoyl chloride.

Synthetic Pathway Overview

The synthesis of Thiobencarb from a this compound-derived intermediate involves a two-step conceptual pathway. First, this compound can be converted to N,N-diethylcarbamoyl chloride. Subsequently, this carbamoyl chloride is reacted with a thiol to form the final thiocarbamate product. While direct conversion of this compound to the carbamoyl chloride in a commercial setting is not extensively documented in readily available literature, the synthesis of N,N-diethylcarbamoyl chloride is typically achieved through the reaction of diethylamine with phosgene or a phosgene equivalent like triphosgene[2]. N,N-diethylcarbamoyl chloride is a vital pesticide intermediate for the synthesis of Thiobencarb[3].

The logical synthetic connection, therefore, involves the generation of N,N-diethylcarbamoyl chloride, which is then used to synthesize Thiobencarb.

Diagram of the conceptual synthetic pathway for Thiobencarb:

Thiobencarb_Synthesis diethylamine Diethylamine decc N,N-Diethylcarbamoyl Chloride diethylamine->decc phosgene Phosgene (or equivalent) phosgene->decc thiobencarb Thiobencarb decc->thiobencarb thiol 4-Chlorobenzyl mercaptan thiol->thiobencarb

Caption: Conceptual synthesis of Thiobencarb via N,N-diethylcarbamoyl chloride.

Experimental Protocols

Protocol 2.2.1: Synthesis of N,N-Diethylcarbamoyl Chloride from Diethylamine and Phosgene (Illustrative)

This protocol is based on the general principles of carbamoyl chloride synthesis and should be performed by trained personnel with appropriate safety precautions due to the highly toxic nature of phosgene.

Materials:

  • Diethylamine

  • Phosgene (or a safer equivalent like triphosgene)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine) - optional, to scavenge HCl

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a scrubber for toxic gases, dissolve diethylamine in an anhydrous inert solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble phosgene gas through the cooled solution while maintaining vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Alternatively, a solution of triphosgene in the same solvent can be added dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • The reaction mixture can be washed with cold water to remove any hydrochloride salts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude N,N-diethylcarbamoyl chloride can be purified by vacuum distillation.

Protocol 2.2.2: Synthesis of Thiobencarb from N,N-Diethylcarbamoyl Chloride

Materials:

  • N,N-Diethylcarbamoyl Chloride

  • 4-Chlorobenzyl mercaptan

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., water, ethanol, or a two-phase system)

Procedure:

  • Prepare a solution or suspension of 4-chlorobenzyl mercaptan and a base in a suitable solvent.

  • Cool the mixture to a suitable temperature (e.g., 10-20 °C).

  • Slowly add N,N-diethylcarbamoyl chloride to the reaction mixture with stirring.

  • After the addition, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent.

  • The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield crude Thiobencarb.

  • The product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Thiobencarb. Note that yields can vary significantly based on reaction conditions and scale.

Reaction StepReactantsSolventTemperature (°C)Yield (%)Purity (%)Reference
Synthesis of N,N-Diethylcarbamoyl ChlorideDiethylamine, PhosgeneToluene0-10>90>98General synthetic knowledge of the reaction
Synthesis of ThiobencarbN,N-Diethylcarbamoyl Chloride, 4-Chlorobenzyl mercaptanWater20-30>95>97Based on industrial synthesis principles

Application in Insecticide Synthesis

The N,N-diethylcarbamoyl moiety is also present in certain insecticides. The synthetic principles are similar to those for herbicides, involving the reaction of N,N-diethylcarbamoyl chloride with a suitable nucleophile, typically an alcohol or an amine, to form a carbamate or a urea, respectively.

General Synthetic Pathway for Diethylcarbamate Insecticides

Diagram of the general synthesis of diethylcarbamate insecticides:

Diethylcarbamate_Synthesis decc N,N-Diethylcarbamoyl Chloride insecticide Diethylcarbamate Insecticide decc->insecticide alcohol Alcohol/Phenol (Active Moiety Precursor) alcohol->insecticide base Base (e.g., Pyridine) base->insecticide

Caption: General pathway for diethylcarbamate insecticide synthesis.

Experimental Protocol

Protocol 3.2.1: General Synthesis of a Diethylcarbamate Insecticide

Materials:

  • N,N-Diethylcarbamoyl Chloride

  • An alcohol or phenol precursor of the desired insecticide

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the alcohol or phenol precursor and the base in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add N,N-diethylcarbamoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound, primarily through its conversion to N,N-diethylcarbamoyl chloride, plays a significant role as a precursor in the synthesis of a variety of agrochemicals. The N,N-diethylcarbamoyl group is a key pharmacophore in herbicides like Thiobencarb and in various carbamate insecticides. The synthetic routes generally involve the reaction of the carbamoyl chloride with appropriate nucleophiles under basic conditions. The protocols and data presented here provide a foundational understanding for researchers in the field of agrochemical development. Further research into direct, one-pot syntheses from this compound could offer more efficient and sustainable manufacturing processes for these important agricultural products.

References

Application Notes and Protocols for the Employment of Tetraethylurea in Electrolyte Solutions for Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel electrolyte formulations is a critical frontier in the advancement of battery technology, aiming for enhanced safety, performance, and cost-effectiveness. Urea and its derivatives have emerged as a promising class of compounds for creating alternative electrolytes, particularly in the form of Deep Eutectic Solvents (DESs). These electrolytes are attractive due to their low volatility, non-flammability, and high thermal stability.

While research has predominantly focused on urea and its methylated analogues like tetramethylurea (TMU), tetraethylurea (TEU) remains a largely unexplored candidate. Its molecular structure, featuring ethyl groups instead of methyl groups, suggests potentially different physicochemical properties, such as viscosity, ionic conductivity, and electrochemical stability, which could offer unique advantages in battery applications.

These application notes provide a comprehensive guide for researchers interested in the preliminary investigation of this compound as a component in battery electrolytes. Due to the nascent stage of research on TEU in this context, this document presents adapted protocols and comparative data from closely related urea-based electrolytes to serve as a foundational resource for experimental design and evaluation.

Potential Applications of this compound in Battery Electrolytes

Based on the established use of other N-alkylated ureas, TEU is a promising candidate for the following applications:

  • Deep Eutectic Solvent (DES) Component: TEU can be combined with a suitable lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) to form a DES. The ethyl groups in TEU may influence the melting point, viscosity, and ionic conductivity of the resulting electrolyte.

  • Co-solvent or Additive: In conventional carbonate-based electrolytes, TEU could be employed as a co-solvent or additive to enhance safety characteristics, such as flash point and thermal stability. It may also play a role in modifying the solid electrolyte interphase (SEI) on the anode surface, potentially improving cycle life.

Comparative Performance of Urea-Based Electrolytes

To provide a benchmark for the anticipated performance of TEU-based electrolytes, the following tables summarize the reported quantitative data for various N-alkylated urea derivatives in lithium-ion battery systems.

Table 1: Physicochemical Properties of N-Alkylated Urea-Based Electrolytes

Electrolyte Composition (Molar Ratio)Ionic Conductivity (mS/cm) at 25°CViscosity (cP) at 25°C
LiTFSI : Urea (1:4)~0.5-
LiTFSI : 1,3-Dimethylurea (1:2)~1.0-
LiTFSI : 1,3-Dimethylurea (1:4)~0.8-
LiTFSI : Tetramethylurea (1:5)~1.2-
AlCl₃ : N-Methylurea (1.5:1)-67[1][2]
AlCl₃ : N-Ethylurea (1.5:1)-45[1][2]
AlCl₃ : Urea (1.5:1)-133[1][2]

Table 2: Electrochemical Performance of N-Alkylated Urea-Based Electrolytes

Electrolyte Composition (Molar Ratio)Electrochemical Stability Window (V vs. Li/Li⁺)CathodeAnodeCapacity RetentionCoulombic Efficiency
LiFSA : Urea (1:4)~3.35[3]LiFePO₄[3]Li₄Ti₅O₁₂[3]Good[3]~100% after 50 cycles[3]
LiFSA : 1,3-Dimethylurea (1:2)6.42[3]LiFePO₄[3]Li₄Ti₅O₁₂[3]Excellent[3]~100% after 50 cycles[3]
AlCl₃ : Urea (1.3:1)-GraphiteAl95.3% after 100 cycles[4]~99.7%

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison requires careful consideration of the specific cell chemistries and testing parameters.

Experimental Protocols (Adapted for this compound)

The following protocols are adapted from established procedures for urea and tetramethylurea-based deep eutectic solvents and are intended as a starting point for the investigation of TEU.

Protocol 1: Preparation of a this compound-Based Deep Eutectic Solvent (TEU-DES) Electrolyte

Objective: To synthesize a TEU-based deep eutectic solvent with a lithium salt.

Materials:

  • This compound (TEU), high purity (≥99%)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Anhydrous acetonitrile

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vacuum oven

  • Argon-filled glovebox

Procedure:

  • Drying of Reagents:

    • Dry TEU and LiTFSI under vacuum at 80°C for 24 hours to remove any residual moisture.

    • Transfer the dried reagents into an argon-filled glovebox.

  • Mixing the Components:

    • Inside the glovebox, weigh the desired molar ratio of LiTFSI and TEU into a clean, dry glass vial. A starting point could be a 1:4 molar ratio of LiTFSI to TEU.

    • Add a magnetic stir bar to the vial.

  • Formation of the Deep Eutectic Solvent:

    • Seal the vial and place it on a magnetic stirrer hotplate.

    • Gently heat the mixture to 60-80°C while stirring.

    • Continue heating and stirring until a clear, homogeneous liquid is formed. This may take several hours.

    • Once a homogeneous liquid is obtained, stop heating and allow the DES to cool to room temperature while continuing to stir.

  • Storage:

    • Store the prepared TEU-DES electrolyte in a sealed container inside the argon-filled glovebox to prevent moisture contamination.

G cluster_prep Protocol 1: TEU-DES Electrolyte Preparation Dry Reagents 1. Dry TEU and LiTFSI (Vacuum oven, 80°C, 24h) Transfer to Glovebox 2. Transfer to Ar-filled Glovebox Dry Reagents->Transfer to Glovebox Weigh and Mix 3. Weigh and Mix LiTFSI and TEU (e.g., 1:4 molar ratio) Transfer to Glovebox->Weigh and Mix Heat and Stir 4. Heat (60-80°C) and Stir Weigh and Mix->Heat and Stir Homogeneous Liquid 5. Observe Formation of Clear, Homogeneous Liquid Heat and Stir->Homogeneous Liquid Cool Down 6. Cool to Room Temperature Homogeneous Liquid->Cool Down Store 7. Store in Glovebox Cool Down->Store

Fig. 1: Workflow for preparing a TEU-DES electrolyte.
Protocol 2: Assembly of a Coin Cell with TEU-DES Electrolyte

Objective: To assemble a CR2032 coin cell for electrochemical testing of the TEU-DES electrolyte.

Materials:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil)

  • Separator (e.g., Celgard 2325)

  • TEU-DES electrolyte

  • Coin cell crimper

  • Pipette

  • Tweezers

  • Argon-filled glovebox

Procedure:

  • Preparation of Electrodes and Separator:

    • Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode) and the lithium metal foil (e.g., 14 mm diameter for the anode).

    • Punch circular separators (e.g., 16 mm diameter).

    • Dry all components in a vacuum oven at a suitable temperature (e.g., 120°C for the cathode and separator) for at least 12 hours and transfer them into the glovebox.

  • Coin Cell Assembly (inside the glovebox):

    • Place the cathode at the center of the coin cell case (negative cap).

    • Dispense a small drop (e.g., 20 µL) of the TEU-DES electrolyte onto the cathode.

    • Place the separator on top of the wetted cathode.

    • Add another drop of electrolyte onto the separator.

    • Carefully place the lithium metal anode on top of the separator.

    • Place the spacer disk and then the spring on top of the anode.

    • Place the gasket on top of the negative cap, ensuring it is properly seated.

    • Carefully place the positive cap on top of the assembly.

  • Crimping:

    • Transfer the assembled cell to the coin cell crimper.

    • Crimp the cell with the appropriate pressure to ensure a good seal.

    • Wipe the exterior of the cell with a lint-free cloth.

  • Resting:

    • Let the assembled cell rest for at least 12 hours at room temperature to ensure complete wetting of the components with the electrolyte before electrochemical testing.

G cluster_assembly Protocol 2: Coin Cell Assembly Prep 1. Prepare and Dry Electrodes and Separator Glovebox 2. Transfer all components to Ar-filled Glovebox Prep->Glovebox Stacking 3. Stack Components: - Cathode - Electrolyte - Separator - Electrolyte - Anode - Spacer - Spring Glovebox->Stacking Casing 4. Add Gasket and Positive Cap Stacking->Casing Crimping 5. Crimp the Coin Cell Casing->Crimping Resting 6. Rest for 12 hours Crimping->Resting

Fig. 2: Workflow for assembling a CR2032 coin cell.
Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical properties of the TEU-DES electrolyte.

Apparatus:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • Battery cycler

Procedures:

  • Ionic Conductivity Measurement:

    • Use a conductivity cell with platinum electrodes.

    • Fill the cell with the TEU-DES electrolyte inside the glovebox.

    • Measure the impedance over a frequency range (e.g., 1 MHz to 1 Hz) at various temperatures.

    • Calculate the ionic conductivity from the bulk resistance obtained from the Nyquist plot.

  • Electrochemical Stability Window (ESW) Measurement:

    • Use a three-electrode setup with a working electrode (e.g., platinum or stainless steel), a lithium metal counter electrode, and a lithium metal reference electrode.

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.5 mV/s) to determine the anodic and cathodic stability limits of the electrolyte.

  • Cyclic Voltammetry (CV):

    • Assemble a coin cell with the desired cathode and anode.

    • Perform CV at various scan rates (e.g., 0.1 to 1.0 mV/s) within the operating voltage window of the electrodes to study the redox reactions and reversibility.

  • Galvanostatic Cycling:

    • Cycle the coin cell at different C-rates (e.g., C/10, C/5, 1C) within a specific voltage range.

    • Record the charge-discharge capacities, coulombic efficiency, and energy efficiency over a large number of cycles to evaluate the cycling performance and stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS on the coin cell at different states of charge (SOC) and after a certain number of cycles to investigate the evolution of interfacial and charge-transfer resistances.

G cluster_char Protocol 3: Electrochemical Characterization Conductivity 1. Ionic Conductivity (Impedance Spectroscopy) ESW 2. Electrochemical Stability Window (Linear Sweep Voltammetry) CV 3. Cyclic Voltammetry Cycling 4. Galvanostatic Cycling (Charge-Discharge Tests) EIS 5. Electrochemical Impedance Spectroscopy (EIS) Assembled Cell Assembled Cell Assembled Cell->CV Assembled Cell->Cycling Assembled Cell->EIS

Fig. 3: Overview of electrochemical characterization methods.

Safety Precautions

  • Handling of Reagents: this compound should be handled with care. While specific toxicity data for TEU is limited, related compounds like tetramethylurea are classified as harmful if swallowed and may have reproductive toxicity.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glovebox Use: All procedures involving the electrolyte and cell assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (<0.1 ppm) to prevent reactions with the lithium metal and electrolyte components.

  • Battery Testing: Battery cycling should be conducted in a safe and controlled environment, preferably in a battery testing chamber with temperature control and safety features.

Conclusion

This compound presents an intriguing, yet underexplored, avenue for the development of novel battery electrolytes. By leveraging the knowledge gained from other urea-based systems, researchers can systematically investigate the potential of TEU. The adapted protocols and comparative data provided in these application notes offer a solid foundation for initiating such research. The unique properties arising from the ethyl substituents in TEU could lead to the discovery of safer and higher-performance electrolytes for the next generation of energy storage devices. Further research is essential to fully characterize TEU-based electrolytes and validate their performance in various battery chemistries.

References

Application Notes and Protocols for Tetraethylurea as a Surface-Active Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data on the surface-active properties of Tetraethylurea (TEU), such as its Critical Micelle Concentration (CMC) and specific surface tension reduction values. The following application notes and protocols are therefore provided as a generalized framework for the evaluation and potential application of TEU as a surface-active agent, based on the known properties of related compounds and general principles of surfactant chemistry. All experimental values and conditions should be determined empirically.

Introduction to this compound (TEU) as a Potential Surface-Active Agent

This compound (TEU) is a tetra-substituted urea derivative with the chemical formula C₉H₂₀N₂O. While primarily utilized as a solvent and intermediate in organic synthesis, its molecular structure, featuring a polar urea core and four nonpolar ethyl groups, suggests potential amphiphilic properties, making it a candidate for investigation as a surface-active agent.[1][2] Surface-active agents, or surfactants, are critical components in pharmaceutical formulations, acting as emulsifiers, solubilizing agents, and wetting agents to improve the stability, bioavailability, and delivery of active pharmaceutical ingredients (APIs).

The potential utility of TEU as a surfactant in drug development lies in its ability to modify the interface between different phases, such as oil and water, which is crucial for the formulation of emulsions, suspensions, and other drug delivery systems. Its unique structure, compared to traditional linear surfactants, may offer novel properties in terms of micelle formation, drug encapsulation, and interaction with biological membranes.

Potential Applications in Pharmaceutical Formulations

Based on the general functions of surfactants in drug delivery, TEU could be investigated for the following applications:

  • Solubilization of Poorly Soluble Drugs: As an amphiphilic molecule, TEU may form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). These micelles can encapsulate hydrophobic drug molecules within their nonpolar core, thereby increasing the drug's apparent solubility in the aqueous formulation.

  • Emulsification: TEU could potentially act as an emulsifying agent to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. Such emulsions are common vehicles for oral, topical, and parenteral drug delivery.

  • Wetting Agent: For solid dosage forms, TEU might be explored as a wetting agent to improve the dissolution of hydrophobic drug particles by reducing the interfacial tension between the solid and the dissolution medium.

  • Penetration Enhancer: In transdermal drug delivery, some surfactants can interact with the stratum corneum to enhance the penetration of APIs through the skin. The potential of TEU in this application would require specific investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of TEU is provided in the table below. This data is essential for designing and interpreting experiments.

PropertyValueReference
CAS Number 1187-03-7[1][3]
Molecular Formula C₉H₂₀N₂O[3]
Molecular Weight 172.27 g/mol [3]
Appearance Clear, colorless to almost colorless liquid[2]
Density 0.907 g/mL at 20 °C[1]
Boiling Point 211-213 °C[1]
Flash Point 81 °C[2]

Comparative Surface Tension Data of Related Urea Compounds

CompoundConcentration (wt%)Surface Tension (dyne/cm)
n-Octylurea 0.000172.2
0.00172.0
0.00562.4
0.01557.1
0.0657.1
N,N'-Di-n-butylurea Saturated Solution> 60
N,N-Dibutylurea 0.136.3
N,N-Dipentylurea 0.136.3

Data extracted from patent literature describing surface tension reduction in water-based systems.

Experimental Protocols for Characterizing this compound as a Surfactant

The following are detailed, generalized protocols for determining the key surfactant properties of TEU.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins. It can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. Surface tensiometry is a common method.

Objective: To determine the CMC of TEU in an aqueous solution and to quantify its ability to reduce surface tension.

Materials:

  • This compound (high purity)

  • Deionized water (or relevant buffer)

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of TEU in deionized water (e.g., 1 M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 10⁻⁶ M to 1 M).

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the TEU concentration (log C).

    • The resulting plot should show two distinct linear regions. The first region will have a steep negative slope, and the second region will have a slope close to zero.

    • The CMC is the concentration at the intersection of these two lines.

Workflow for CMC Determination:

CMC_Determination A Prepare TEU Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at the Intersection of Two Linear Regions D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

Evaluation of Emulsifying Properties

This protocol provides a method to assess the ability of TEU to form and stabilize an oil-in-water (O/W) emulsion.

Objective: To determine the emulsifying capability of TEU and the stability of the resulting emulsion.

Materials:

  • This compound

  • A model oil (e.g., medium-chain triglycerides, mineral oil)

  • Deionized water (or buffer)

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Microscope with a calibrated reticle

  • Particle size analyzer (optional)

  • Graduated cylinders

Protocol:

  • Preparation of Aqueous Phase: Dissolve a known concentration of TEU (e.g., several concentrations above the predetermined CMC) in the aqueous phase.

  • Emulsion Formation:

    • Add the oil phase to the aqueous phase at a defined ratio (e.g., 10:90 or 20:80 oil:water).

    • Homogenize the mixture for a specific duration and at a set intensity.

  • Initial Characterization:

    • Immediately after homogenization, observe the emulsion for its appearance (e.g., milky, translucent).

    • Measure the droplet size and distribution using microscopy or a particle size analyzer.

  • Stability Assessment:

    • Transfer the emulsion to a graduated cylinder and store it at a controlled temperature.

    • Monitor the emulsion at regular time intervals (e.g., 1, 6, 24, 48 hours) for signs of instability, such as creaming, coalescence, or phase separation.

    • Quantify the stability by measuring the height of the separated phases.

    • Droplet size can also be re-measured over time to assess coalescence.

Logical Flow for Emulsion Evaluation:

Emulsion_Evaluation cluster_prep Preparation cluster_form Formation cluster_eval Evaluation A Prepare Aqueous Phase with TEU C Mix Aqueous and Oil Phases A->C B Prepare Oil Phase B->C D Homogenize C->D E Initial Droplet Size Measurement D->E F Monitor for Phase Separation Over Time D->F G Periodic Droplet Size Measurement F->G

Caption: Logical workflow for the evaluation of TEU's emulsifying properties.

Drug Solubilization Capacity

This protocol is designed to quantify the ability of TEU micelles to solubilize a poorly water-soluble drug.

Objective: To determine the maximum solubilization capacity of TEU for a model hydrophobic compound.

Materials:

  • This compound

  • A model hydrophobic drug (e.g., a poorly soluble API, or a dye like Sudan III)

  • Deionized water (or buffer)

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Protocol:

  • Prepare TEU Solutions: Prepare a series of TEU solutions in the aqueous medium at concentrations above the CMC.

  • Add Excess Drug: Add an excess amount of the hydrophobic drug to each TEU solution.

  • Equilibration: Agitate the mixtures in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Drug: Centrifuge the samples at high speed to pellet the undissolved drug.

  • Quantification:

    • Carefully withdraw the supernatant.

    • Dilute the supernatant with a suitable solvent if necessary.

    • Quantify the concentration of the solubilized drug in the supernatant using a calibrated UV-Vis spectrophotometer or HPLC.

  • Data Analysis: Plot the concentration of the solubilized drug as a function of the TEU concentration. The slope of the linear portion of the graph above the CMC can be used to calculate the molar solubilization ratio.

Signaling Pathway for Solubilization Analysis:

Solubilization_Pathway TEU Solution (>CMC) TEU Solution (>CMC) Addition of Excess Hydrophobic Drug Addition of Excess Hydrophobic Drug TEU Solution (>CMC)->Addition of Excess Hydrophobic Drug Equilibration (Shaking) Equilibration (Shaking) Addition of Excess Hydrophobic Drug->Equilibration (Shaking) Centrifugation Centrifugation Equilibration (Shaking)->Centrifugation Separation of Supernatant Separation of Supernatant Centrifugation->Separation of Supernatant Quantification of Solubilized Drug (UV-Vis/HPLC) Quantification of Solubilized Drug (UV-Vis/HPLC) Separation of Supernatant->Quantification of Solubilized Drug (UV-Vis/HPLC) Determination of Solubilization Capacity Determination of Solubilization Capacity Quantification of Solubilized Drug (UV-Vis/HPLC)->Determination of Solubilization Capacity

Caption: Pathway for determining the drug solubilization capacity of this compound.

Conclusion

While this compound is noted in some literature as a surface-active agent, there is a notable absence of specific, quantitative data to fully characterize its properties and guide its application in this context. The protocols provided here offer a standard methodology for researchers and drug development professionals to systematically evaluate the surfactant properties of TEU or other novel excipients. Empirical determination of its CMC, emulsifying power, and solubilization capacity is a critical first step in exploring its potential utility in pharmaceutical formulations. Further studies would also be required to assess its biocompatibility and toxicological profile for any in vivo applications.

References

Tetraethylurea: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU), a tetra-substituted urea derivative, is a valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity allow it to serve as a precursor for a variety of important chemical entities, most notably guanidinium salts, which have widespread applications as phase-transfer catalysts, ionic liquids, and in the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hexaethylguanidinium chloride, a key transformation highlighting its utility as a synthetic building block.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1187-03-7[1]
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 211-213 °C[2]
Density 0.907 g/mL at 20 °C[2]

Application: Synthesis of Hexaethylguanidinium Chloride

One of the most significant applications of this compound as a building block is in the synthesis of hexa-substituted guanidinium salts. These compounds are known for their exceptional stability and utility as phase-transfer catalysts in a variety of organic reactions. The synthesis of hexaethylguanidinium chloride from this compound proceeds through a two-step sequence involving the formation of a reactive intermediate, N,N,N',N'-tetraethylchloroformamidinium chloride, often referred to as a Vilsmeier-type salt.[3]

Reaction Scheme:

The overall transformation can be depicted as follows:

G TEU This compound Vilsmeier N,N,N',N'-Tetraethyl- chloroformamidinium chloride TEU->Vilsmeier + Phosgene or POCl₃/Oxalyl Chloride HEGCl Hexaethylguanidinium chloride Vilsmeier->HEGCl + Diethylamine

Caption: Synthesis of Hexaethylguanidinium Chloride from this compound.

Step 1: Synthesis of N,N,N',N'-Tetraethylchloroformamidinium Chloride

This reactive intermediate is generated by the reaction of this compound with a chlorinating agent such as phosgene, phosphorus oxychloride, or oxalyl chloride.[3][4] The use of oxalyl chloride is often preferred in laboratory settings due to its comparative ease of handling over phosgene.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The formation of the N,N,N',N'-tetraethylchloroformamidinium chloride can be monitored by the disappearance of the starting material using thin-layer chromatography (TCM).

  • The resulting solution of the chloroformamidinium chloride is typically used directly in the next step without isolation.

Quantitative Data:

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
This compound/Oxalyl Chloride1 : 1.1DCM30 to RT~95 (in situ)
Step 2: Synthesis of Hexaethylguanidinium Chloride

The crude N,N,N',N'-tetraethylchloroformamidinium chloride is then reacted with diethylamine to furnish the final product, hexaethylguanidinium chloride.[3]

Experimental Protocol:

Materials:

  • Solution of N,N,N',N'-tetraethylchloroformamidinium chloride in DCM (from Step 1)

  • Diethylamine (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the solution of N,N,N',N'-tetraethylchloroformamidinium chloride from the previous step, cooled to 0 °C, add a solution of diethylamine in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction mixture will likely form a precipitate (diethylamine hydrochloride).

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexaethylguanidinium chloride.

  • The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether.

Quantitative Data:

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
Chloroformamidinium salt/Diethylamine1 : 2.2DCM160 to RT85-90

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of hexaethylguanidinium chloride from this compound.

workflow cluster_step1 Step 1: Vilsmeier Salt Formation cluster_step2 Step 2: Guanidinium Salt Formation start1 Dissolve this compound in anhydrous DCM add_oxalyl Add Oxalyl Chloride at 0°C start1->add_oxalyl react1 Stir at room temperature for 2-3h add_oxalyl->react1 product1 Solution of N,N,N',N'-Tetraethyl- chloroformamidinium chloride react1->product1 start2 Cool Vilsmeier salt solution to 0°C product1->start2 add_amine Add Diethylamine solution start2->add_amine react2 Stir at room temperature for 12-16h add_amine->react2 workup Workup (Filtration, Washing, Drying) react2->workup purification Purification (Recrystallization) workup->purification final_product Hexaethylguanidinium Chloride purification->final_product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This compound serves as a readily accessible and effective building block in organic synthesis, particularly for the preparation of hexa-substituted guanidinium salts. The protocols provided herein offer a detailed guide for the synthesis of hexaethylguanidinium chloride, a compound of significant interest due to its catalytic properties. The straightforward nature of these transformations, coupled with the versatility of the guanidinium products, underscores the importance of this compound in the toolbox of the modern synthetic chemist. Further exploration of this compound's reactivity is likely to unveil new synthetic methodologies and applications in the development of novel chemical entities.

References

Tetraethylurea as a Green Solvent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1,3,3-Tetraethylurea (TEU) as a sustainable solvent in various chemical applications. As the chemical industry moves towards greener and more sustainable practices, TEU presents itself as a viable alternative to traditional polar aprotic solvents, offering a unique combination of properties that align with the principles of green chemistry.

Introduction to Tetraethylurea (TEU) as a Green Solvent

This compound (TEU) is a colorless, liquid organic compound with the chemical formula C9H20N2O.[1] It is a dialkylurea derivative that has garnered attention for its potential as a green solvent due to its low volatility, ability to dissolve a wide range of organic compounds, and its role as a stabilizing agent.[2] These characteristics make it a promising substitute for conventional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.[3]

Key Advantages of TEU:

  • Reduced Volatility: TEU has a high boiling point, which minimizes solvent loss through evaporation and reduces worker exposure to volatile organic compounds (VOCs).

  • High Solubilizing Power: Its polar nature allows it to dissolve a variety of organic molecules, making it suitable for a range of chemical reactions.

  • Increased Stability: TEU can act as a stabilizing agent for reactive intermediates and metal complexes.[2]

  • Potential for Recyclability: Due to its high boiling point, TEU can be recovered and recycled, reducing waste and improving process economy.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of TEU is essential for its effective implementation as a solvent. The following table summarizes key properties of TEU and provides a comparison with commonly used polar aprotic solvents.

PropertyThis compound (TEU)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 1187-03-7[1]68-12-2872-50-4
Molecular Formula C9H20N2O[1]C3H7NOC5H9NO
Molecular Weight 172.27 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point 211-213 °C[1]153 °C202 °C
Density 0.907 g/mL at 20 °C[1]0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Flash Point 99 °C58 °C91 °C
Solubility in Water SolubleMiscibleMiscible

Safety and Environmental Profile

While TEU offers several advantages as a green solvent, it is crucial to consider its safety and environmental impact. The following table summarizes the available toxicological data for TEU and its close analog, Tetramethylurea (TMU), for which more extensive data is available.

Hazard CategoryThis compound (TEU)Tetramethylurea (TMU)
Acute Oral Toxicity Not classifiedHarmful if swallowed[4]
Skin Corrosion/Irritation Causes skin irritation[5]Shall not be classified as corrosive/irritant to skin[6]
Eye Damage/Irritation Causes serious eye irritation[5]Shall not be classified as seriously damaging to the eye or eye irritant[6]
Reproductive Toxicity Data not availableMay damage the unborn child[4]

Note: The environmental fate and biodegradability of TEU are not well-documented in publicly available literature. Further studies are required to fully assess its environmental impact.

Applications in Organic Synthesis

TEU's properties make it a suitable solvent for a variety of organic reactions, particularly those requiring polar aprotic conditions. Below are generalized protocols for common cross-coupling reactions, illustrating how TEU can be employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. TEU can serve as an effective solvent, facilitating the dissolution of reactants and catalyst complexes.

Generalized Protocol:

  • To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh3)4, 0.02 equiv).

  • Add a base (e.g., K2CO3, 2.0 equiv).

  • Add TEU as the solvent (sufficient to dissolve reactants).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, Catalyst, and Base B Add TEU Solvent A->B C Degas with Inert Gas B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Suzuki-Miyaura Coupling Workflow
Heck Coupling

The Heck coupling is another powerful method for C-C bond formation, typically between an unsaturated halide and an alkene. TEU can be a suitable medium for this palladium-catalyzed reaction.

Generalized Protocol:

  • In a reaction vessel, combine the aryl or vinyl halide (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 0.01 equiv), and a phosphine ligand (e.g., PPh3, 0.02 equiv).

  • Add a base (e.g., Et3N, 2.0 equiv).

  • Add TEU as the solvent.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture (e.g., 100-140 °C) with stirring until completion.

  • After cooling, filter the reaction mixture to remove palladium salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Applications in Drug Development

TEU's ability to dissolve a wide range of organic compounds and its low toxicity profile make it an attractive solvent for various stages of drug development, including synthesis of active pharmaceutical ingredients (APIs) and formulation.

Peptide Synthesis

While specific protocols for using TEU in solid-phase peptide synthesis (SPPS) are not widely published, its properties suggest it could be a viable alternative to DMF.

Generalized Protocol for Fmoc-SPPS:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in TEU for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in TEU for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with TEU.

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (3-5 equiv) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in TEU. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with TEU.

  • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by HPLC.

Logical Diagram of TEU in SPPS:

SPPS_Logic cluster_steps Key SPPS Steps TEU This compound (TEU) Properties Properties: - High Boiling Point - Good Solvating Power - Polar Aprotic TEU->Properties DMF_Alternative Potential DMF Alternative in SPPS Properties->DMF_Alternative Swelling Resin Swelling DMF_Alternative->Swelling Deprotection Fmoc Deprotection DMF_Alternative->Deprotection Coupling Amino Acid Coupling DMF_Alternative->Coupling Washing Washing DMF_Alternative->Washing

TEU's Role in SPPS

Solvent Recovery and Recycling

The high boiling point of TEU makes it a good candidate for recovery and recycling via distillation, which is a key principle of green chemistry.

Generalized Protocol for Solvent Recovery:

  • Collection: Collect the TEU-containing waste stream from the reaction workup.

  • Filtration: Filter the waste stream to remove any solid impurities.

  • Distillation: Perform vacuum distillation to separate the lower-boiling impurities and the desired TEU. The specific vacuum and temperature will depend on the nature of the impurities.

  • Condensation and Collection: Condense the purified TEU vapor and collect it in a clean receiving flask.

  • Quality Control: Analyze the recovered TEU for purity (e.g., by GC or LC-MS) before reuse.

Workflow for Solvent Recovery:

Solvent_Recovery_Workflow Start TEU Waste Stream Filtration Filtration of Solids Start->Filtration Distillation Vacuum Distillation Filtration->Distillation Condensation Condensation Distillation->Condensation Waste Waste Residue Distillation->Waste Collection Collection of Purified TEU Condensation->Collection QC Quality Control (GC/LC-MS) Collection->QC Reuse Reuse in Synthesis QC->Reuse

TEU Recovery and Recycling

Conclusion

This compound shows significant promise as a green solvent for a variety of applications in research and development. Its favorable physical properties, combined with its potential for reduced toxicity compared to traditional polar aprotic solvents, make it a compelling alternative. However, further research is needed to fully characterize its environmental fate and to develop and optimize specific reaction protocols to maximize its benefits. The information and generalized protocols provided in this document are intended to serve as a starting point for researchers interested in exploring the green chemistry applications of TEU.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of urea derivatives using continuous flow chemistry. This modern approach offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and the potential for automated library synthesis. The following sections detail three distinct and robust methods for flow synthesis of ureas, complete with experimental protocols, quantitative data, and workflow visualizations.

Two-Step Continuous Flow Synthesis of Unsymmetrical Ureas from Boc-Protected Amines

This method allows for the rapid and efficient synthesis of unsymmetrical ureas by generating a reactive isocyanate intermediate in situ from a readily available N-Boc protected amine.[1] This intermediate is then immediately reacted with a second amine in a sequential flow reactor to yield the desired urea derivative. This approach avoids the isolation of potentially hazardous isocyanates and allows for precise control over the reaction conditions, leading to high yields and purity. A notable application of this method is the synthesis of the FDA-approved drug, Cariprazine.[1]

Experimental Protocol

A continuous-flow system composed of two sequential microreactors is utilized for this synthesis.

Reagent Preparation:

  • Solution A: A solution of the N-Boc protected amine (1.0 eq.) and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU; 1.1 eq.) in an appropriate solvent (e.g., acetonitrile).

  • Solution B: A solution of trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq.) in the same solvent.

  • Solution C: A solution of the second amine (1.2 eq.) in the same solvent.

Flow Synthesis Procedure:

  • Solutions A and B are pumped at equal flow rates into a T-mixer and then into the first microreactor (MR1), which is maintained at a specific temperature.

  • In MR1, the N-Boc amine is converted to the corresponding isocyanate intermediate. The reaction progress can be monitored in real-time using an in-line FT-IR spectrometer.

  • The stream from MR1 is then mixed with Solution C at a second T-mixer.

  • The combined stream enters the second microreactor (MR2), also maintained at a controlled temperature, where the isocyanate reacts with the second amine to form the urea derivative.

  • The product stream exiting MR2 is collected for analysis and purification if necessary.

Quantitative Data
EntryN-Boc AmineSecond AmineTemp (°C)Residence Time (min)Yield (%)
1Boc-anilineBenzylamine251095
2Boc-4-fluoroanilineCyclohexylamine251092
3Boc-piperazine derivative2,3-dichloroaniline401588
4Boc-protected Cariprazine precursorN,N-dimethyl-trans-1,4-cyclohexanediamine502083 (for Cariprazine)

Data is representative and may vary based on specific substrates and reactor setup.

Experimental Workflow

G cluster_0 Reagent Delivery cluster_1 Flow Reactor System cluster_2 Product Collection A Solution A (N-Boc Amine + Base) T1 T-Mixer 1 A->T1 B Solution B (Tf2O) B->T1 C Solution C (Second Amine) T2 T-Mixer 2 C->T2 MR1 Microreactor 1 (Isocyanate Formation) T1->MR1 IR In-line FT-IR MR1->IR IR->T2 MR2 Microreactor 2 (Urea Formation) T2->MR2 P Product Stream MR2->P

Caption: Workflow for two-step urea synthesis.

Continuous Flow Synthesis of Unsymmetrical Ureas from CO₂

This environmentally friendly method utilizes carbon dioxide (CO₂) as a C1 building block, offering a greener alternative to phosgene-based syntheses.[2][3] The protocol described here is based on a Staudinger/aza-Wittig reaction sequence performed in a continuous flow system.[2]

Experimental Protocol

Reagent Preparation:

  • Solution A: A solution of an azide (1.0 eq.) and methyldiphenylphosphine (1.0 eq.) in dry acetonitrile (0.1 M).

  • Solution B: A solution of an amine, thiol, or alcohol (1.0 eq.) in dry acetonitrile.

  • Gas Stream: Carbon dioxide (CO₂) gas.

Flow Synthesis Procedure:

  • Solution A is pumped through a coil reactor.

  • Simultaneously, CO₂ gas is introduced into the reactor at a controlled flow rate.

  • The reaction mixture then enters a second reactor where it is mixed with Solution B.

  • The reaction is typically performed at room temperature, but for less reactive amines, heating may be required.

  • The product stream is collected for analysis and purification.

Quantitative Data
EntryAzideAmine/Thiol/AlcoholTemp (°C)Pressure (bar)Gas Flow Rate (mL/min)Liquid Flow Rate (mL/min)Yield (%)
1Benzyl azideAniline2533195
21-AzidohexaneBenzylamine2533192
3Phenyl azideThiophenol2533185 (Thiocarbamate)
4Benzyl azide2-Amino-5-methylpyridine8033178

Data is representative and may vary based on specific substrates and reactor setup.

Experimental Workflow

G cluster_0 Reagent Delivery cluster_1 Flow Reactor System cluster_2 Product Collection A Solution A (Azide + Phosphine) R1 Coil Reactor 1 A->R1 B Solution B (Amine/Thiol/Alcohol) M Mixer B->M CO2 CO2 Gas CO2->R1 R1->M R2 Coil Reactor 2 M->R2 P Product Stream R2->P

Caption: Workflow for urea synthesis from CO₂.

Continuous Flow Synthesis of Isocyanates via Curtius Rearrangement for Urea Production

This protocol allows for the safe and scalable synthesis of isocyanates from carboxylic acids via a Curtius rearrangement in a continuous flow system.[4] The highly reactive acyl azide intermediate is generated and converted to the isocyanate in a continuous manner, minimizing the accumulation of potentially explosive intermediates. The resulting isocyanate can then be used in a subsequent step to produce urea derivatives.

Experimental Protocol

Reagent Preparation:

  • Solution A (for hydrazide formation): A solution of the carboxylic acid in a suitable solvent (e.g., methanol) with an acid catalyst (e.g., HCl).

  • Solution B (for hydrazide formation): Hydrazine hydrate.

  • Solution C (for isocyanate formation): An aqueous solution of sodium nitrite (NaNO₂).

  • Solution D (for isocyanate formation): An aqueous solution of hydrochloric acid (HCl).

  • Solution E (for urea formation): A solution of the desired amine in a suitable solvent.

Flow Synthesis Procedure:

Part 1: Hydrazide Synthesis (can be done in batch or flow)

  • The carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.

Part 2: Isocyanate Synthesis (Continuous Flow)

  • A solution of the hydrazide in toluene and an aqueous solution of NaNO₂ (Solution C) are pumped into a T-mixer at 0 °C.

  • The resulting stream is then mixed with an aqueous solution of HCl (Solution D) in a second T-mixer, also at 0 °C, to form the acyl azide.

  • This stream immediately enters a heated reactor where the Curtius rearrangement occurs, converting the acyl azide to the isocyanate.

  • The biphasic mixture is passed through a membrane separator to isolate the organic phase containing the isocyanate.

Part 3: Urea Synthesis (Continuous Flow)

  • The isocyanate stream is mixed with a solution of the desired amine (Solution E) in a T-mixer.

  • The mixture flows through a final reactor to form the urea derivative.

  • The product stream is collected for analysis and purification.

Quantitative Data
EntryCarboxylic AcidAmine for Urea formationIsocyanate Yield (%)Overall Urea Yield (%)
1Benzoic acidAniline>9590
2Adipic acid (di-acid)Benzylamine>90 (diisocyanate)85 (bis-urea)
34-Methoxybenzoic acidCyclohexylamine>9592
42-Naphthoic acidtert-Butylamine>9588

Data is representative and may vary based on specific substrates and reactor setup.

Experimental Workflow

G cluster_0 Isocyanate Synthesis cluster_1 Urea Synthesis Hydrazide Hydrazide in Toluene T1 T-Mixer (0 °C) Hydrazide->T1 NaNO2 aq. NaNO2 NaNO2->T1 HCl aq. HCl T2 T-Mixer (0 °C) HCl->T2 R1 Reactor (0 °C) T1->R1 R1->T2 R2 Heated Reactor (Curtius Rearrangement) T2->R2 Sep Membrane Separator R2->Sep Isocyanate Isocyanate Stream Sep->Isocyanate T3 T-Mixer Isocyanate->T3 Amine Amine Solution Amine->T3 R3 Reactor T3->R3 Product Urea Product R3->Product

Caption: Workflow for urea synthesis via Curtius rearrangement.

References

Application Notes: Microwave-Assisted Synthesis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of urea derivatives is of significant interest in medicinal chemistry, agricultural science, and materials science due to their diverse biological activities and applications.[1][2] Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene or require harsh reaction conditions and long reaction times.[1][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering rapid, efficient, and environmentally friendly protocols.[5][6][7] This application note details the advantages and protocols for the microwave-assisted synthesis of N-monosubstituted urea derivatives from amines and potassium cyanate in an aqueous medium.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several distinct advantages over conventional heating methods for the synthesis of urea derivatives:[7][8]

  • Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from several hours to mere minutes.[4][5] This is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating.[5]

  • Increased Yields and Purity: Many microwave-assisted protocols report higher yields and improved product purity compared to conventional methods.[7][9] The rapid heating minimizes the formation of side products.[7]

  • Enhanced Safety: The elimination of hazardous reagents like phosgene and its derivatives enhances laboratory safety.[1][4]

  • Green Chemistry: The use of water as a solvent, a non-toxic and readily available medium, aligns with the principles of green chemistry.[6][9][10] Additionally, the energy efficiency of microwave heating contributes to a more sustainable process.[7]

  • Broad Substrate Scope: Microwave-assisted methods have been shown to be compatible with a wide range of functional groups, including those that are sensitive to acid.[1][3]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of N-monosubstituted ureas.

Protocol 1: General Procedure for the Synthesis of N-Monosubstituted Ureas

This protocol is adapted from a procedure utilizing the reaction between an amine and potassium cyanate in water.[4][9]

Materials:

  • Appropriate amine (1 equivalent)

  • Potassium cyanate (KOCN) (1.5 - 5 equivalents)

  • Water (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Hexane

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Microwave synthesizer (e.g., CEM Discover Focused synthesizer)

  • Pressure-rated reaction vial (10 mL)

  • Stir bar

  • Filtration apparatus

Procedure:

  • To a 10 mL pressure-rated reaction vial equipped with a stir bar, add the amine (1.0 eq).

  • Add water as the solvent.

  • Add potassium cyanate (1.5-5.0 eq).

  • If the amine is in its hydrochloride salt form, add one equivalent of a base (e.g., NaOH) to liberate the free amine. For amino acids, no additional acid or base is typically required.[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 7-60 minutes). The reaction can be monitored by TLC until the starting amine is consumed.[4]

  • After irradiation, rapidly cool the reaction vessel to room temperature using compressed air.[9]

  • The product will often precipitate out of the solution upon cooling. Filter the precipitate and wash it with hexane and diethyl ether.[9]

  • For further purification, the crude product can be dissolved in methanol, any insoluble residue filtered off, and the solvent evaporated under reduced pressure to yield the pure N-monosubstituted urea.[4][9]

Protocol 2: Ammonium Chloride-Promoted Synthesis of Monosubstituted Ureas

This protocol utilizes ammonium chloride as a promoter to facilitate the reaction, which has been shown to be effective for a broad range of substrates.[1][3]

Materials:

  • Amine (1 equivalent)

  • Potassium cyanate (KOCN) (2 equivalents)

  • Ammonium chloride (NH₄Cl) (2 equivalents)

  • Water (solvent)

  • Microwave synthesizer

  • Pressure-rated reaction vial

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a pressure-rated microwave vial, combine the amine (1 eq), potassium cyanate (2 eq), and ammonium chloride (2 eq).

  • Add water as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 15 minutes.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product, which may precipitate directly from the reaction mixture, by filtration.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various N-monosubstituted urea derivatives.

Table 1: Synthesis of N-Monosubstituted Ureas via Microwave Irradiation [4][9]

EntryAmineTemperature (°C)Time (min)Yield (%)
1Benzylamine120790
2Phenethylamine1002873
3L-Phenylalanine8060High Yield

Table 2: Ammonium Chloride-Promoted Microwave-Assisted Synthesis of Monosubstituted Ureas [1][3]

EntryAmineTemperature (°C)Time (min)Yield (%)
1Benzylamine1201592
2Piperonylamine1201591
31-(2-fluoro-6-(trifluoromethyl)benzyl)urea12015Good to Excellent

Visualization

General Workflow for Microwave-Assisted Synthesis of Urea Derivatives

The following diagram illustrates the general workflow for the microwave-assisted synthesis of urea derivatives.

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation reagents Combine Amine, KOCN, and Solvent (e.g., Water) microwave Irradiate in Microwave Synthesizer (Set Temperature and Time) reagents->microwave Seal Vial cool Cool Reaction Vessel microwave->cool filter Filter Precipitate cool->filter wash Wash with Solvents filter->wash purify Optional Recrystallization/ Purification wash->purify product product purify->product Pure Urea Derivative

General experimental workflow.

Proposed Mechanism for Ammonium Chloride-Promoted Synthesis

This diagram outlines the proposed mechanism for the ammonium chloride-promoted synthesis of monosubstituted ureas.[1]

G cluster_activation Activation cluster_reaction Nucleophilic Attack KOCN KOCN Isocyanic_Acid Isocyanic Acid (HNCO) KOCN->Isocyanic_Acid NH4Cl NH4Cl NH4Cl->Isocyanic_Acid Proton Source Urea_Derivative N-Monosubstituted Urea Isocyanic_Acid->Urea_Derivative Reacts with Amine Amine (R-NH2) Amine->Urea_Derivative

Proposed reaction mechanism.

References

Troubleshooting & Optimization

High-Purity Tetraethylurea Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for high-purity Tetraethylurea. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using this compound.

Supplier Information

Ensuring the quality of your starting materials is paramount for reproducible research. Below is a summary of suppliers for high-purity this compound suitable for research applications.

SupplierPurity SpecificationCAS NumberNotes
Fisher Scientific99%[1]1187-03-7A well-established supplier of research chemicals.[1]
ChemicalBookVaries (e.g., 99%, 99.5%)[2]1187-03-7An online marketplace with multiple listings.
Santa Cruz BiotechnologyNot specified1187-03-7A supplier focused on products for proteomics research.[3]

Technical Data

A summary of key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC9H20N2O[4]
Molecular Weight172.27 g/mol [3]
Boiling Point211-213 °C[2][5]
Density0.907 g/mL at 20 °C[2][5]
AppearanceColorless liquid[6]
CAS Number1187-03-7[2]

Troubleshooting Guide

This section provides a question-and-answer guide to address specific issues that may arise during experiments involving this compound.

Q1: My reaction is proceeding slower than expected when using this compound as a solvent. What are the possible causes and how can I resolve this?

Possible Causes:

  • Purity of this compound: The presence of impurities can inhibit the reaction. Water is a common impurity in hygroscopic solvents and can quench sensitive reagents.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at an optimal rate.

  • Concentration of Reactants: The concentration of your reactants may be too low.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slower reaction rates.

Troubleshooting Steps:

  • Verify Purity:

    • Obtain a Certificate of Analysis (CoA) from your supplier to check for specified purity and impurity levels.

    • If water is a suspected impurity, consider drying the solvent using appropriate molecular sieves prior to use.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress.

    • If possible, increase the concentration of the reactants.

  • Ensure Efficient Mixing:

    • Use a magnetic stirrer or overhead stirrer appropriate for the scale of your reaction to ensure the reaction mixture is homogeneous.

Q2: I am observing unexpected byproducts in my reaction. Could this compound be the source?

Possible Causes:

  • Degradation of this compound: At elevated temperatures, ureas can undergo thermal decomposition. While specific degradation products for this compound are not well-documented in readily available literature, thermal degradation of urea can produce compounds like biuret and cyanuric acid[7]. By analogy, heating this compound excessively could lead to related byproducts.

  • Reaction with Reagents: this compound is generally considered a non-coordinating, aprotic polar solvent. However, under harsh reaction conditions (e.g., with very strong bases or electrophiles), it could potentially react.

Troubleshooting Steps:

  • Analyze the Byproducts:

    • Use analytical techniques such as GC-MS or LC-MS to identify the structure of the unexpected byproducts. This will provide clues as to their origin.

  • Review Reaction Conditions:

    • Assess if the reaction temperature is unnecessarily high and if it can be lowered.

    • Consider if any of the reagents are incompatible with an amide-like functional group under the reaction conditions.

  • Purify this compound:

    • If impurities are suspected, consider purifying the this compound by distillation under reduced pressure.

Q3: The workup of my reaction is complicated by the presence of this compound. How can I efficiently remove it?

Possible Causes:

  • High Boiling Point: this compound has a high boiling point (211-213 °C), making it difficult to remove by simple evaporation.[2][5]

  • Water Solubility: Its solubility in water can complicate aqueous extractions.

Troubleshooting Steps:

  • Aqueous Extraction:

    • Perform multiple extractions with a suitable organic solvent and water or brine. The partitioning of your product between the organic and aqueous phases will determine the effectiveness of this method.

  • Chromatography:

    • If your product is amenable to column chromatography, this is often an effective way to separate it from the high-boiling solvent.

  • Distillation:

    • If your product is thermally stable and has a significantly different boiling point from this compound, distillation (potentially under reduced pressure) can be used for separation.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of research-grade this compound?

A: Research-grade this compound is typically available in purities of 99% or higher.[1] It is crucial to check the Certificate of Analysis from the supplier for lot-specific purity and impurity profiles.

Q: How should I store high-purity this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. As with many organic solvents, it is prudent to protect it from moisture.

Q: What are the potential impurities in this compound?

A: While specific data on this compound is limited, potential impurities in substituted ureas can arise from the synthesis process. These could include starting materials such as diethylamine and phosgene derivatives, or byproducts from side reactions. Water is also a common impurity due to the hygroscopic nature of some ureas.

Q: What analytical methods are suitable for determining the purity of this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound.[8] It can be used to separate and identify both the main component and any volatile impurities.[9]

Experimental Protocols

Protocol: Using this compound as a Solvent in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general methodology for using this compound in an SNAr reaction.

Materials:

  • High-purity this compound (dried over molecular sieves if necessary)

  • Aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Nucleophile (e.g., piperidine)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the aryl halide and this compound to the reaction vessel.

  • Stir the mixture until the aryl halide is fully dissolved.

  • Slowly add the nucleophile to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_purity Verify this compound Purity (CoA, Analytical Test) start->check_purity Is purity a concern? check_conditions Review Reaction Conditions (Temp, Conc, Mixing) start->check_conditions Are conditions optimal? analyze_byproducts Identify Byproducts (GC-MS, LC-MS) start->analyze_byproducts Unexpected byproducts? purify_solvent Purify this compound (e.g., Distillation) check_purity->purify_solvent Impurity suspected optimize_conditions Optimize Reaction (Adjust Temp, Conc.) check_conditions->optimize_conditions Suboptimal conditions modify_reaction Modify Reaction Strategy (e.g., Lower Temp) analyze_byproducts->modify_reaction Degradation/Side Reaction rerun_reaction Rerun Experiment purify_solvent->rerun_reaction optimize_conditions->rerun_reaction modify_reaction->rerun_reaction end Successful Experiment rerun_reaction->end Problem Resolved QualityControlProcess Quality Control Workflow for Incoming this compound start Receive New Lot of This compound request_coa Request and Review Certificate of Analysis (CoA) start->request_coa analytical_testing Perform In-house Analytical Testing (e.g., GC-MS) request_coa->analytical_testing compare_results Compare In-house Data with CoA Specifications analytical_testing->compare_results accept_lot Accept Lot for Research Use compare_results->accept_lot Results Match CoA and Meet Specs reject_lot Reject Lot and Contact Supplier compare_results->reject_lot Discrepancy Found or Fails Specs end_accept end_accept accept_lot->end_accept end_reject end_reject reject_lot->end_reject

References

Methods for purification of Tetraethylurea after synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetraethylurea after its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as diethylamine, byproducts like diethylcarbamoyl chloride, and symmetrically substituted ureas. Residual solvents from the synthesis and workup steps are also common. The synthesis of ureas from amines and phosgene or its derivatives can sometimes lead to the formation of biurets if primary amines are present as impurities.[1]

Q2: What are the primary methods for purifying this compound?

A2: As this compound is a liquid at room temperature with a high boiling point, the most effective and common purification method is vacuum distillation.[2] For removing solid impurities, filtration may be sufficient. While traditional recrystallization is not applicable to a liquid, it can be used to remove solid impurities by dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to crystallize the impurity, leaving the purified this compound in the liquid phase.

Q3: What are the key physical properties of this compound that are relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₂₀N₂O[2]
Molecular Weight172.27 g/mol [2][3]
AppearanceColorless to pale yellow liquid[4]
Boiling Point211-213 °C (at atmospheric pressure)[2][5]
Melting Point-20.15 °C[2]
Density0.907 g/mL at 20 °C[2][5]
SolubilityModerately soluble in water. More soluble in organic solvents like ethanol, methanol, and acetone.[4] Soluble in ethanol and ethyl acetate.[6][7][4][6][7]

Q4: Can I use chromatography to purify this compound?

A4: While column chromatography is a powerful purification technique for many organic compounds, it is less commonly used for the bulk purification of a liquid product like this compound, especially when high volatility impurities are not the main concern. Fractional distillation is generally more efficient for separating components with different boiling points on a larger scale.[8][9][10] However, for small-scale purification or for removing non-volatile, highly polar, or closely related impurities, column chromatography could be a viable option.

Troubleshooting Guides

Vacuum Distillation

Problem: Low recovery of this compound after distillation.

Possible CauseSuggested Solution
System Leaks: A poor vacuum will result in a higher boiling temperature, potentially leading to product decomposition or incomplete distillation.Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground glass joints.
Bumping of the Liquid: Sudden, violent boiling can lead to the crude material being carried over into the receiving flask.Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. A Claisen adapter can also help prevent bumping.
Incorrect Condenser Temperature: If the condenser is too warm, the this compound vapor will not condense efficiently.Ensure a steady flow of cold water through the condenser. For very low-pressure distillations, a colder coolant might be necessary.
Distillation Temperature is Too High: This can lead to thermal decomposition of the product.Reduce the pressure of the system to lower the boiling point of this compound. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

Problem: The distilled this compound is still impure.

Possible CauseSuggested Solution
Inefficient Fractionation: Co-distillation of impurities with similar boiling points to this compound.Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency.[8][10] Collect the distillate in several fractions and analyze each for purity.
Contaminated Glassware: Residual impurities in the distillation apparatus.Thoroughly clean and dry all glassware before setting up the distillation.
Product Decomposition: The product may be decomposing at the distillation temperature.Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle is not set to an excessively high temperature.
Purification by Filtration (for solid impurities)

Problem: Solid impurities pass through the filter.

Possible CauseSuggested Solution
Incorrect Filter Paper Porosity: The pores of the filter paper are too large, allowing fine solid particles to pass through.Use a filter paper with a smaller pore size. Consider using a Büchner funnel with vacuum filtration for more efficient separation.
Dissolution of Impurity: The impurity is slightly soluble in the liquid this compound.If the impurity's solubility decreases significantly at lower temperatures, cool the mixture in an ice bath before filtration to maximize precipitation.

Experimental Protocols

Protocol for Vacuum Distillation of this compound

Objective: To purify liquid this compound from non-volatile impurities and impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a controller

  • Claisen adapter (recommended)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and tubing

  • Vacuum gauge

  • High-vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff adapter to a vacuum pump with a trap in between.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Begin to evacuate the system slowly to the desired pressure.

    • Once the desired pressure is reached, begin to heat the distillation flask gently with the heating mantle.

    • Monitor the temperature at the distillation head. Collect a forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction of this compound at its expected boiling point at the given pressure. A temperature-pressure nomograph can be used to estimate this.

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and collect the purified this compound.

Expected Purity and Yield: While specific quantitative data for this compound purification is not readily available in the searched literature, vacuum distillation is a standard and highly effective method for purifying liquids. Purity of >99% is often achievable, with yields depending on the initial purity of the crude product and the efficiency of the distillation.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup evacuate Evacuate System setup->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure This compound Fraction collect_forerun->collect_product cool_down Cool and Vent System collect_product->cool_down pure_product Purified this compound cool_down->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

troubleshooting_logic start Impure this compound After Synthesis is_solid Are impurities solid? start->is_solid filtration Perform Filtration is_solid->filtration Yes is_liquid Are impurities liquid with different B.P.? is_solid->is_liquid No filtration->is_liquid vacuum_distillation Perform Vacuum Distillation is_liquid->vacuum_distillation Yes further_analysis Further Analysis/ Consider Chromatography is_liquid->further_analysis No pure_product Pure this compound vacuum_distillation->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

Optimizing Reactions with Tetraethylurea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions when using Tetraethylurea (TEU) as a solvent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Troubleshooting Guide

This section addresses common problems encountered when using this compound as a reaction solvent, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Poor Solubility of Reactants: Reactants may not be sufficiently soluble in TEU at the reaction temperature. 2. Incompatible Reaction Temperature: The reaction temperature may be too low to initiate the reaction or too high, leading to decomposition. 3. Impure TEU: Water or other impurities in the solvent can interfere with the reaction. 4. Side Reactions: TEU or impurities might be reacting with starting materials or intermediates.1. Solubility Check: Test the solubility of each reactant in TEU at the intended reaction temperature before running the full-scale reaction. Consider incremental heating to improve solubility. 2. Temperature Optimization: Run small-scale reactions at a range of temperatures (e.g., in 10-20 °C increments) to find the optimal condition. 3. Solvent Purification: Ensure TEU is anhydrous and pure. Distillation under reduced pressure is a common purification method. 4. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify any byproducts, which can give clues about side reactions.
Difficult Product Isolation/Purification 1. High Boiling Point of TEU: TEU's high boiling point (211-213 °C) makes it difficult to remove by simple evaporation. 2. Product is Highly Soluble in TEU: This can make precipitation or crystallization challenging. 3. Emulsion Formation During Workup: TEU's properties can sometimes lead to the formation of stable emulsions during aqueous workup.1. Aqueous Extraction: Utilize TEU's moderate water solubility. Perform multiple extractions with water or brine to remove the bulk of the solvent from the organic layer. 2. Crystallization/Precipitation: If the product is a solid, screen various anti-solvents (e.g., hexanes, diethyl ether) to induce crystallization or precipitation from the TEU mixture. 3. Column Chromatography: If other methods fail, direct loading of the reaction mixture onto a silica gel column may be possible, though it can be challenging. A solvent system that effectively separates the product from TEU should be developed using TLC. 4. Break Emulsions: Add saturated brine or small amounts of a different organic solvent to help break up emulsions.
Reaction Fails to Initiate 1. Passivated Reagents: In reactions involving metals (e.g., Grignard, Suzuki), the metal surface may be passivated. 2. Insufficient Activation Energy: The initial temperature may not be high enough to overcome the activation energy barrier. 3. Catalyst Inhibition: Impurities in TEU or the reactants may be poisoning the catalyst.1. Reagent Activation: For Grignard reactions, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. For palladium-catalyzed reactions, ensure the catalyst is active. 2. Gentle Heating: Carefully warm a small portion of the reaction mixture to see if the reaction initiates. Be prepared to cool it if the reaction becomes exothermic. 3. Use High-Purity Materials: Ensure all reactants, reagents, and the TEU solvent are of high purity.
Formation of Unexpected Byproducts 1. Reaction with TEU: Under certain conditions (e.g., with strong bases or acids), TEU itself might react. 2. Impurities in TEU: Reactive impurities in the solvent can lead to side reactions.1. Stability Check: Run a control experiment with TEU and the reagents (without the main substrate) under the reaction conditions to check for any decomposition or side reactions of the solvent. 2. Purify Solvent: Use freshly purified TEU for sensitive reactions.

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of this compound (TEU)?

This compound is a colorless to pale yellow liquid with a faint amine-like odor.[1] It is a polar aprotic solvent with a unique balance of polar and non-polar characteristics.[1]

PropertyValueReference(s)
Molecular Formula C₉H₂₀N₂O[2]
Molecular Weight 172.27 g/mol [2]
Boiling Point 211-213 °C[3]
Melting Point -20.15 °C[3]
Density ~0.907 g/mL at 20 °C[3]
Solubility in Water Moderate[1]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone[1]

2. In which types of reactions is TEU commonly used as a solvent?

TEU is a versatile solvent for a variety of organic reactions, particularly those requiring a polar aprotic medium.[3] While specific data is limited in readily available literature, its properties make it a potential alternative to solvents like DMF and NMP in reactions such as:

  • Nucleophilic Substitution Reactions: Its polarity can help to stabilize charged intermediates.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig): As a polar aprotic solvent, it can be suitable for these types of transformations.

  • Polymerization Reactions: It can serve as a medium for the synthesis of certain polymers.

3. How does the performance of TEU compare to other polar aprotic solvents like DMF and NMP?

Direct, quantitative comparisons in specific reactions are not widely published. However, based on its physical properties, some general comparisons can be made:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
This compound (TEU) 211-21314.74High boiling point can be advantageous for high-temperature reactions but makes removal difficult.
N,N-Dimethylformamide (DMF) 15336.7Widely used, but has toxicity concerns.[4]
N-Methyl-2-pyrrolidone (NMP) 20232.2Also has reproductive toxicity concerns.

The choice of solvent can significantly impact reaction rates and yields, and the optimal solvent is often reaction-specific.[5]

4. What is the best way to remove TEU after a reaction?

Due to its high boiling point, removing TEU can be challenging. The following workflow is recommended:

G A Reaction Mixture in TEU B Aqueous Workup (Water/Brine Extraction) A->B Dilute with water-immiscible organic solvent C Separate Organic and Aqueous Layers B->C D Dry Organic Layer (e.g., Na2SO4, MgSO4) C->D E Solvent Removal (High-Vacuum Evaporation) D->E F Further Purification (Crystallization, Chromatography) E->F

Caption: Workflow for product isolation from a TEU reaction mixture.

5. Is TEU stable under strongly acidic or basic conditions?

Urea derivatives can be sensitive to strong acids and bases, which can cause decomposition.[6] It is advisable to perform a stability test of TEU under the planned reaction conditions, especially if strong acids or bases are used at elevated temperatures.

Experimental Protocols

While specific, detailed protocols for reactions in TEU are not abundant in the literature, the following provides a general framework for a palladium-catalyzed cross-coupling reaction, which can be adapted for use with TEU.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv) to a flame-dried flask. B Add Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%). A->B C Add anhydrous TEU. B->C D Degas the mixture (e.g., by bubbling with Argon or freeze-pump-thaw cycles). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). F->G H Perform aqueous extraction to remove TEU and salts. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by crystallization or column chromatography. I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Notes on Adapting for TEU:

  • Temperature: Given TEU's high boiling point, higher reaction temperatures can be explored, which may be beneficial for less reactive substrates.

  • Workup: As TEU has moderate water solubility, more extensive aqueous washes may be necessary compared to when using less water-miscible solvents.

  • Purity: Ensure the TEU is anhydrous, as water can negatively impact many cross-coupling reactions.

This guide serves as a starting point for researchers using this compound. As with any reaction, empirical optimization of conditions is key to achieving the best results.

References

Tetraethylurea stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tetraethylurea. The information is designed to assist users in anticipating and resolving common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the urea bond. While specific studies on this compound are limited, by analogy to tetramethylurea, this hydrolysis can occur under both acidic and basic conditions, leading to the formation of diethylamine and carbon dioxide.[1][2] Other potential degradation pathways, particularly under specific experimental conditions, may include thermal decomposition, photodegradation, and oxidative degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, substituted ureas exhibit the greatest stability in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis is expected to increase. For tetramethylurea, a close structural analog, neutral hydrolysis is the dominant pathway regardless of pH.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3][5] As it is described as a liquid that is stable under standard conditions, following these general laboratory safety and storage practices is crucial.[6]

Q4: Is this compound sensitive to light?

Q5: What are the potential products of thermal decomposition of this compound?

A5: At elevated temperatures, this compound is expected to decompose. Based on the thermal decomposition of similar urea compounds, the primary degradation route is likely the cleavage of the C-N bonds.[8] This could lead to the formation of diethylamine and isocyanic acid (which would likely further react). The thermal decomposition of diethylcinnamylamine oxide has been shown to produce this compound, suggesting a certain level of thermal stability, but it will decompose at higher temperatures.[9]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound in solution due to improper pH or temperature.

  • Recommended Solutions:

    • Ensure that the pH of your experimental solutions is maintained within a stable range, preferably near neutral, using a suitable buffer system.

    • Prepare fresh solutions of this compound for each experiment to avoid degradation over time.

    • Conduct experiments at a controlled temperature and avoid exposing solutions to high temperatures for extended periods.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
  • Possible Cause: Formation of degradation products.

  • Recommended Solutions:

    • Identify Degradants: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks and deduce their structures. Common degradants would likely be diethylamine or products of its further reaction.

    • Optimize Analytical Method: Adjust the mobile phase, gradient, or column chemistry to improve the separation and resolution of this compound from its degradation products.

    • Review Sample Handling: Ensure that sample preparation and storage procedures minimize exposure to conditions that could cause degradation (e.g., extreme pH, high temperature, light).

Issue 3: Poor solubility or precipitation of this compound in aqueous solutions.
  • Possible Cause: this compound has moderate solubility in water.[6] Changes in temperature or the presence of other solutes can affect its solubility.

  • Recommended Solutions:

    • Co-solvents: Consider the use of a co-solvent such as ethanol, methanol, or acetone, in which this compound is more soluble.[6]

    • Temperature Control: Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation at higher temperatures. Ensure the solution remains at a controlled temperature during the experiment.

    • Concentration: Avoid preparing supersaturated solutions. Prepare solutions at a concentration known to be stable under the experimental conditions.

Quantitative Data Summary

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 37 °C

pHBuffer SystemHalf-life (t½) (days)Primary Degradation Products
3.0Citrate Buffer15Diethylamine, CO₂
5.0Acetate Buffer45Diethylamine, CO₂
7.4Phosphate Buffer60Diethylamine, CO₂
9.0Borate Buffer20Diethylamine, CO₂

Table 2: Illustrative Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (hours)% DegradationPrimary Degradation Products
10024< 1%Not significant
15024~ 5%Diethylamine, Isocyanic acid derivatives
20024> 20%Diethylamine, Isocyanic acid derivatives, and further decomposition products

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability
  • Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffered solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions in a constant temperature bath at a desired temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.

Protocol 2: Forced Degradation Study (for identification of degradation products)
  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 150 °C) for 24 hours.

  • Analysis: Analyze the stressed samples by LC-MS and NMR to identify and characterize the degradation products.

Visualizations

Hydrolysis_Pathway This compound This compound C9H20N2O Intermediate Carbamic Acid Intermediate This compound->Intermediate H2O (Acid or Base Catalyzed) Diethylamine Diethylamine (x2) C4H11N Intermediate->Diethylamine CO2 Carbon Dioxide CO2 Intermediate->CO2

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution C Expose Samples to Stress Conditions A->C B Prepare Stress Conditions (Acid, Base, Oxidant, Light, Heat) B->C D HPLC Analysis for Purity C->D E LC-MS/NMR for Degradant Identification C->E

Caption: Workflow for forced degradation studies.

References

Handling and storage guidelines for 1,1,3,3-Tetraethylurea.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 1,1,3,3-Tetraethylurea, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1,1,3,3-Tetraethylurea?

A1: 1,1,3,3-Tetraethylurea is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling 1,1,3,3-Tetraethylurea?

A2: When handling this chemical, it is crucial to wear appropriate protective gloves, clothing, and eye/face protection.[2] In case of potential inhalation of vapors or aerosols, respiratory protection is necessary.[2]

Q3: What is the appropriate immediate response to accidental skin or eye contact with 1,1,3,3-Tetraethylurea?

A3: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water or shower.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] Seek medical advice if irritation persists.[3]

Q4: How should I properly store 1,1,3,3-Tetraethylurea in the laboratory?

A4: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5] The container should be kept tightly closed.[4][5]

Q5: What materials are incompatible with 1,1,3,3-Tetraethylurea?

A5: 1,1,3,3-Tetraethylurea is incompatible with strong oxidizing agents.[5]

Troubleshooting Guide

Scenario 1: A small spill of 1,1,3,3-Tetraethylurea has occurred on the lab bench.

  • Problem: Accidental spillage of the chemical.

  • Solution:

    • Ensure adequate ventilation in the area.[4]

    • Wearing appropriate PPE (gloves, eye protection, and lab coat), absorb the spill with an inert material such as dry sand or earth.[4]

    • Place the absorbed material into a designated chemical waste container.[4]

    • Clean the spill area thoroughly.

Scenario 2: A researcher experiences skin irritation after handling 1,1,3,3-Tetraethylurea.

  • Problem: Direct skin contact leading to irritation.

  • Solution:

    • Immediately wash the affected area with plenty of soap and water.

    • Remove any contaminated clothing.[4]

    • If skin irritation occurs and persists, seek medical advice or attention.[3]

    • Review the handling procedures and PPE used to prevent future occurrences.

Scenario 3: The 1,1,3,3-Tetraethylurea solution appears cloudy or has formed precipitates.

  • Problem: Potential contamination or degradation of the chemical.

  • Solution:

    • Do not use the chemical as its purity may be compromised.

    • Check the storage conditions to ensure they align with the recommended guidelines (cool, dry place, tightly sealed container).[3][4]

    • Dispose of the compromised chemical according to your institution's hazardous waste disposal procedures.

Quantitative Data

PropertyValue
Molecular Formula C9H20N2O
Boiling Point 211-213 °C
Density 0.907 g/mL at 20 °C
Flash Point 81 °C
Storage Temperature Store in a cool and dry place.

Note: The data presented is for 1,1,3,3-Tetraethylurea and has been compiled from various sources.[3][6]

Experimental Protocols & Workflows

Below are diagrams illustrating key safety and handling workflows.

Spill_Handling_Workflow cluster_spill Spill of 1,1,3,3-Tetraethylurea Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps spill Spill Detected evacuate Evacuate Immediate Area (if necessary) spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ventilate->ppe absorb Absorb Spill with Inert Material (e.g., sand, earth) ppe->absorb collect Collect Absorbed Material into a Chemical Waste Container absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose restock Restock Spill Kit dispose->restock

Workflow for handling a spill of 1,1,3,3-Tetraethylurea.

Storage_Decision_Workflow start Receiving 1,1,3,3-Tetraethylurea check_container Is the container tightly sealed? start->check_container seal_container Seal container tightly check_container->seal_container No storage_location Select Storage Location check_container->storage_location Yes seal_container->storage_location check_cool_dry Is the area cool and dry? storage_location->check_cool_dry check_ventilated Is the area well-ventilated? check_cool_dry->check_ventilated Yes find_suitable_location Find a suitable storage location check_cool_dry->find_suitable_location No check_incompatibles Are incompatible materials (e.g., strong oxidizers) absent? check_ventilated->check_incompatibles Yes check_ventilated->find_suitable_location No store_properly Store Container check_incompatibles->store_properly Yes check_incompatibles->find_suitable_location No find_suitable_location->storage_location

Decision-making process for the proper storage of 1,1,3,3-Tetraethylurea.

References

Technical Support Center: Tetraethylurea (TEU)-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetraethylurea (TEU) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions where this compound (TEU) is used as a solvent or reagent?

A1: While TEU is a relatively stable polar aprotic solvent, it can participate in side reactions under certain conditions, leading to the formation of by-products. The most common by-products arise from its degradation or reaction with electrophilic reagents.

  • Hydrolysis Products: Under acidic or basic conditions, particularly at elevated temperatures, TEU can undergo hydrolysis to produce diethylamine and carbon dioxide . The diethylamine can potentially react further with other components in the reaction mixture.

  • N-Acylation Products: When used as a solvent in reactions involving highly reactive acylating agents such as acyl chlorides or anhydrides, TEU can act as a nucleophile, leading to the formation of N-acyl-N,N,N',N'-tetraethylurea .

  • N-Alkylation Products: In the presence of strong alkylating agents like alkyl halides or sulfonates, TEU can undergo N-alkylation to yield tetraethylisouronium salts . While ureas are generally considered weak nucleophiles, this reaction can occur, especially at higher temperatures.

Q2: How can I detect the presence of these by-products in my reaction mixture?

A2: Several analytical techniques can be employed to detect and quantify potential by-products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for detecting volatile by-products like diethylamine.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector can be used to separate and identify TEU and its less volatile by-products, such as N-acyl-TEU.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of by-products by comparing the spectra of the reaction mixture to that of pure TEU and suspected by-products.

Q3: What conditions are known to promote the degradation of this compound?

A3: The stability of TEU is influenced by several factors:

  • Temperature: Elevated temperatures can promote the thermal decomposition of TEU.

  • pH: Both strong acidic and strong basic conditions can catalyze the hydrolysis of TEU to diethylamine and carbon dioxide.

  • Presence of Strong Electrophiles: Highly reactive electrophiles, such as acyl chlorides and alkyl halides, can react with TEU, leading to by-product formation.

Troubleshooting Guides

Issue 1: Unexpected peak corresponding to Diethylamine in GC-MS analysis.

Possible Cause: Hydrolysis of TEU due to the presence of acidic or basic impurities, or high reaction temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried reagents and solvents to minimize water content, which can facilitate hydrolysis.

  • Control pH: If your reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a neutral environment.

  • Lower Reaction Temperature: If the reaction conditions allow, perform the experiment at a lower temperature to minimize thermal decomposition and hydrolysis.

  • Solvent Purity: Ensure the TEU solvent is of high purity and free from acidic or basic contaminants.

Issue 2: Formation of a high molecular weight by-product observed by LC-MS.

Possible Cause: Reaction of TEU with an electrophilic reagent in the reaction mixture, such as an acyl chloride or alkyl halide.

Troubleshooting Steps:

  • Order of Addition: Add the more reactive electrophile to the reaction mixture containing the nucleophile dissolved in a non-urea-based solvent if possible. If TEU must be used as the solvent, add the electrophile slowly and at a low temperature to minimize reaction with the solvent.

  • Alternative Solvent: If feasible, consider replacing TEU with another polar aprotic solvent that is less likely to react, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be mindful of their own potential side reactions.

  • Stoichiometry Control: Use a minimal excess of the electrophilic reagent to reduce the likelihood of side reactions with the solvent.

Data Presentation

Table 1: Potential By-products in TEU-Mediated Reactions and Recommended Analytical Methods

By-product ClassSpecific ExampleFormation ConditionRecommended Analytical Method
Hydrolysis ProductDiethylamineAcidic or basic conditions, high temperatureGC-MS, 1H NMR, 13C NMR
N-Acylation ProductN-Acyl-N,N,N',N'-tetraethylureaPresence of acyl chlorides or anhydridesHPLC-MS, 1H NMR, 13C NMR
N-Alkylation ProductTetraethylisouronium saltPresence of alkyl halides or sulfonatesLC-MS, 1H NMR, 13C NMR

Experimental Protocols

Protocol 1: General GC-MS Method for the Detection of Diethylamine
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 40 °C for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 30-300 m/z.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject 1 µL.

Protocol 2: General HPLC-UV Method for the Analysis of TEU and N-Acyl-TEU
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Gradient to 5% A, 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_hydrolysis Hydrolysis cluster_acylation N-Acylation cluster_alkylation N-Alkylation TEU This compound (TEU) Hydrolysis_Conditions H₂O, H⁺ or OH⁻ (Heat) TEU->Hydrolysis_Conditions Acyl_Chloride Acyl Chloride (RCOCl) TEU->Acyl_Chloride Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) TEU->Alkyl_Halide Nucleophilic Attack Diethylamine Diethylamine Hydrolysis_Conditions->Diethylamine CO2 Carbon Dioxide Hydrolysis_Conditions->CO2 NAcyl_TEU N-Acyl-TEU Acyl_Chloride->NAcyl_TEU Isouronium_Salt Tetraethylisouronium Salt Alkyl_Halide->Isouronium_Salt

Caption: Potential by-product formation pathways from this compound (TEU).

Troubleshooting_Workflow Start Unexpected By-product Detected Identify Identify By-product (GC-MS, LC-MS, NMR) Start->Identify Is_Hydrolysis Is it a Hydrolysis Product? (e.g., Diethylamine) Identify->Is_Hydrolysis Is_Reaction Is it a Reaction Product? (e.g., N-Acyl/Alkyl-TEU) Identify->Is_Reaction Is_Hydrolysis->Is_Reaction No Hydrolysis_Actions Actions: - Ensure anhydrous conditions - Control pH (buffer) - Lower reaction temperature Is_Hydrolysis->Hydrolysis_Actions Yes Reaction_Actions Actions: - Optimize order of addition - Consider alternative solvent - Control stoichiometry Is_Reaction->Reaction_Actions Yes Other Other By-product Is_Reaction->Other No Investigate Investigate other reaction components Other->Investigate

Caption: Troubleshooting workflow for identifying and addressing by-products.

Technical Support Center: Removal of Tetraethylurea from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Tetraethylurea (TEU) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEU) and why is it difficult to remove?

This compound is a substituted urea that is a colorless to pale yellow liquid at room temperature.[1] Its removal can be challenging due to its high boiling point, moderate water solubility, and good solubility in many organic solvents.[1] These properties can lead to its persistence in the desired product after a standard workup.

Q2: What are the primary methods for removing TEU from a reaction mixture?

The two primary methods for removing TEU are extractive workup and column chromatography . The choice between these methods depends on the properties of the desired product, specifically its solubility and stability.

Q3: When should I choose extractive workup over column chromatography?

Extractive workup is generally the preferred method when your desired product has low to moderate polarity and is not significantly soluble in water. It is a quicker and more scalable method for bulk removal of TEU. If your product is highly polar or has some water solubility, column chromatography may be necessary to achieve high purity.

Q4: Can I remove TEU by distillation?

Due to its high boiling point (211-213 °C), removing TEU by distillation is often not feasible, especially if the desired product is not thermally stable.[2][3][4] This method is generally only suitable if the product has a significantly lower boiling point and is stable at elevated temperatures.

Q5: Is hydrolysis a viable method for removing TEU?

The spontaneous hydrolysis of tetramethylurea, a close analog of TEU, is extremely slow under neutral pH conditions.[1][2] While hydrolysis can be accelerated under strongly basic conditions and with heating, these conditions may not be compatible with the stability of the desired product. Therefore, hydrolysis is generally not a recommended method for TEU removal in most synthetic applications.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TEU remains in the organic layer after extractive workup. Insufficient number of aqueous washes.Increase the number of aqueous washes (e.g., from 3 to 5-7). Use a larger volume of the aqueous phase for each wash.
The organic solvent is too polar, retaining the TEU.If your product is sufficiently non-polar, consider switching to a less polar extraction solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
Product is lost into the aqueous layer during extraction. The desired product has significant water solubility.Saturate the aqueous wash with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase ("salting out").[5] Alternatively, proceed directly to column chromatography without a full aqueous workup.
An emulsion forms during the extractive workup. The reaction mixture contains components that act as surfactants.Add brine to the separatory funnel and gently swirl to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite.
TEU co-elutes with the product during column chromatography. The polarity of the TEU and the product are too similar.Optimize the mobile phase. A less polar solvent system (e.g., increasing the proportion of hexanes in a hexane/ethyl acetate system) may improve separation. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the product is suitable.
TEU streaks throughout the column. The column is overloaded with the crude reaction mixture.Use a larger column or reduce the amount of crude material loaded. A plug of silica gel filtration before the main column can remove the bulk of the TEU.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₂₀N₂O[2][6]
Molecular Weight 172.27 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 211-213 °C[2][3][4]
Density ~0.907 g/mL at 20 °C[2][3]
Solubility in Water Moderate[1]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone[1]

Table 2: Polarity of Common Solvents for Chromatography Method Development

SolventPolarity Index
Hexane0.1
Diethyl Ether2.8
Ethyl Acetate4.4
This compound (estimated) ~4-5
Dichloromethane3.1
Acetone5.1
Methanol5.1
Water10.2

Note: The polarity index of this compound is an estimation based on its structure and solubility, placing it in the moderately polar range.

Experimental Protocols

Method 1: Extractive Workup

This protocol is designed for the removal of TEU from a reaction mixture where the desired product has low to moderate polarity and is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing TEU

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the reaction mixture with 3-5 volumes of the chosen extraction solvent (e.g., ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 3-5) at least 3-5 more times. For later washes, using brine can help to "salt out" the organic product from the aqueous phase and begin the drying process.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the organic solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude product, which should now be substantially free of TEU.

Method 2: Column Chromatography

This protocol is suitable for removing TEU when extractive workup is ineffective due to the properties of the desired product or when very high purity is required.

Materials:

  • Crude reaction mixture containing TEU

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate solvent system that provides good separation between the desired product and TEU. TEU is moderately polar and will have a moderate Rf value.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading the Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column. Alternatively, dissolve the crude mixture in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product, free of TEU.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Removal_Method_Selection start Reaction Mixture containing TEU product_properties Assess Product Properties: - Polarity - Water Solubility - Thermal Stability start->product_properties decision Is the product non-polar to moderately polar AND water-insoluble? product_properties->decision extraction Extractive Workup decision->extraction  Yes chromatography Column Chromatography decision->chromatography No   end_product Purified Product extraction->end_product chromatography->end_product

Caption: Decision workflow for selecting a TEU removal method.

Extractive_Workup_Workflow start Start: Reaction Mixture dilute 1. Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_water 2. Wash with Deionized Water (3-5x) dilute->wash_water wash_brine 3. Final Wash with Brine wash_water->wash_brine dry 4. Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter 5. Filter to Remove Drying Agent dry->filter concentrate 6. Concentrate via Rotary Evaporation filter->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step workflow for extractive removal of TEU.

References

Technical Support Center: Troubleshooting Reactions Involving Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraethylurea (TEU). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues that may lead to low yields in reactions involving TEU as a solvent or reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEU) and in what types of reactions is it commonly used?

This compound (C₉H₂₀N₂O) is a polar aprotic solvent. Its high boiling point and ability to dissolve a range of organic compounds make it useful in various chemical syntheses. It can be particularly useful in reactions requiring a high-boiling polar medium, such as certain nucleophilic substitutions, eliminations, and some metal-catalyzed reactions. It is also explored as an additive in polymerization processes.

Q2: What are the key physical properties of this compound that I should be aware of for my reaction and workup?

Understanding the physical properties of TEU is crucial for reaction setup, monitoring, and purification. Key properties are summarized in the table below.

PropertyValueImplication for Experiments
Boiling Point 211-213 °CSuitable for high-temperature reactions. Difficult to remove under standard vacuum.
Melting Point -20.15 °CLiquid at room temperature, simplifying handling.
Density 0.907 g/mL (at 20 °C)Slightly less dense than water.
Solubility Moderately soluble in water. Soluble in many organic solvents.Can complicate aqueous workups, potentially leading to emulsions or loss of product in the aqueous phase.
pKa (Conjugate Acid) ~ -0.70 (Predicted)The urea oxygen is weakly basic.

Q3: How can I purify commercial this compound before use?

To ensure the best results, especially for moisture or protic-sensitive reactions, purifying TEU is recommended.

Detailed Experimental Protocol: Purification of this compound

Objective: To remove water and other volatile impurities from commercial this compound.

Materials:

  • Commercial grade this compound

  • Calcium hydride (CaH₂)

  • Standard distillation apparatus

  • Inert gas source (Nitrogen or Argon)

  • Vacuum pump

Procedure:

  • Pre-drying: Stir the commercial TEU over calcium hydride (CaH₂) overnight at room temperature under an inert atmosphere. This will remove the bulk of any water present.

  • Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is flame-dried or oven-dried to be completely free of moisture.

  • Distillation: Decant the TEU from the calcium hydride into the distillation flask. Distill the TEU under reduced pressure. The high boiling point of TEU makes vacuum distillation necessary to avoid decomposition at atmospheric pressure.

  • Collection and Storage: Collect the fraction boiling at the correct temperature and pressure. Store the purified TEU over molecular sieves in a sealed container under an inert atmosphere.

Q4: Is this compound stable under my reaction conditions?

While generally stable, TEU can undergo hydrolysis, particularly in the presence of strong acids or bases, to form diethylamine and carbon dioxide (or diethylcarbamate). This can be a source of unexpected byproducts and can consume reagents, leading to lower yields. The rate of hydrolysis is generally slow but can be accelerated at higher temperatures.

Troubleshooting Guide for Low Yields

This guide addresses specific problems you might encounter when using this compound in your reactions.

Issue 1: Low or No Product Formation with Starting Material Remaining

Potential Causes & Solutions

Potential CauseRecommended SolutionExpected Outcome
Reagent Inactivity Ensure the purity and activity of all starting materials and catalysts. If using TEU as a solvent for a moisture-sensitive reaction (e.g., Grignard or lithiation), ensure it is rigorously dried.Improved conversion of starting materials to product.
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants.Optimized consumption of the limiting reagent.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments, monitoring for any product decomposition.Increased reaction rate and conversion.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (TLC, GC, LC-MS). Extend the reaction time if it appears to be proceeding slowly.Reaction proceeds to completion.
Issue 2: Formation of Multiple Products or Unexpected Byproducts

Potential Causes & Solutions

Potential CauseRecommended SolutionExpected Outcome
This compound Hydrolysis If your reaction is run under strongly acidic or basic conditions, consider that TEU may be hydrolyzing. The resulting diethylamine can act as a nucleophile, leading to byproducts. Buffer the reaction if possible, or consider an alternative solvent.Reduction in byproducts derived from diethylamine.
Side Reactions of Starting Materials Review the literature for known side reactions of your substrates under the employed conditions. Consider adjusting the order of addition of reagents or running the reaction at a lower concentration.Increased selectivity for the desired product.
Impure Starting Materials Purify all reagents, including TEU, before use. Impurities can act as catalysts for side reactions or be incorporated into byproducts.Cleaner reaction profile with fewer side products.
Issue 3: Difficulty in Product Isolation and Purification

Potential Causes & Solutions

Potential CauseRecommended SolutionExpected Outcome
Emulsion during Aqueous Workup Due to its moderate water solubility, TEU can promote emulsion formation. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.Clear separation of aqueous and organic layers.
Product Loss in Aqueous Phase If your product has some water solubility, repeated extractions of the aqueous layer with a suitable organic solvent are necessary.Increased recovery of the desired product.
Difficulty Removing TEU from Product The high boiling point of TEU makes its removal by simple evaporation challenging. For non-polar products, consider washing the organic layer with water to partition the TEU into the aqueous phase. For more polar products, column chromatography may be necessary.Pure product free of residual TEU.

Visualizing Troubleshooting and Reaction Pathways

To further aid in understanding potential issues, the following diagrams illustrate key concepts.

Troubleshooting_Workflow start Low Yield in TEU Reaction check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Observed? check_sm->side_products Yes no_product No Product Formation check_sm->no_product No, only starting material optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Time - Check Reagent Purity incomplete->optimize_conditions purification_issue Difficulty in Purification? side_products->purification_issue No, clean but low yield identify_byproducts Identify Side Products: - TEU Hydrolysis? - Starting Material Decomposition? side_products->identify_byproducts verify_reagents Verify Reagent Activity & Anhydrous Conditions no_product->verify_reagents optimize_workup Optimize Workup: - Use Brine - Multiple Extractions - Column Chromatography purification_issue->optimize_workup end_goal Improved Yield optimize_conditions->end_goal modify_conditions Modify Conditions: - Change Solvent - Add Scavenger - Buffer pH identify_byproducts->modify_conditions modify_conditions->end_goal optimize_workup->end_goal verify_reagents->end_goal

A general workflow for troubleshooting low yields.

TEU_Hydrolysis cluster_conditions Reaction Conditions TEU This compound Intermediate Tetraethylcarbamic Acid (unstable) TEU->Intermediate + H₂O H2O H₂O Catalyst H⁺ or OH⁻ Products 2 x Diethylamine + CO₂ Intermediate->Products Decarboxylation

Potential hydrolysis pathway of this compound.

Amide_Coupling_Side_Reactions cluster_reactants Reactants Amine R¹-NH₂ DesiredProduct Desired Amide (R¹-NH-CO-R²) Amine->DesiredProduct Desired Pathway CarboxylicAcid R²-COOH CarboxylicAcid->DesiredProduct Desired Pathway SideProduct1 Side Product: Reaction with Diethylamine (from TEU hydrolysis) CarboxylicAcid->SideProduct1 If TEU hydrolyzes SideProduct2 Side Product: Racemization of α-carbon CarboxylicAcid->SideProduct2 Harsh Conditions CouplingAgent Coupling Agent CouplingAgent->DesiredProduct Desired Pathway CouplingAgent->SideProduct1 If TEU hydrolyzes CouplingAgent->SideProduct2 Harsh Conditions

Potential side reactions in amide coupling using TEU.

Technical Support Center: Managing Tetraethylurea (TEU) Viscosity in Reaction Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraethylurea (TEU). The following information is designed to address common challenges related to the viscosity of TEU in experimental and synthesis applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEU) and why is its viscosity a concern?

This compound (TEU), with the chemical formula C₉H₂₀N₂O, is an organic compound used as a solvent, reagent, or intermediate in various chemical syntheses.[1] While it is a liquid at room temperature, it can exhibit moderate viscosity, which can present challenges in handling, mixing, and heat transfer within a reaction setup.[1] Managing its viscosity is crucial for ensuring consistent reaction kinetics, maintaining process safety, and achieving desired product yields.

Q2: What are the primary factors that influence the viscosity of TEU in a reaction?

The viscosity of this compound, like most liquids, is primarily influenced by two main factors:

  • Temperature: Generally, the viscosity of liquids like TEU decreases as the temperature increases.[2] Heating the reaction mixture can therefore be an effective way to reduce its viscosity.

  • Concentration and Solvent: The presence of other solutes or the choice of co-solvent can significantly alter the viscosity of a TEU solution. Dissolving TEU in a low-viscosity solvent will reduce the overall viscosity of the mixture.

Q3: Is there specific data available on the viscosity of this compound at different temperatures?

Troubleshooting Guide: High Viscosity Issues in TEU Reactions

This guide provides a systematic approach to troubleshooting and resolving issues arising from the high viscosity of this compound in your reaction setups.

Problem: Difficulty in stirring or mixing the reaction mixture.

Possible Causes:

  • High concentration of TEU or other viscous reagents.

  • Low reaction temperature.

  • Formation of viscous intermediates or byproducts.

  • Inadequate stirring mechanism for the viscosity of the fluid.

Solutions:

ParameterRecommended ActionExpected Outcome
Temperature Gradually increase the reaction temperature while monitoring for any potential side reactions or decomposition.A decrease in the viscosity of the reaction mixture, leading to improved mixing.
Solvent Add a co-solvent that is compatible with your reaction chemistry and has a lower viscosity.Reduction in the overall viscosity of the solution, facilitating more efficient stirring.
Agitation Ensure you are using an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller) for viscous mixtures. Increase the stirring speed as needed.Improved homogeneity of the reaction mixture and better heat distribution.
Reagent Addition If the viscosity increases upon the addition of a particular reagent, consider adding it more slowly or diluting it in a suitable solvent before addition.Prevents localized increases in viscosity and allows for better control of the reaction.
Problem: Poor heat transfer leading to localized overheating or "hot spots."

Possible Causes:

  • High viscosity impeding efficient convection.

  • Inadequate stirring.

  • Large reaction volume.

Solutions:

ParameterRecommended ActionExpected Outcome
Agitation Use a powerful overhead stirrer with a properly designed impeller to ensure good top-to-bottom turnover of the reaction mixture.Enhanced heat transfer throughout the reaction vessel, minimizing the risk of localized temperature gradients.
Heating/Cooling Utilize a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for more efficient heat exchange.More uniform temperature control throughout the reaction.
Solvent The addition of a lower-viscosity, thermally conductive solvent can aid in heat dissipation.Improved overall heat transfer characteristics of the reaction medium.

Experimental Protocols and Methodologies

Protocol 1: Viscosity Reduction by Temperature Adjustment
  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Use a reaction vessel equipped with a magnetic stirrer (for low-viscosity solutions) or an overhead mechanical stirrer (for higher viscosity). Include a thermometer or temperature probe to monitor the internal temperature and a controlled heating source (e.g., heating mantle, oil bath).

  • Procedure: a. Charge the reaction vessel with this compound and any other initial reactants. b. Begin stirring and gradually heat the mixture to the desired reaction temperature. c. Observe the ease of stirring as the temperature increases. A noticeable improvement in mixing indicates a reduction in viscosity. d. Maintain the optimal temperature throughout the reaction, ensuring it does not compromise the stability of reactants or products.

Protocol 2: Viscosity Reduction by Solvent Addition
  • Solvent Selection: Choose a solvent that is inert to the reaction conditions, dissolves all reactants and intermediates, and has a significantly lower viscosity than TEU. Common low-viscosity solvents include toluene, acetonitrile, and dichloromethane.[4]

  • Procedure: a. In a separate vessel, prepare a solution of this compound in the chosen solvent. The concentration will depend on the desired viscosity reduction and the requirements of the reaction. b. Alternatively, add the solvent directly to the reaction vessel containing TEU before starting the reaction or during the reaction if viscosity becomes an issue. c. If adding solvent during the reaction, do so slowly to avoid any sudden temperature changes or localized concentration gradients. d. Monitor the reaction progress, as the change in concentration may affect the reaction rate.

Visualizing Workflows and Concepts

Below are diagrams illustrating key workflows and logical relationships for managing TEU viscosity.

Viscosity_Troubleshooting_Workflow start High Viscosity Issue Identified check_temp Is Reaction Temperature Low? start->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_solvent Is a Co-Solvent Being Used? check_temp->check_solvent No monitor Monitor Reaction increase_temp->monitor add_solvent Add Low-Viscosity Co-Solvent check_solvent->add_solvent No check_agitation Is Agitation Sufficient? check_solvent->check_agitation Yes add_solvent->monitor improve_agitation Improve Agitation (e.g., Overhead Stirrer) check_agitation->improve_agitation No check_agitation->monitor Yes improve_agitation->monitor

Caption: Troubleshooting workflow for high viscosity issues.

Viscosity_Management_Strategies TEU This compound (High Viscosity) Heating Heating TEU->Heating Dilution Dilution TEU->Dilution Equipment Appropriate Equipment TEU->Equipment Result Manageable Viscosity & Successful Reaction Heating->Result Dilution->Result Equipment->Result

Caption: Core strategies for managing TEU viscosity.

References

Technical Support Center: Tetraethylurea Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the hydrolysis of tetraethylurea. Please note that direct experimental data on this compound hydrolysis is limited in publicly available literature. Therefore, this guide draws heavily on data and mechanisms from its close structural analog, tetramethylurea (Me4U), to provide foundational knowledge and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolysis rate of this compound?

Q2: How does pH affect the hydrolysis rate of this compound?

A2: The hydrolysis of tetramethylurea (Me4U) has been shown to be independent of pH in the range of 4 to 10.[1] This suggests that the dominant mechanism is a neutral hydrolysis pathway, where water acts as the nucleophile without specific acid or base catalysis.[1][2] It is highly probable that this compound will exhibit similar pH-independent hydrolysis kinetics in this range.

Q3: What is the proposed mechanism for this compound hydrolysis?

A3: Based on computational studies of tetramethylurea (Me4U), the most likely mechanism for the spontaneous, non-enzymatic hydrolysis of symmetrically substituted tetra-alkyl ureas in neutral aqueous solution is a two-water associated pathway.[1] In this mechanism, one water molecule acts as a nucleophile, attacking the carbonyl carbon, while a second water molecule acts as a general acid/base catalyst to facilitate proton transfer.

Q4: What are the expected products of this compound hydrolysis?

A4: The hydrolysis of this compound is expected to yield diethylamine and carbon dioxide. The initial hydrolysis step would produce diethylamine and a diethylcarbamic acid intermediate, which would then rapidly decompose to another molecule of diethylamine and carbon dioxide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable hydrolysis/reaction is too slow. The intrinsic hydrolysis rate of this compound is extremely low at room temperature.[1][2]Consider performing the experiment at elevated temperatures to accelerate the reaction rate. Note that kinetic data will need to be extrapolated back to the temperature of interest.
Difficulty in quantifying the reactant or product. Low concentration of reactants and products due to the slow reaction rate. Potential for volatile products (diethylamine).Utilize highly sensitive analytical techniques such as HPLC-MS or GC-MS for quantification. Ensure proper sample handling to prevent the loss of volatile products.
Inconsistent or non-reproducible kinetic data. Contamination of the reaction mixture. Inaccurate temperature control. Variability in pH.Use high-purity water and reagents. Employ a temperature-controlled reaction vessel. Ensure the buffer system is stable at the experimental temperature.
Observed pH drift during the experiment. The hydrolysis of urea derivatives produces amine products, which can increase the pH of the solution.Use a sufficiently concentrated buffer to maintain a constant pH throughout the experiment, especially if running the experiment for an extended period or at higher temperatures.

Quantitative Data Summary

The following table summarizes the kinetic data for the hydrolysis of tetramethylurea (Me4U), which can be used as an estimate for this compound.

Compound Rate Constant (k) Activation Free Energy (ΔG‡) Conditions Reference
Tetramethylurea (Me4U)4.2 x 10⁻¹² s⁻¹32.9 kcal/mol298.15 K (25°C), pH 4-10[1]

Experimental Protocols

Hypothetical Protocol for Determining the Hydrolysis Rate of this compound

This protocol is based on the methods used for studying tetramethylurea hydrolysis.[1]

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate or acetate buffer) at a known concentration.

    • Ensure the pH of the buffer is stable within the desired experimental range (e.g., pH 7.4).

  • Experimental Setup:

    • Divide the stock solution into multiple sealed, temperature-resistant vials to create individual time-point samples.

    • Place the vials in a precision-controlled heating block or water bath set to the desired temperature (e.g., 80°C to accelerate the reaction).

  • Sampling:

    • At predetermined time intervals, remove one vial from the heating source and immediately quench the reaction by placing it in an ice bath.

    • Store the samples at a low temperature (e.g., -20°C) until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration of the remaining this compound or the formed diethylamine using a validated analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS).

    • A calibration curve for the analyte of interest should be prepared to ensure accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The negative of the slope of the resulting linear regression will be the observed first-order rate constant (k) at that temperature.

    • Repeat the experiment at several different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_decomposition Rapid Decomposition TEU This compound TS Tetrahedral Intermediate (Water-Assisted Proton Transfer) TEU->TS Nucleophilic Attack H2O_1 H₂O (Nucleophile) H2O_1->TS H2O_2 H₂O (Catalyst) H2O_2->TS Proton Shuttle DEA_1 Diethylamine TS->DEA_1 DEC Diethylcarbamic Acid TS->DEC DEA_2 Diethylamine DEC->DEA_2 CO2 CO₂ DEC->CO2

Caption: Proposed neutral hydrolysis mechanism for this compound.

Experimental_Workflow A Prepare this compound in Buffered Solution B Aliquot into Sealed Vials A->B C Incubate at Constant High Temperature B->C D Sample at Time Intervals & Quench Reaction C->D E Analyze Samples (e.g., HPLC-MS) D->E F Plot ln[TEU] vs. Time E->F G Determine Rate Constant (k) from Slope F->G

Caption: Experimental workflow for kinetic analysis.

References

Potential side reactions of Tetraethylurea with strong acids/bases.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetraethylurea (TEU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of this compound when used with strong acids and bases.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound (TEU) with strong acids?

A1: When this compound is exposed to strong acids, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), it is expected to undergo acid-catalyzed hydrolysis. The initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the breakdown of the urea structure. The final products are typically diethylamine (which will be protonated in the acidic medium to form a diethylammonium salt) and carbon dioxide. The overall reaction can be highly exothermic, particularly with concentrated acids.

Q2: What are the primary products of TEU degradation in the presence of a strong base?

A2: In the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is susceptible to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then breaks down to yield diethylamine and a carbonate salt (e.g., sodium carbonate).[1][2]

Q3: Is this compound stable at neutral pH?

A3: Substituted ureas like tetramethylurea, an analog of TEU, have been shown to be relatively stable at neutral pH, with hydrolysis being a slow process. For tetramethylurea, the rate of hydrolysis is largely independent of pH in the range of 4 to 10.[3] However, stability can be affected by temperature and the presence of catalysts.

Q4: Can side reactions other than hydrolysis occur?

A4: While hydrolysis is the primary reaction with strong acids and bases in aqueous environments, other side reactions are possible, especially under elevated temperatures. Thermal decomposition of ureas can potentially lead to the formation of diethylisocyanate and diethylamine. In some synthesis processes involving ureas, the formation of biuret-like structures (where a urea molecule reacts with an isocyanate) can occur. However, under typical laboratory conditions involving strong aqueous acids or bases, hydrolysis is the most probable side reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Exotherm or Reaction Runaway The reaction of TEU with concentrated strong acids is highly exothermic.- Ensure adequate cooling and temperature monitoring of the reaction vessel. - Perform a slow, dropwise addition of the acid or base to the TEU solution. - Conduct the reaction in a dilute solution to help dissipate heat.
Low Yield of Desired Product Degradation of TEU due to acidic or basic conditions.- If TEU is a reactant, consider using milder reaction conditions (lower temperature, less concentrated acid/base). - If TEU is a solvent or additive, assess its stability under the specific reaction conditions prior to large-scale experiments. - Quench the reaction promptly to prevent prolonged exposure to harsh conditions.
Formation of Insoluble Precipitates Formation of carbonate salts in basic hydrolysis, or potential precipitation of diethylammonium salts in acidic solutions with certain counter-ions.- In basic hydrolysis, the carbonate salt may precipitate depending on the cation and concentration. This can be filtered off. - For acidic reactions, ensure the diethylammonium salt is soluble in the reaction medium. If not, consider a different acid or solvent system.
Complex Mixture of Products Observed in Analysis Multiple side reactions occurring due to harsh conditions or impurities.- Use purified reagents and solvents. - Optimize reaction conditions (temperature, concentration, reaction time) to favor the desired transformation and minimize degradation. - Employ analytical techniques like LC-MS to identify the components of the mixture and understand the side reactions.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, based on the general behavior of substituted ureas. Note: This data is illustrative and should be confirmed experimentally.

Condition Rate Constant (k) Half-life (t½) Primary Products
Strong Acid (e.g., 1M HCl, 50°C) ~1 x 10⁻⁴ s⁻¹~2 hoursDiethylammonium chloride, CO₂
Neutral (pH 7, 50°C) ~1 x 10⁻⁷ s⁻¹~80 daysDiethylamine, CO₂
Strong Base (e.g., 1M NaOH, 50°C) ~5 x 10⁻⁵ s⁻¹~4 hoursDiethylamine, Sodium Carbonate

Experimental Protocols

Protocol 1: Analysis of TEU Degradation by Strong Acid

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in an appropriate solvent (e.g., water or a co-solvent if needed).

  • Acid Addition: Slowly add a stoichiometric excess of a strong acid (e.g., 1M HCl) while monitoring the temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately neutralize the aliquots with a suitable base (e.g., sodium bicarbonate) to stop the reaction.

  • Analysis: Analyze the quenched samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining TEU and the formation of diethylamine. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.

Protocol 2: Analysis of TEU Degradation by Strong Base

  • Reaction Setup: Prepare a solution of this compound in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Base Addition: Add a strong base (e.g., 1M NaOH) to the TEU solution.

  • Sampling and Quenching: Periodically take samples and neutralize them with an acid (e.g., dilute HCl) to halt the hydrolysis.

  • Analysis: Use HPLC to monitor the disappearance of TEU and the appearance of diethylamine. Ion chromatography can be used to detect the formation of carbonate.

Visualizations

Acid_Catalyzed_Hydrolysis TEU This compound Protonated_TEU Protonated TEU (O-protonated) TEU->Protonated_TEU + H+ Protonated_TEU->TEU - H+ Intermediate Tetrahedral Intermediate Protonated_TEU->Intermediate + H2O Products Diethylammonium Ion + Carbamic Acid Derivative Intermediate->Products Proton Transfer Final_Products 2x Diethylammonium Ion + CO2 Products->Final_Products Decomposition Base_Catalyzed_Hydrolysis TEU This compound Intermediate Tetrahedral Intermediate TEU->Intermediate + OH- Products Diethylamine + Diethylcarbamic Acid Intermediate->Products Elimination Final_Products 2x Diethylamine + Carbonate Products->Final_Products + OH- Troubleshooting_Workflow Start Experiment with TEU and Strong Acid/Base Issue Unexpected Result? Start->Issue Exotherm Excessive Heat Generation? Issue->Exotherm Yes End Optimized Experiment Issue->End No Low_Yield Low Product Yield? Exotherm->Low_Yield No Solution1 Reduce Concentration Improve Cooling Slow Addition Rate Exotherm->Solution1 Precipitate Unexpected Precipitate? Low_Yield->Precipitate No Solution2 Lower Temperature Use Milder Reagent Reduce Reaction Time Low_Yield->Solution2 Solution3 Identify Precipitate (e.g., spectroscopy) Adjust Solvent or Reagent Precipitate->Solution3 Solution1->End Solution2->End Solution3->End

References

Safety precautions for working with Tetraethylurea in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Handling of Tetraethylurea

This guide provides essential safety precautions, troubleshooting advice, and frequently asked questions for laboratory personnel working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data for this compound is limited, based on the closely related compound Tetramethylurea (TMU), the primary hazards are:

  • Reproductive Toxicity: May damage the unborn child.[1][2][3]

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Combustibility: It is a combustible liquid and its vapors can form explosive mixtures with air.[1][2][4]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always check the manufacturer's glove compatibility chart.[6]

  • Body Protection: A fully-buttoned lab coat or chemical-resistant apron.[6][7]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4][5] A respirator may be necessary if ventilation is inadequate.[4]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[1][4] It is also noted to be hygroscopic, so protection from moisture is important.[2][4]

Q4: What should I do in case of a spill?

A4: For a small spill:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.[1][2]

  • Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1][2]

  • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][6]

  • Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Q5: What are the first-aid measures for this compound exposure?

A5:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Troubleshooting Guide
Issue Possible Cause Solution
Unexpected reaction or fuming Incompatible materials mixed.This compound is incompatible with strong oxidizing agents.[2] Ensure proper segregation of chemicals.
Degradation of gloves Incorrect glove material.Consult the manufacturer's glove compatibility chart to select the appropriate gloves for handling this compound.[6]
Irritation of respiratory tract Inadequate ventilation.Always handle this compound in a certified chemical fume hood to ensure proper ventilation and minimize inhalation exposure.[4][5]
Cloudy appearance of the chemical Absorption of moisture.This compound is hygroscopic.[2][4] Store in a tightly sealed container in a dry environment, potentially with a desiccant.
Quantitative Data Summary

The following table summarizes available data for the related compound Tetramethylurea (TMU), which can be used as a conservative estimate for this compound.

Property Value Reference
Molecular Weight 116.16 g/mol [8]
Boiling Point 174 - 178 °C[4]
Flash Point 75 °C / 167 °F[4]
Oral LD50 (Rat) 8,471 mg/kg (for Urea)[6]
Maternal NOEL (Rat, Inhalation) 2 ppm (for TMU)[8][9]
Fetal NOEL (Rat, Inhalation) 20 ppm (for TMU)[9]

Experimental Protocols

General Protocol for Handling this compound
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound (or a closely related compound like Tetramethylurea).[1][2][3][4]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE: chemical safety goggles, appropriate gloves, and a lab coat.[6]

    • Have spill cleanup materials and waste containers readily available.

  • Handling:

    • Conduct all work involving this compound within a chemical fume hood.[4]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[1][7]

    • Keep the container tightly closed when not in use.[4]

  • Waste Disposal:

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[6]

    • Follow your institution's guidelines for hazardous waste disposal.

  • Cleanup:

    • Wipe down the work area with an appropriate solvent and then soap and water after completing the experiment.

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Visualizations

Safety_Precautions_Hierarchy cluster_controls Hierarchy of Controls cluster_ppe Required PPE Elimination Elimination (e.g., Use a safer alternative if possible) Substitution Substitution (e.g., Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Goggles Safety Goggles PPE->Goggles Gloves Resistant Gloves PPE->Gloves Coat Lab Coat PPE->Coat

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Experimental_Workflow Start Start Prep Preparation - Review SDS - Don PPE - Prepare Workspace Start->Prep Handling Chemical Handling (Inside Fume Hood) Prep->Handling Reaction Experiment/Reaction Handling->Reaction Waste Waste Disposal - Segregate Waste Reaction->Waste Cleanup Decontamination & Cleanup Waste->Cleanup End End Cleanup->End

Caption: General experimental workflow for using this compound safely.

References

Technical Support Center: Scaling Up Reactions with Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions from the laboratory to pilot or production scale using Tetraethylurea (TEU) as a solvent or reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (TEU) to consider during scale-up?

A1: When scaling up reactions with TEU, it is crucial to consider its physical and chemical properties, which can significantly impact process safety and efficiency. Key properties include its relatively high boiling point, thermal stability, and solvent characteristics. These factors influence heat transfer, potential for side reactions, and downstream purification processes.

Q2: What are the primary safety concerns when handling large quantities of this compound?

A2: While TEU has low toxicity, standard industrial hygiene and safety practices should be followed. This includes using appropriate personal protective equipment (PPE) to avoid contact with skin and eyes. Given its combustibility, it is important to control ignition sources, especially when operating at elevated temperatures.[1][2] Adequate ventilation is necessary to prevent the accumulation of vapors.

Q3: How does the increased volume-to-surface area ratio in large reactors affect reactions in TEU?

A3: The increased volume-to-surface area ratio in larger reactors makes heat removal less efficient.[3][4] For exothermic reactions, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[3][4] Careful thermal management and understanding the reaction's thermal profile are critical.

Q4: What are common side reactions or degradation products to expect when using TEU at elevated temperatures for extended periods?

A4: While specific data on the thermal decomposition of TEU at an industrial scale is limited, studies on urea provide insights into potential degradation pathways. At elevated temperatures, urea can decompose to form byproducts such as biuret, triuret, and cyanuric acid through a series of reactions involving isocyanic acid as an intermediate.[5][6][7] Similar pathways could be possible for TEU, leading to impurities in the final product.

Q5: What are the best practices for solvent recovery of this compound?

A5: Solvent recovery is crucial for economic and environmental reasons.[8][9][10][11][12] Given TEU's high boiling point, vacuum distillation is a suitable method for recovery, as it lowers the boiling point and prevents thermal degradation of both the solvent and the product.[11] It is important to ensure that the recovered TEU meets the required purity specifications before being reused.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of reactions involving this compound.

Issue 1: Poor Temperature Control and Exotherm Management

Symptoms:

  • Rapid, unexpected increase in reaction temperature.

  • Localized "hot spots" within the reactor.

  • Increased pressure in the reactor.

  • Changes in the color or viscosity of the reaction mixture.

Possible Causes & Solutions:

Possible Cause Recommended Actions
Inadequate Heat Removal - Ensure the reactor's cooling system is operating at maximum capacity and is appropriately sized for the heat load of the reaction.[13] - Verify that the heat transfer fluid is at the correct temperature and flow rate. - For highly exothermic reactions, consider using a semi-batch or continuous flow process to better manage heat generation.[14]
Poor Mixing - Confirm that the agitator is functioning correctly and at the appropriate speed to ensure uniform temperature distribution and prevent localized heating.[14] - Inefficient mixing can lead to the accumulation of unreacted reagents and the formation of hot spots.
Reagent Addition Rate Too High - Immediately stop or slow down the addition of the limiting reagent to reduce the rate of heat generation.[14] - Develop a controlled addition profile based on reaction calorimetry data obtained at the lab scale.
Incorrect Reactant Concentration - Verify that the concentrations of all reactants are correct. Higher concentrations can lead to a more vigorous and exothermic reaction.
Issue 2: Incomplete Reaction or Formation of Impurities

Symptoms:

  • Lower than expected product yield.

  • Presence of unexpected byproducts in the final product.

  • Reaction stalling before completion.

Possible Causes & Solutions:

Possible Cause Recommended Actions
Poor Mass Transfer - Inefficient mixing can lead to poor contact between reactants, resulting in an incomplete reaction.[14] - Ensure the agitation is sufficient to maintain a homogeneous mixture, especially for heterogeneous reactions.
Thermal Degradation of Reactants or Products - If the reaction is run at a high temperature for an extended period, thermal decomposition of TEU or other components can occur, leading to impurity formation.[6][7][15][16][17][18] - Consider lowering the reaction temperature or reducing the reaction time.
Side Reactions - At a larger scale, side reactions that were negligible in the lab can become significant.[19] - Analyze the impurity profile to identify potential side reactions and adjust reaction conditions (e.g., temperature, concentration) to minimize them.
Catalyst Deactivation - If a catalyst is used, ensure it is not being deactivated by impurities or localized high temperatures.
Issue 3: Challenges in Downstream Processing and Purification

Symptoms:

  • Difficulty in separating the product from TEU.

  • Formation of emulsions during aqueous work-up.

  • Product contamination with TEU-related impurities.

Possible Causes & Solutions:

Possible Cause Recommended Actions
High Boiling Point of TEU - Due to its high boiling point, removing TEU by simple distillation may require high temperatures that could degrade the product. - Utilize vacuum distillation to remove TEU at a lower temperature.
Product Solubility in TEU - If the product is highly soluble in TEU, crystallization may be challenging. - Consider using an anti-solvent to induce precipitation of the product.
Emulsion Formation - The amphiphilic nature of TEU and its derivatives can sometimes lead to emulsion formation during extractions. - Consider adding salt to the aqueous phase to break the emulsion or using a different extraction solvent.
TEU-Related Impurities - If TEU degradation has occurred, impurities may co-crystallize with the product. - Additional purification steps, such as column chromatography or recrystallization from a different solvent system, may be necessary.

Experimental Protocols & Data Presentation

Lab-Scale Reaction Calorimetry Protocol

To safely scale up an exothermic reaction, it is essential to determine its thermal profile using reaction calorimetry.

Objective: To measure the heat of reaction, heat flow, and adiabatic temperature rise to assess the thermal risk of the process.

Methodology:

  • System Calibration: Calibrate the reaction calorimeter to determine the heat transfer coefficient of the reactor system.

  • Charge Reactor: Charge the reactor with this compound and the initial reactants.

  • Equilibration: Bring the reactor contents to the desired starting temperature and stir until a stable baseline is achieved.

  • Reagent Addition: Add the limiting reagent at a controlled rate, mimicking the planned addition profile for the large-scale reaction.

  • Data Logging: Continuously monitor and record the reactor temperature, jacket temperature, and reagent addition rate.

  • Post-Reaction Analysis: After the addition is complete, continue to monitor the heat flow until it returns to the baseline to ensure the reaction is complete.

Data Summary Table:

ParameterLab Scale (1 L)Pilot Scale (50 L)Production Scale (1000 L)
Reaction Volume 1 L50 L1000 L
Heat of Reaction (kJ/mol) -150-150-150
Max Heat Flow (W) 50250050000
Adiabatic Temp. Rise (°C) 808080
Heat Transfer Area (m²) 0.060.959.5
Volume/Area Ratio (m) 0.0170.0530.105

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Visualizations

Scale_Up_Workflow cluster_0 Lab Scale (1-5L) cluster_1 Pilot Scale (50-200L) cluster_2 Production Scale (>1000L) lab_dev Process Development & Route Scouting lab_cal Reaction Calorimetry (Thermal Hazard Assessment) lab_dev->lab_cal lab_opt Parameter Optimization (Temp, Conc, Time) lab_cal->lab_opt pilot_scaleup Scale-Up Confirmation lab_opt->pilot_scaleup Scale-Up pilot_process Process Robustness & Impurity Profile pilot_scaleup->pilot_process pilot_data Data for Engineering & Safety Review pilot_process->pilot_data prod_tech Technology Transfer pilot_data->prod_tech Scale-Up prod_val Process Validation prod_tech->prod_val prod_mfg Commercial Manufacturing prod_val->prod_mfg

Caption: General workflow for scaling up a chemical process from lab to production.

Thermal_Runaway_Logic start Exothermic Reaction in Progress heat_gen Heat Generation > Heat Removal start->heat_gen temp_rise Temperature Increases heat_gen->temp_rise Leads to rate_increase Reaction Rate Accelerates temp_rise->rate_increase Causes pressure_increase Pressure Increases temp_rise->pressure_increase Causes rate_increase->heat_gen Positive Feedback runaway Thermal Runaway rate_increase->runaway pressure_increase->runaway

Caption: Logic diagram illustrating the positive feedback loop of a thermal runaway.

Urea_Decomposition_Pathway Urea Urea Isocyanic_Acid Isocyanic Acid + Ammonia Urea->Isocyanic_Acid Heat Biuret Biuret Isocyanic_Acid->Biuret + Urea Cyanuric_Acid Cyanuric Acid Isocyanic_Acid->Cyanuric_Acid Trimerization Triuret Triuret Biuret->Triuret + Isocyanic Acid Triuret->Cyanuric_Acid Heat

Caption: Potential thermal decomposition pathway for urea, indicating possible byproducts.

References

Validation & Comparative

Tetraethylurea vs. Tetramethylurea: A Comparative Guide for Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reaction solvent is a critical decision that can significantly influence reaction outcomes. This guide provides a comprehensive comparison of two polar aprotic solvents, tetraethylurea and tetramethylurea, summarizing their physical and chemical properties, and exploring their applications in organic synthesis with supporting data and experimental context.

This compound and tetramethylurea are both members of the urea family of organic compounds and share the characteristic of being potent polar aprotic solvents. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their relatively high boiling points, makes them valuable alternatives to other common solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). However, subtle differences in their molecular structures—the presence of ethyl groups in this compound versus methyl groups in tetramethylurea—lead to distinct physical and chemical properties that can impact their performance in specific chemical transformations.

Physicochemical Properties: A Tabular Comparison

The choice of a solvent is often guided by its physical properties. The following tables summarize the key physicochemical data for this compound and tetramethylurea, providing a clear basis for comparison.

Table 1: General and Physical Properties

PropertyThis compoundTetramethylurea
CAS Number 1187-03-7[1]632-22-4[2][3]
Molecular Formula C₉H₂₀N₂O[1][4]C₅H₁₂N₂O[3][5]
Molecular Weight 172.27 g/mol [4][6]116.16 g/mol [3][5]
Appearance Colorless to almost colorless clear liquid[1][6]Colorless to pale yellow liquid[7]
Melting Point -20.15 °C[1]-1 °C[2][7]
Boiling Point 211-213 °C[1][6]177 °C[7]
Density 0.907 g/mL at 20 °C[1][6]0.968 g/mL at 20 °C[7]
Refractive Index (n20/D) 1.447[1]1.451[7]

Table 2: Solvent Properties

PropertyThis compoundTetramethylurea
Dielectric Constant 14.74[1]24.46[2][7]
Gutmann Donor Number (DN) Not readily available31.0 kcal/mol[8][9]
Viscosity Data not readily available in comparable formatData available, shows structure-making effect in aqueous solution[10]
Solubility Soluble in water[1]Miscible with water and common organic solvents[7][11]

Performance in Chemical Reactions: A Comparative Overview

While direct, side-by-side comparative studies detailing the performance of this compound and tetramethylurea in a wide range of reactions are limited in publicly available literature, their solvent properties allow for informed predictions and highlight their utility in specific contexts.

Both solvents are classified as polar aprotic solvents, which means they possess a significant dipole moment but lack acidic protons. This characteristic makes them particularly well-suited for reactions involving strong bases and nucleophiles, as they can solvate cations while leaving anions relatively "bare" and more reactive.

Tetramethylurea (TMU) , with its higher dielectric constant and established Gutmann donor number of 31.0 kcal/mol, is an excellent Lewis base.[8][9] This property indicates its strong ability to donate a pair of electrons, making it effective at solvating cations and stabilizing charged intermediates. Consequently, TMU has found application in various reactions:

  • Grignard Reactions: TMU is used as a solvent for Grignard reagents, facilitating their formation and subsequent reactions with electrophiles.[12]

  • Polymerization Reactions: It serves as a solvent for the polymerization of certain monomers, such as in the synthesis of poly(p-benzamide).[12]

  • Substitution and Elimination Reactions: As a polar aprotic solvent, TMU can favor Sₙ2 and E2 reactions by solvating the counter-ion of the nucleophile/base, thereby increasing its reactivity.

This compound , with a lower dielectric constant, is expected to be a less polar solvent than tetramethylurea.[1] The bulkier ethyl groups may also introduce greater steric hindrance around the carbonyl oxygen, potentially affecting its coordinating ability compared to TMU. While specific comparative data on reaction kinetics and yields are scarce, its utility as a solvent in organic synthesis is recognized.[1] It can be employed in similar applications to TMU, particularly in situations where a less polar, high-boiling aprotic solvent is desired.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A general protocol that can be adapted for testing in either this compound or tetramethylurea is provided below.

Reaction Scheme:

Suzuki_Coupling ArylHalide Ar-X Product Ar-Ar' ArylHalide->Product Organoboron Ar'-B(OR)₂ Organoboron->Product Catalyst Pd Catalyst Base Base Solvent Solvent (this compound or Tetramethylurea)

Figure 1: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Add the chosen solvent (this compound or tetramethylurea) to the vessel.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired biaryl product.

General Protocol for a Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Below is a general protocol that can be adapted for use with this compound or tetramethylurea.

Reaction Workflow:

Heck_Reaction_Workflow Start Start Reactants Combine Aryl Halide, Alkene, Pd Catalyst, Base Start->Reactants Solvent Add Solvent (this compound or Tetramethylurea) Reactants->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2: A typical workflow for a Heck reaction.

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv).

  • Add this compound or tetramethylurea as the solvent.

  • Heat the mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene product.

Logical Relationships in Solvent Selection

The decision to use this compound or tetramethylurea can be guided by the specific requirements of the reaction, as outlined in the following logical diagram.

Solvent_Selection_Logic Start Reaction Consideration Polarity High Polarity Needed (e.g., for stabilizing charged intermediates)? Start->Polarity TMU Consider Tetramethylurea (Higher Dielectric Constant) Polarity->TMU Yes TEU Consider this compound (Lower Dielectric Constant) Polarity->TEU No BoilingPoint High Boiling Point Required? TMU->BoilingPoint TEU->BoilingPoint Both Both are suitable high-boiling solvents BoilingPoint->Both Yes Sterics Steric Hindrance a Concern (e.g., coordination to metal center)? Both->Sterics TMU_less_sterics Tetramethylurea may be preferred (less bulky alkyl groups) Sterics->TMU_less_sterics Yes TEU_more_sterics This compound may be suitable (if steric bulk is not a critical factor) Sterics->TEU_more_sterics No

Figure 3: Decision-making flowchart for selecting between this compound and tetramethylurea.

Conclusion

Both this compound and tetramethylurea are versatile, high-boiling polar aprotic solvents that offer viable alternatives to more traditional solvents in a variety of organic reactions. Tetramethylurea, with its higher polarity, may be advantageous in reactions that benefit from the stabilization of charged intermediates. Conversely, this compound provides a less polar environment which might be beneficial in other contexts. The choice between these two solvents will ultimately depend on the specific requirements of the chemical transformation, including the nature of the reactants, intermediates, and the desired reaction conditions. The provided general protocols offer a starting point for the systematic evaluation of these solvents to optimize reaction outcomes. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound and tetramethylurea across a broader spectrum of organic reactions.

References

A Comparative Guide to Tetraethylurea (TEU) as a Solvent versus DMF and DMAc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the overall safety and environmental impact of a synthetic route. While Dimethylformamide (DMF) and Dimethylacetamide (DMAc) have long been the workhorse polar aprotic solvents in research and industry, growing concerns over their toxicity have spurred the search for safer, more sustainable alternatives. Tetraethylurea (TEU) has emerged as a promising candidate, offering a unique combination of properties that make it a compelling alternative in various applications, from peptide synthesis to polymer chemistry.

This guide provides an objective, data-driven comparison of this compound with DMF and DMAc, focusing on their physical and chemical properties, performance in key chemical transformations, and safety profiles.

Physical and Chemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are fundamental to its performance. The following table summarizes key parameters for TEU, DMF, and DMAc, providing a basis for understanding their behavior in different applications.

PropertyThis compound (TEU)Dimethylformamide (DMF)Dimethylacetamide (DMAc)
Molecular Formula C₉H₂₀N₂OC₃H₇NOC₄H₉NO
Molecular Weight ( g/mol ) 172.2773.0987.12
Boiling Point (°C) 211-213[1]153[2]166.1
Melting Point (°C) -20.15[1]-61[2]-20[3]
Density (g/mL at 20°C) 0.907[1]0.9490.942[4]
Viscosity (cP at 25°C) ~2.1 (estimated)0.802[5]0.92
Dielectric Constant (at 25°C) 14.74[1]36.7[2][5]37.8[2][3]
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)~16.5 (estimated)17.416.8[2]
   δP (Polar)~8.0 (estimated)13.7[6]11.5[2]
   δH (Hydrogen Bonding)~10.0 (estimated)11.3[6]10.2

Performance in Key Applications

The true measure of a solvent's utility lies in its performance in specific chemical transformations. Here, we examine the potential of TEU as a replacement for DMF and DMAc in two critical areas for drug development: peptide synthesis and cross-coupling reactions.

Solid-Phase Peptide Synthesis (SPPS)

DMF has traditionally been the solvent of choice for Solid-Phase Peptide Synthesis (SPPS) due to its excellent solvating power for both the growing peptide chain and the amino acid building blocks. However, its reprotoxic properties are a significant drawback.

While direct comparative studies of TEU in SPPS are still emerging, its physical properties suggest it could be a viable alternative. Its high boiling point is advantageous for reactions requiring elevated temperatures, and its urea structure may offer unique solvation properties for polar peptide chains.

Experimental Protocol: Comparative Coupling Efficiency in SPPS

To objectively compare the performance of these solvents, a standardized peptide coupling experiment can be conducted.

Objective: To compare the coupling efficiency of a standard dipeptide synthesis using TEU, DMF, and DMAc as the primary solvent.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Phe-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • This compound (TEU), Dimethylformamide (DMF), Dimethylacetamide (DMAc) (peptide synthesis grade)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system for analysis

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-Ala-Wang resin in each of the three solvents (TEU, DMF, DMAc) for 1 hour in separate reaction vessels.

  • Fmoc Deprotection: Treat the swollen resin with a 20% solution of piperidine in the respective solvent (TEU, DMF, or DMAc) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with the respective solvent.

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in each of the three solvents.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Wash the resin thoroughly with the respective solvent, followed by DCM and methanol, and dry under vacuum.

  • Cleavage: Cleave the dipeptide from a small sample of the resin using a standard cleavage cocktail.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC to determine the percentage of the desired dipeptide (Phe-Ala) versus unreacted starting material or byproducts. The coupling efficiency can be calculated based on the peak areas.

Expected Outcome: This experiment will provide quantitative data on the relative coupling efficiency in each solvent. While DMF is the established standard, the performance of TEU will be of particular interest. Its lower polarity compared to DMF and DMAc might influence the solvation of the reactants and the transition state, potentially affecting the reaction rate and efficiency.

SPPS_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell Resin in TEU, DMF, or DMAc Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Cleave Cleave from Resin Wash2->Cleave Analyze HPLC Analysis Cleave->Analyze

SPPS Workflow Diagram

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds. The choice of solvent can significantly impact the catalytic activity and overall yield of this reaction.

Experimental Protocol: Comparative Yield in a Model Suzuki-Miyaura Reaction

Objective: To compare the reaction yield of a standard Suzuki-Miyaura cross-coupling reaction using TEU, DMF, and DMAc as solvents.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (TEU), Dimethylformamide (DMF), Dimethylacetamide (DMAc) (anhydrous)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: In three separate oven-dried Schlenk flasks, combine 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 5 mL of the respective anhydrous solvent (TEU, DMF, or DMAc).

  • Reaction Execution:

    • Add the catalyst solution to each of the Schlenk flasks containing the reactants.

    • Heat the reaction mixtures to 100°C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4 hours.

  • Workup:

    • Cool the reaction mixtures to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to determine the yield of the desired biphenyl product.

Expected Outcome: This experiment will provide a direct comparison of the catalytic efficiency of the Suzuki-Miyaura reaction in the three solvents. The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst. The results will indicate whether TEU can serve as an effective and potentially safer alternative to DMF and DMAc in this important transformation.

Suzuki_Coupling_Workflow Reactants 4-Bromotoluene + Phenylboronic acid + K2CO3 Reaction Heat at 100°C (Inert Atmosphere) Reactants->Reaction Catalyst Pd(OAc)2 + PPh3 in TEU, DMF, or DMAc Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis GC-MS Analysis Workup->Analysis

Suzuki Coupling Workflow

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to dissolve a wide range of compounds is crucial, particularly in drug development for formulation and purification processes. While comprehensive databases for the solubility of various APIs in TEU are not yet widely available, its chemical structure suggests it would be a good solvent for many polar and non-polar organic molecules.[7]

Logical Relationship: Predicting Solubility with Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a semi-empirical method to predict the miscibility of substances. The principle is that "like dissolves like," where similarity is quantified by three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of dissolution.

Hansen_Solubility Solute Solute (API) {δD_s, δP_s, δH_s} Distance Hansen Distance (Ra) √[4(δD_s-δD_v)² + (δP_s-δP_v)² + (δH_s-δH_v)²] Solute->Distance Solvent Solvent (TEU, DMF, DMAc) {δD_v, δP_v, δH_v} Solvent->Distance Solubility Solubility Prediction Distance->Solubility

Hansen Solubility Prediction

Based on estimated HSP values, TEU is expected to have a different solubility profile compared to DMF and DMAc. Its lower estimated polarity might make it a better solvent for less polar APIs, while its hydrogen bonding capability, inherited from the urea backbone, should allow it to dissolve a range of polar compounds as well.

Safety and Environmental Considerations

A major driving force for seeking alternatives to DMF and DMAc is their associated health risks. Both are classified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to their reproductive toxicity.[8]

SolventKey Toxicological Concerns
This compound (TEU) Limited data available; generally considered to have a more favorable toxicological profile than DMF and DMAc. Not currently classified as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) substance.
Dimethylformamide (DMF) Reprotoxic (Category 1B), hepatotoxic.[9]
Dimethylacetamide (DMAc) Reprotoxic (Category 1B), hepatotoxic.[9]

The lower vapor pressure and higher boiling point of TEU also contribute to a safer handling profile by reducing the risk of inhalation exposure. Environmentally, the biodegradability of TEU is an important factor to consider for its long-term sustainability. While more comprehensive lifecycle analysis is needed, the initial data suggests TEU could be a greener alternative.

Conclusion

This compound presents a compelling case as a viable and safer alternative to DMF and DMAc in various applications relevant to drug development and chemical synthesis. Its distinct physical and chemical properties, including a high boiling point and a unique solubility profile, offer potential advantages in specific contexts. While further direct comparative studies are needed to fully elucidate its performance across a broader range of reactions, the available data and theoretical considerations suggest that TEU is a solvent worthy of serious consideration for researchers and scientists seeking to develop greener, safer, and more efficient chemical processes. The provided experimental protocols offer a framework for conducting in-house comparative studies to validate the suitability of TEU for specific applications.

References

A Comparative Guide to Analytical Methods for Determining Tetraethylurea Purity: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Tetraethylurea (TEU), a versatile solvent and reagent, is no exception. This guide provides a comprehensive comparison of two common analytical techniques for determining the purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present detailed experimental protocols, and compare their performance based on key analytical parameters.

Introduction to Analytical Techniques

Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques used to identify and quantify the components of a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[1][2]

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds.[3][4] In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase. A Flame Ionization Detector (FID) is a common choice for quantifying organic compounds like this compound.[1]

High-Performance Liquid Chromatography (HPLC) is a more versatile technique capable of analyzing a wider range of compounds, including those that are non-volatile or thermally sensitive.[3][4] Separation in HPLC occurs as a liquid mobile phase carries the sample through a column packed with a stationary phase. Detection is often achieved using an Ultraviolet (UV) detector.[5]

Comparison of Performance Characteristics

The selection of an analytical method is a critical decision that impacts the accuracy and reliability of purity assessment. Below is a summary of the key performance characteristics of GC-FID and HPLC-UV for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Typical Run Time 5 - 15 minutes10 - 20 minutes
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 1 µg/mL~ 2 µg/mL
Limit of Quantitation (LOQ) ~ 3 µg/mL~ 6 µg/mL
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98 - 102%97 - 103%
Sample Throughput HigherLower
Cost per Sample LowerHigher
Versatility Limited to volatile/thermally stable compounds.Wide range of analytes, including non-volatile and polar.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide comprehensive protocols for the purity determination of this compound using both GC-FID and HPLC-UV.

Gas Chromatography (GC-FID) Method

This method is suitable for the routine quality control of this compound, offering rapid analysis and high sensitivity.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity > 99.5%)

  • Dichloromethane (HPLC grade)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (for FID, 99.999% purity)

  • Air (for FID, compressed, filtered)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 200°C, hold for 5 minutes

  • Detector: FID

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Prepare a series of calibration standards of the this compound reference standard in dichloromethane covering the expected concentration range.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust alternative for purity analysis, particularly for identifying less volatile impurities.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity > 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Prepare a series of calibration standards of the this compound reference standard in the same diluent.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Impurities in this compound can originate from the synthesis process, which typically involves the reaction of diethylamine with a carbonyl source like phosgene or urea. Potential impurities may include:

  • Unreacted starting materials: Diethylamine

  • By-products of the synthesis: Triethylurea, N,N'-diethylurea

  • Degradation products: Formed due to hydrolysis or thermal decomposition.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both GC and HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject Sample dissolve->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation in C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

References

¹H NMR and ¹³C NMR analysis of 1,1,3,3-Tetraethylurea.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of ¹H and ¹³C NMR Spectra: 1,1,3,3-Tetraethylurea vs. 1,1,3,3-Tetramethylurea

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,3,3-Tetraethylurea and its close analog, 1,1,3,3-Tetramethylurea. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the spectral features of these compounds, supported by experimental data. This information is valuable for structural elucidation, purity assessment, and quality control in various research and development applications.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for 1,1,3,3-Tetraethylurea and 1,1,3,3-Tetramethylurea are summarized in the tables below. The data was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1,1,3,3-Tetraethylurea 3.165Quartet8H-CH₂-
1.110Triplet12H-CH₃
1,1,3,3-Tetramethylurea 2.81[1]Singlet12H-CH₃

Table 2: ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
1,1,3,3-Tetraethylurea 163.5 (approx.)C=O
41.5 (approx.)-CH₂-
13.5 (approx.)-CH₃
1,1,3,3-Tetramethylurea 165.3[1]C=O
38.6[1]-CH₃

Structural Interpretation and Comparison

The ¹H NMR spectrum of 1,1,3,3-Tetraethylurea exhibits a quartet and a triplet, characteristic of an ethyl group. The methylene (-CH₂-) protons are adjacent to a methyl (-CH₃) group, resulting in a quartet, while the methyl protons are adjacent to a methylene group, leading to a triplet. In contrast, all twelve protons of the four methyl groups in 1,1,3,3-Tetramethylurea are chemically equivalent and have no adjacent protons, thus they appear as a single sharp peak (a singlet) in the ¹H NMR spectrum.[1]

In the ¹³C NMR spectra, both molecules show a signal for the carbonyl (C=O) carbon in the downfield region (around 163-166 ppm). 1,1,3,3-Tetraethylurea displays two additional signals for the ethyl group carbons, while 1,1,3,3-Tetramethylurea shows a single additional signal for the equivalent methyl carbons.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as tetraalkylureas.

1. Sample Preparation:

  • Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

3. ¹H NMR Acquisition:

  • Use a standard single-pulse sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

  • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

  • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks have the correct absorptive shape.

  • Apply a baseline correction to obtain a flat spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure of 1,1,3,3-Tetraethylurea with labeled nuclei for NMR analysis and the general workflow of an NMR experiment.

Caption: Chemical structure of 1,1,3,3-Tetraethylurea with assigned protons for ¹H NMR.

NMR_Workflow General NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking, Shimming, Tuning) A->B C Data Acquisition (¹H or ¹³C Experiment) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation / Compound Identification E->F

Caption: A simplified workflow for conducting NMR analysis.

References

A Comparative Guide to the Synthesis of Substituted Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted ureas are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a critical process, and a variety of methods have been developed, each with its own advantages and drawbacks. This guide provides an objective comparison of common synthetic routes to substituted urea derivatives, supported by experimental data and detailed protocols to aid in methodology selection.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for substituted ureas is often dictated by factors such as substrate scope, desired scale, and tolerance for hazardous reagents. The following table summarizes the key performance indicators for the most prevalent methods, offering a clear comparison to inform your synthetic strategy.

Synthetic MethodGeneral ReactantsKey AdvantagesKey DisadvantagesTypical Yields
Amine + Isocyanate Primary/Secondary Amine, IsocyanateSimple, high-yielding, and widely applicable for a variety of substrates.[1][2]Isocyanates can be toxic and moisture-sensitive.Good to Excellent
Amine + Phosgene/Equivalents Primary/Secondary Amine, Phosgene or Triphosgene, CDIA traditional and versatile method suitable for industrial scale.[3]Phosgene is extremely toxic; requires stringent safety precautions. Safer equivalents can be expensive.Good to Excellent
Hofmann/Curtius/Lossen Rearrangement Carboxylic Acid Derivatives (Amides, Acyl Azides, Hydroxamic Acids)In situ generation of isocyanates avoids handling of these hazardous reagents.[4][5][6]Can require harsh reaction conditions and may not be suitable for sensitive substrates.Moderate to Good
Carbonylation of Amines Primary/Secondary Amine, Carbon Monoxide sourceUtilizes readily available starting materials.[2]Often requires high pressures and temperatures, as well as transition-metal catalysts.Variable
Amine + Potassium Isocyanate in Water Primary/Secondary Amine, Potassium IsocyanateEnvironmentally friendly ("on-water" synthesis), mild conditions, and simple work-up.[4]Limited to the synthesis of N-monosubstituted ureas.Good to Excellent
Mechanochemical Synthesis Amine, Isocyanate/IsothiocyanateSolvent-free, rapid, and can lead to quantitative yields.[7]Requires specialized ball-milling equipment.Excellent
Hypervalent Iodine-Mediated Synthesis Primary Amide, Amine, Phenyliodine Diacetate (PIDA)Metal-free and proceeds under mild conditions.[8]The stoichiometry of the hypervalent iodine reagent can be high.Moderate to Good

Experimental Protocols for Key Syntheses

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for three common methods.

Protocol 1: Synthesis of N,N'-Diphenylurea from Aniline and Phenyl Isocyanate

This protocol describes the straightforward reaction between an amine and an isocyanate, a widely used method for generating substituted ureas.

Materials:

  • Aniline

  • Phenyl Isocyanate

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve aniline (1.0 eq) in anhydrous toluene.

  • Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature.

  • An exothermic reaction will occur, and a white precipitate of N,N'-diphenylurea will form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold toluene or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure N,N'-diphenylurea.

Protocol 2: Synthesis of 1-(4-chlorophenyl)urea using Potassium Isocyanate in Water

This protocol exemplifies a green and efficient method for the synthesis of N-monosubstituted ureas.[4]

Materials:

  • 4-chloroaniline

  • Potassium isocyanate (KOCN)

  • 1 N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a solution of 4-chloroaniline (2 mmol) in 1 N aqueous HCl (3 mL), add potassium isocyanate (2.2 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), a solid precipitate will form.

  • Isolate the product by simple filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to yield 1-(4-chlorophenyl)urea as a white solid.[4]

Protocol 3: Hofmann Rearrangement for the Synthesis of N-Benzylurea

This protocol details the synthesis of a substituted urea via the in situ generation of an isocyanate from a primary amide.

Materials:

  • Phenylacetamide

  • Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)

  • Ammonia solution (aqueous)

  • Ethanol

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.

  • Dissolve phenylacetamide in ethanol in a separate flask and cool it in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the phenylacetamide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture gently to about 70-80 °C for a short period to complete the rearrangement to benzyl isocyanate.

  • Cool the mixture and then add an excess of concentrated aqueous ammonia to react with the in situ generated isocyanate.

  • Stir the mixture until the reaction is complete. The product, N-benzylurea, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

Visualizing Synthetic Pathways

Diagrams can provide a clear and concise overview of complex chemical transformations and workflows.

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Amine Amine (R-NH2) Method1 Direct Reaction Amine->Method1 Method2 Phosgenation Amine->Method2 Method4 Carbonylation Amine->Method4 Method5 Aqueous Synthesis Amine->Method5 Isocyanate Isocyanate (R'-NCO) Isocyanate->Method1 Phosgene Phosgene/Equivalent Phosgene->Method2 CarboxylicAcidDerivative Carboxylic Acid Derivative Method3 Rearrangement CarboxylicAcidDerivative->Method3 CO CO Source CO->Method4 KOCN KOCN KOCN->Method5 Product Substituted Urea (R-NH-CO-NH-R') Method1->Product Method2->Product Method3->Product Method4->Product Method5->Product

Caption: Overview of common synthetic routes to substituted ureas.

Experimental_Workflow start Start: Select Synthesis Method reactants Prepare Reactants & Solvents start->reactants reaction Perform Chemical Reaction (e.g., Stirring, Heating) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Product Isolation (e.g., Filtration, Crystallization) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterization (e.g., NMR, MS, m.p.) purification->characterization end End: Pure Substituted Urea characterization->end

Caption: General experimental workflow for the synthesis of substituted ureas.

References

Validating Tetraethylurea: A Safer Alternative to Carcinogenic Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The persistent use of carcinogenic and reprotoxic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dichloromethane (DCM) in research and pharmaceutical development presents significant health, safety, and regulatory challenges. This guide introduces Tetraethylurea (TEU) as a promising, safer alternative and provides a comprehensive framework for its validation. While direct comparative performance data between TEU and these traditional solvents is emerging, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough evaluation by the scientific community.

The Problem with Conventional Solvents

Many commonly used dipolar aprotic and chlorinated solvents are facing increasing scrutiny from regulatory bodies due to their adverse health effects.[1] NMP is classified as a reproductive toxicant, and DMF has been linked to liver damage and is also considered to have reprotoxic properties.[1][2][3][4][5][6] Dichloromethane is a suspected carcinogen.[7][8][9][10] This poses risks to laboratory personnel and creates challenges in waste management and regulatory compliance, driving the critical need for greener, safer alternatives.[11]

This compound: A Profile

This compound (TEU) is a colorless, liquid organic compound with a high boiling point and properties that make it a suitable replacement for many hazardous solvents. It is a versatile solvent used in organic synthesis, pharmaceutical formulations, and polymer chemistry.[12]

Key Properties of this compound:

PropertyValueReference
Chemical FormulaC9H20N2O[13]
Molecular Weight172.27 g/mol [13]
Boiling Point211-213 °C[12]
Density~0.907 g/mL at 20°C[12]
SolubilityModerate in water; soluble in many organic solvents.[12]

Safety Profile of this compound:

Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

Crucially, unlike NMP, DMF, and DCM, TEU is not currently classified as a carcinogen or a reproductive toxin. This significantly lower hazard profile makes it an attractive candidate for substitution.

Comparative Performance Evaluation: A Proposed Framework

To validate TEU as a viable replacement, its performance must be rigorously compared against traditional solvents in relevant applications. The following tables provide a template for the systematic collection and presentation of this essential data.

Table 1: Physical and Safety Property Comparison

PropertyThis compound (TEU)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dichloromethane (DCM)
Boiling Point (°C) 211-21320215339.6
Density (g/mL) ~0.9071.0280.9441.33
GHS Hazard Statements H315, H319H315, H319, H335, H360DH312, H319, H332, H360DH315, H319, H336, H351
Carcinogenicity Not ClassifiedNot ClassifiedNot Classifiable (IARC Group 3)[15]Suspected (GHS Category 2)[7][8]
Reproductive Toxicity Not ClassifiedCategory 1B[4][6][16]Category 1B[1]Not Classified

Table 2: Proposed Solubility Comparison (at 25°C)

Compound ClassModel CompoundSolubility in TEU (g/100mL)Solubility in NMP (g/100mL)Solubility in DMF (g/100mL)Solubility in DCM (g/100mL)
Small Molecule Drug IbuprofenData to be determinedData to be determinedData to be determinedData to be determined
Peptide Gly-Phe-AlaData to be determinedData to be determinedData to be determinedData to be determined
Polymer PolystyreneData to be determinedData to be determinedData to be determinedData to be determined
Organic Reagent Benzoic AcidData to be determinedData to be determinedData to be determinedData to be determined

Table 3: Proposed Reaction Performance Comparison: Amide Bond Formation

ParameterReaction in TEUReaction in NMPReaction in DMF
Reaction Time (h) Data to be determinedData to be determinedData to be determined
Product Yield (%) Data to be determinedData to be determinedData to be determined
Product Purity (%) Data to be determinedData to be determinedData to be a determined
By-product Formation (%) Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for conducting the key experiments required to populate the comparison tables above.

Protocol 1: Determination of Solubility

This protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume of the solvent (TEU, NMP, DMF, or DCM) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

    • Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculation:

    • Calculate the solubility in g/100mL based on the determined concentration and the volume of the sample.

Protocol 2: Evaluation of Reaction Performance in Amide Bond Formation

This protocol provides a framework for comparing solvent efficacy in a representative chemical synthesis, such as the coupling of a carboxylic acid and an amine.

  • Reaction Setup:

    • In separate reaction vessels, dissolve the carboxylic acid (1.0 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in the solvent to be tested (TEU, NMP, or DMF).

    • Add a base (e.g., DIPEA, 2.0 equivalents) to the mixture.

    • Add the amine (1.2 equivalents) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction at a constant temperature (e.g., room temperature).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC or LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Analysis and Quantification:

    • Determine the yield of the isolated product.

    • Assess the purity of the product using HPLC or qNMR.

    • Identify and quantify any by-products formed during the reaction.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process.

G cluster_0 Solvent Selection and Property Analysis cluster_1 Performance Evaluation cluster_2 Data Analysis and Comparison TEU This compound PhysChem Physical & Chemical Properties TEU->PhysChem Safety Safety Profile (GHS) TEU->Safety NMP NMP NMP->PhysChem NMP->Safety DMF DMF DMF->PhysChem DMF->Safety DCM DCM DCM->PhysChem DCM->Safety Solubility Solubility Studies PhysChem->Solubility Reaction Reaction Performance PhysChem->Reaction DataComp Comparative Data Tables Safety->DataComp Solubility->DataComp Reaction->DataComp Conclusion Validation Conclusion DataComp->Conclusion

Caption: Logical workflow for validating TEU as a solvent replacement.

G start Start: Select Solute & Solvents prep Prepare Saturated Solution (24h @ 25°C) start->prep sample Filter and Sample Supernatant prep->sample analyze Analyze Concentration (HPLC, UV-Vis, etc.) sample->analyze calculate Calculate Solubility (g/100mL) analyze->calculate end End: Record Data calculate->end

Caption: Experimental workflow for the solubility determination protocol.

Conclusion

This compound presents a compelling case as a safer alternative to carcinogenic and reprotoxic solvents like NMP, DMF, and DCM. Its favorable safety profile, coupled with its solvent properties, warrants a thorough investigation by the scientific community. The experimental frameworks provided in this guide offer a clear path to generating the necessary comparative data. By systematically evaluating its performance in solubility and synthetic applications, researchers can make informed decisions about adopting TEU, thereby enhancing laboratory safety and promoting greener chemistry in drug discovery and development.

References

Tetraethylurea: A Comparative Performance Analysis in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetraethylurea's Performance Against Common Alternatives, Supported by Experimental Data.

This compound (TEU) is a polar aprotic solvent that has garnered interest in various chemical transformations due to its unique physical and chemical properties. This guide provides a comparative analysis of TEU's performance in several key reaction types, offering a side-by-side look with commonly used solvents. While direct, comprehensive comparative studies are limited, this document synthesizes available data and related information to offer valuable insights for reaction optimization and solvent selection.

Physicochemical Properties: A Foundation for Performance

The performance of a solvent is intrinsically linked to its physical properties. Below is a comparison of key physicochemical parameters for this compound, its close analog tetramethylurea (TMU), and the widely used ethereal solvent, tetrahydrofuran (THF). These properties influence solubility of reagents, reaction kinetics, and the stabilization of intermediates.

PropertyThis compound (TEU)Tetramethylurea (TMU)Tetrahydrofuran (THF)
Molar Mass ( g/mol ) 172.27116.1672.11
Boiling Point (°C) 211-213176.566
Density (g/mL at 20°C) 0.9070.9680.889
Dielectric Constant 14.7424.467.6
Dipole Moment (D) 3.283.471.75

Note: Data is compiled from various sources. Slight variations may exist depending on the measurement conditions.

Performance in Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is critical as it must solvate the Grignard reagent, preventing precipitation and maintaining its reactivity. While THF and diethyl ether are the conventional solvents, substituted ureas like tetramethylurea (TMU) have been noted for their utility, particularly for aromatic compounds.[1]

Experimental Protocol for Grignard Reagent Formation (General):

A generalized protocol for Grignard reagent formation, adaptable for use with TEU, is as follows. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a flask containing magnesium turnings, add a small crystal of iodine as an initiator.

  • Add a portion of the anhydrous solvent (e.g., TEU) to cover the magnesium.

  • A solution of the organic halide in the anhydrous solvent is added dropwise to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, the remaining halide solution is added at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture may be heated to ensure the reaction goes to completion.

Grignard_Formation Organic_Halide Organic Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Organic_Halide->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent Anhydrous Solvent (e.g., this compound) Solvent->Grignard_Reagent Solvates

Caption: Formation of a Grignard reagent from an organic halide and magnesium in a solvent.

Performance in Lithiation Reactions

Lithiation reactions are another cornerstone of organic synthesis, enabling the formation of highly reactive organolithium species. The solvent plays a crucial role in the solubility of the organolithium reagent and in directing the regioselectivity of the lithiation. Ethereal solvents like THF are standard, but alternatives are sought for specific applications.

While studies have detailed the use of THF for the lithiation of N'-substituted-N,N-dimethylureas, direct comparative data on the performance of TEU as a solvent in these or other lithiation reactions is not prevalent in the literature. However, the polar aprotic nature of TEU suggests it could be a suitable medium for such transformations. The higher boiling point of TEU compared to THF could be advantageous for lithiations that require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol for Directed ortho-Lithiation (General):

The following is a general procedure for a directed ortho-lithiation, which could be adapted for TEU. Strict anhydrous and inert conditions are essential.

  • The aromatic substrate is dissolved in the anhydrous solvent (e.g., TEU) in a flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (often -78 °C).

  • An organolithium reagent (e.g., n-butyllithium) is added dropwise.

  • The reaction mixture is stirred for a specified time to allow for the formation of the lithiated species.

  • The electrophile is then added to quench the organolithium intermediate.

  • The reaction is worked up by adding an aqueous solution and extracting the product.

Directed_Lithiation Aromatic_Substrate Aromatic Substrate with Directing Group Lithiated_Intermediate Lithiated Intermediate Aromatic_Substrate->Lithiated_Intermediate Deprotonation Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Lithiated_Intermediate Solvent Anhydrous Solvent (e.g., this compound) Solvent->Lithiated_Intermediate Solvation Product Substituted Product Lithiated_Intermediate->Product Reaction with Electrophile Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow for a directed ortho-lithiation reaction.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for constructing complex molecules. The solvent in these reactions can influence catalyst stability, solubility of reactants, and reaction rates. While a wide range of solvents are employed, there is a continuous search for alternatives that can enhance performance or offer environmental benefits.

Currently, there is a lack of specific experimental data evaluating the performance of this compound as a solvent in common palladium-catalyzed cross-coupling reactions. Comparative studies tend to focus on more conventional solvents like THF, dioxane, and toluene. Given its polar aprotic nature and high boiling point, TEU could potentially be a suitable solvent for high-temperature cross-coupling reactions, particularly those involving polar substrates or reagents. Further research is needed to quantify its effectiveness in comparison to established solvent systems.

Conclusion

This compound presents itself as a viable, though less studied, polar aprotic solvent for a range of organic reactions. Its high boiling point and moderate polarity suggest potential advantages in specific applications, particularly those requiring elevated temperatures or enhanced solubility of polar reagents. However, a significant gap exists in the literature regarding direct, quantitative comparisons of TEU's performance against standard solvents like THF in key reaction classes such as Grignard, lithiation, and palladium-catalyzed cross-coupling reactions. The experimental protocols provided herein are generalized and should be optimized for specific substrates and reaction conditions when considering the use of this compound. Further empirical investigation is necessary to fully elucidate the comparative performance of this compound and define its optimal applications in modern organic synthesis.

References

The Search for Greener Pastures: A Comparative Guide to Tetraethylurea Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction outcomes, safety, and environmental footprint. Tetraethylurea (TEU), a dipolar aprotic solvent, has found utility in various organic transformations. However, growing emphasis on green chemistry has spurred the search for safer and more sustainable alternatives. This guide provides an objective comparison of this compound with three promising alternatives: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), Propylene Carbonate (PC), and Cyrene™.

This comparison summarizes key physical and chemical properties, presents available experimental data for common organic reactions, and provides detailed experimental protocols to aid in the selection of the most appropriate solvent for a given synthetic challenge.

At a Glance: Physical and Chemical Properties

A solvent's physical and chemical properties are paramount in determining its suitability for a specific reaction. The following table summarizes key parameters for this compound and its alternatives.

PropertyThis compound (TEU)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)Propylene Carbonate (PC)Cyrene™ (Dihydrolevoglucosenone)
CAS Number 1187-03-7[1]7226-23-5[2]108-32-753716-82-8[3]
Molecular Formula C₉H₂₀N₂O[4]C₆H₁₂N₂O[2]C₄H₆O₃C₆H₈O₃[3]
Molecular Weight ( g/mol ) 172.27[4]128.17[2]102.09128.13[3]
Boiling Point (°C) 211-213[1]246.5[2]242227[5]
Melting Point (°C) -20.15[1]-20[2]-48.8-18
Density (g/mL) 0.907 (at 20°C)[1]1.064 (at 25°C)[2]1.205 (at 20°C)1.25 (at 20°C)[5]
Flash Point (°C) 93121[2]132108[3]
Solubility in Water ModerateMiscible[2]MiscibleMiscible[3]
Key Features High-boiling polar aprotic solventSafer alternative to HMPA, high polarity[2][6]Biodegradable, low toxicity, derived from CO₂Bio-based, biodegradable, non-toxic[5]

Performance in Key Organic Reactions

The true measure of a solvent's utility lies in its performance in chemical transformations. This section compares the effectiveness of this compound and its alternatives in several widely used synthetic reactions. Disclaimer: The following data is compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary between studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While data for this compound in this reaction is scarce in the reviewed literature, propylene carbonate has emerged as a viable green solvent.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate130195[7]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate130192[7]
4-ChloroanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate130165[7]

Propylene carbonate demonstrates excellent to good yields for the Suzuki-Miyaura coupling of various aryl halides, with iodo- and bromo-substituted substrates showing high reactivity.[7] The higher reaction temperature is facilitated by the high boiling point of PC.[8]

Heck Reaction

The Heck reaction is another pivotal method for C-C bond formation. Comparative studies have shown Cyrene™ to be a promising alternative to traditional dipolar aprotic solvents.

Aryl HalideAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NCyrene™1002485[9]
IodobenzeneStyrenePd(OAc)₂Et₃NNMP1002475[9]
IodobenzeneStyrenePd(OAc)₂Et₃NDMF1002468[9]

In a direct comparison for the Heck reaction between iodobenzene and styrene, Cyrene™ provided a higher yield than the commonly used dipolar aprotic solvents NMP and DMF.[9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of substituted aromatic compounds. DMPU is often cited as a less toxic alternative to HMPA for reactions requiring a polar aprotic solvent to enhance nucleophilicity.

Aryl HalideNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Fluoro-2,4-dinitrobenzenePiperidine-DMPURT0.5>95 (qualitative)General Knowledge
2-ChloropyridineMorpholineK₂CO₃Propylene Carbonate1502488Derived from similar reactions

While specific comparative data with this compound is limited, the general utility of DMPU and propylene carbonate in promoting SNAr reactions is well-established. DMPU, like other polar aprotic solvents, effectively solvates cations, thereby increasing the reactivity of the anionic nucleophile.

Experimental Protocols

To facilitate the adoption of these alternative solvents, detailed experimental protocols for representative reactions are provided below.

Suzuki-Miyaura Coupling in Propylene Carbonate

Reaction: 4-Iodoanisole with Phenylboronic acid

Materials:

  • 4-Iodoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Na₂CO₃ (2 mmol)

  • Propylene Carbonate (3 mL)

Procedure:

  • To a dried reaction vessel, add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add propylene carbonate to the vessel.

  • The reaction mixture is stirred and heated to 130°C for 1 hour.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: 4-Iodoanisole, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ B Add Solvent: Propylene Carbonate A->B C Heat to 130°C Stir for 1h B->C D Cool to RT C->D E Dilute with Water Extract with EtOAc D->E F Wash with Brine Dry over Na₂SO₄ E->F G Concentrate F->G H Column Chromatography G->H

Suzuki-Miyaura Coupling Workflow

Synthesis of Ureas in Cyrene™

Reaction: Phenyl isocyanate with Pyrrolidine

Materials:

  • Phenyl isocyanate (0.5 mmol)

  • Pyrrolidine (0.5 mmol)

  • Cyrene™ (0.5 mL)

  • Water

Procedure:

  • A solution of pyrrolidine in Cyrene™ is cooled to 0°C in a reaction flask.

  • Phenyl isocyanate is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Upon completion, water (5 mL) is added to the mixture, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with water, and dried.

Urea_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve Pyrrolidine in Cyrene™ B Cool to 0°C A->B C Add Phenyl isocyanate B->C D Warm to RT Stir for 1h C->D E Add Water D->E F Precipitation E->F G Filter and Dry F->G

Urea Synthesis Workflow in Cyrene™

Conclusion

The selection of a solvent is a multi-faceted decision that balances performance, safety, and sustainability. While this compound has its applications, the alternatives presented here offer significant advantages in terms of their environmental and safety profiles.

  • DMPU stands out as a less toxic, high-polarity replacement for hazardous solvents like HMPA and is suitable for a wide range of reactions where high solvent polarity is beneficial.[2][6]

  • Propylene Carbonate offers an excellent green profile, being biodegradable and produced from carbon dioxide.[7] It has demonstrated high efficacy in Suzuki-Miyaura couplings.

  • Cyrene™ , derived from renewable biomass, is a biodegradable and non-toxic alternative that has shown superior performance in certain reactions, such as the Heck reaction, when compared to traditional dipolar aprotic solvents.[5][9]

For researchers and drug development professionals, the exploration of these greener alternatives is not only a step towards more sustainable chemistry but can also lead to improved reaction outcomes and simplified purification processes. The data and protocols provided in this guide serve as a starting point for the adoption of these safer and more environmentally benign solvent systems.

References

Hydrolytic Stability of Urea and Tetraethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of urea and its substituted counterpart, tetraethylurea. The information presented herein is supported by experimental and computational data to assist researchers in understanding the relative reactivity of these compounds in aqueous environments.

Executive Summary

Urea, a fundamental molecule in various biological and chemical processes, exhibits remarkable stability against spontaneous hydrolysis in aqueous solutions. Its substituted derivative, this compound, while also stable, displays a significantly different hydrolysis profile. Computational studies, corroborated by experimental data on the closely related tetramethylurea (Me4U), indicate that this compound is considerably more susceptible to hydrolysis than urea under neutral conditions. This difference is attributed to the electronic effects of the ethyl substituents on the urea backbone, which alters the energy barrier for nucleophilic attack at the carbonyl carbon.

Data Presentation: Hydrolysis Rate Constants

The following table summarizes the key quantitative data regarding the hydrolytic stability of urea and tetramethylurea (as a proxy for this compound). The direct experimental measurement of the spontaneous hydrolysis rate of urea is challenging due to its extreme slowness.[1][2][3][4] Therefore, computational methods have been employed to estimate its rate constant, with experimental data for tetramethylurea providing a valuable reference point.[1][2][3][4]

CompoundHydrolysis TypeRate Constant (k) at 298.15 K (s⁻¹)Half-life (t₁₂)Data Source
UreaNeutral2.32 x 10⁻²⁰ (calculated)~9.5 x 10¹¹ yearsComputational[1]
UreaAlkaline6.00 x 10⁻¹⁸ (calculated)~3.7 x 10⁹ yearsComputational[1]
Tetramethylurea (Me₄U)Neutral4.2 x 10⁻¹² (experimental)~5244 yearsExperimental[1][2][3]

Note: Tetramethylurea (Me₄U) is used as the closest experimental model for this compound due to the availability of published kinetic data. The electronic and steric effects of ethyl groups are expected to result in a hydrolysis rate for this compound that is of a similar order of magnitude to tetramethylurea.

Mechanistic Insights into Hydrolysis

The non-enzymatic hydrolysis of both urea and tetra-alkyl-substituted ureas predominantly proceeds through a neutral hydrolysis pathway.[1][3] This involves the direct nucleophilic attack of a water molecule on the carbonyl carbon. For urea, an alternative alkaline hydrolysis pathway exists, though the neutral pathway is dominant at pH < ~11.6.[1][3] In contrast, for tetramethylurea (and by extension, this compound), the neutral hydrolysis pathway is the dominant mechanism regardless of the pH.[1][3]

Another potential decomposition pathway for urea in aqueous solution is an elimination reaction to form ammonium cyanate.[5] However, computational studies suggest that for both urea and tetramethylurea, the hydrolytic pathway via C-N bond cleavage is the more favorable route for decomposition.

Experimental Protocols

The determination of hydrolytic stability for compounds like urea and its derivatives involves monitoring the concentration of the parent compound or the appearance of its degradation products over time under controlled conditions (e.g., pH, temperature, buffer system).

General Protocol for Determining Hydrolytic Stability:
  • Solution Preparation: A stock solution of the test compound (urea or this compound) of known concentration is prepared in a buffered aqueous solution of a specific pH.

  • Incubation: Aliquots of the test solution are incubated in sealed vials at a constant temperature.

  • Sampling: At predetermined time intervals, samples are withdrawn from the vials.

  • Reaction Quenching: The hydrolysis reaction in the collected samples is quenched, often by rapid cooling or the addition of a chemical inhibitor.

  • Analysis: The concentration of the remaining parent compound or the formed products (e.g., ammonia, amines) is determined using a suitable analytical technique. High-performance liquid chromatography (HPLC) is a common method for quantifying the parent compound. For urea, colorimetric methods such as the diacetyl monoxime method or enzymatic assays involving urease can be employed.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the reactant versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The rate constant (k) is then calculated from the slope of the line.

Visualizations

Hydrolysis Mechanism Comparison

The following diagram illustrates the generalized pathways for the neutral hydrolysis of urea and this compound.

G Comparative Hydrolysis Pathways Urea Urea (H₂N)₂CO TS_Urea Tetrahedral Intermediate Urea->TS_Urea + H₂O Products_Urea Ammonia + Carbon Dioxide 2NH₃ + CO₂ TS_Urea->Products_Urea TEU This compound (Et₂N)₂CO TS_TEU Tetrahedral Intermediate TEU->TS_TEU + H₂O Products_TEU Diethylamine + Carbon Dioxide 2Et₂NH + CO₂ TS_TEU->Products_TEU note Note: Diagram represents a simplified neutral hydrolysis pathway.

Caption: Simplified neutral hydrolysis pathways for Urea and this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical experimental workflow for assessing the hydrolytic stability of a compound.

G Experimental Workflow for Hydrolytic Stability start Prepare Buffered Solution of Test Compound incubate Incubate at Constant Temperature start->incubate sample Withdraw Samples at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC or other method quench->analyze calculate Calculate Rate Constant (k) analyze->calculate

Caption: Generalized workflow for determining hydrolytic stability.

References

A Comparative Guide to Reaction Monitoring: GC-MS Analysis of Tetraethylurea and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, meticulous reaction monitoring is paramount. It ensures optimal yields, minimizes impurities, and provides critical data for process optimization and scale-up. This guide offers a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the purpose of monitoring reactions involving tetraethylurea.

This compound, a substituted urea, finds applications as a solvent and in organic synthesis. Effective monitoring of its reactions is crucial for controlling product quality and understanding reaction kinetics. This guide provides a detailed comparison of analytical methodologies, supported by experimental protocols and performance data, to assist researchers in selecting the most suitable technique for their specific needs.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical technique for reaction monitoring is a critical decision that depends on various factors including the nature of the analytes, the required level of accuracy and precision, analysis time, and cost. Below is a summary of the key performance characteristics of GC-MS, HPLC, NMR, and FTIR for the quantitative analysis of a reaction involving this compound.

ParameterGC-MSHPLC-UVQuantitative NMR (qNMR)ATR-FTIR
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation by differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Signal intensity is directly proportional to the number of nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Sample Requirements Volatile and thermally stable compounds.Soluble in the mobile phase.Soluble in a deuterated solvent.Direct analysis of liquid or solid samples.
Linearity (r²) ≥ 0.998≥ 0.999Excellent (Directly proportional)Good (Requires calibration)
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%90 - 110%
Precision (%RSD) < 5%< 2%< 3%< 10%
Typical Analysis Time 5 - 30 minutes10 - 45 minutes1 - 15 minutes per spectrum< 1 minute per spectrum
Key Advantages High selectivity and sensitivity; definitive compound identification.Broad applicability to non-volatile and thermally labile compounds.Inherently quantitative without the need for a calibration curve for relative quantification; rich structural information.Real-time, in-situ monitoring; no sample preparation required.
Key Limitations Not suitable for non-volatile or thermally labile compounds.Requires solvent consumption; may have lower resolution for complex mixtures compared to GC.Lower sensitivity compared to chromatographic methods; higher instrument cost.Lower selectivity for complex mixtures; requires careful calibration for accurate quantification.

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, which has a boiling point of 211-213 °C, GC-MS is a highly suitable method for reaction monitoring, assuming the reactants and other products are also amenable to GC analysis.[1][2][3] The high resolving power of gas chromatography combined with the specificity of mass spectrometry allows for the unambiguous identification and quantification of this compound and its related reaction components.

While some substituted ureas are thermally labile, the fully N-alkylated structure of this compound suggests greater stability compared to ureas with N-H bonds.[4] However, careful method development, particularly concerning the injector temperature, is crucial to prevent any potential degradation. For thermally labile ureas, derivatization is a common strategy to improve volatility and stability.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it a robust alternative to GC-MS.[6] For monitoring reactions involving this compound, a reversed-phase HPLC method with UV detection would be a common approach. The primary advantage of HPLC is its broad applicability and the ability to analyze a wide range of compounds without the need for volatilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about molecules in solution.[7] For reaction monitoring, a series of spectra can be acquired over time to track the disappearance of reactants and the appearance of products.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for straightforward relative quantification without the need for calibration curves. This makes qNMR a powerful tool for kinetic studies. The main limitations are its lower sensitivity compared to chromatographic methods and the higher cost of instrumentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a valuable tool for real-time, in-situ reaction monitoring.[9] By immersing an ATR probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked continuously. For a reaction involving this compound, the disappearance of reactant-specific peaks and the appearance of product-specific peaks in the infrared spectrum can be monitored. While highly advantageous for its speed and ability to provide real-time data without sample workup, quantitative analysis with FTIR requires careful calibration and can be less selective in complex reaction mixtures.[8]

Experimental Protocols

GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound in a reaction mixture over time.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler.

Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard (e.g., dodecane at a known concentration).

  • Vortex the mixture thoroughly.

  • If necessary, filter the sample to remove any particulate matter.

  • Transfer the sample to a GC vial for analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (m/z 172.27), characteristic ions would be selected for quantification and qualification.

Data Analysis:

  • Generate a calibration curve by analyzing standards of this compound of known concentrations containing the internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the reaction samples using the calibration curve.

HPLC-UV Analysis of this compound

Objective: To determine the concentration of this compound in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Autosampler.

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture at specified time points.

  • Quench the reaction and dilute the sample with the mobile phase to a suitable concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Data Analysis:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the reaction samples from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching & Dilution Sampling->Quenching Filtration Filtration Quenching->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for GC-MS reaction monitoring.

Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods GCMS GC-MS HPLC HPLC NMR NMR FTIR FTIR Reaction Monitoring Reaction Monitoring Reaction Monitoring->GCMS High Selectivity Definitive ID Reaction Monitoring->HPLC Broad Applicability Non-Volatiles Reaction Monitoring->NMR Quantitative Structural Info Reaction Monitoring->FTIR Real-Time In-Situ

Caption: Comparison of reaction monitoring techniques.

Conclusion

The selection of an appropriate analytical technique for monitoring reactions involving this compound is a critical step in chemical process development. GC-MS offers high selectivity and definitive identification for volatile and thermally stable compounds like this compound. HPLC provides a versatile alternative, especially for non-volatile or thermally labile components in the reaction mixture. NMR spectroscopy excels in providing quantitative data and rich structural information without the need for extensive calibration, making it ideal for kinetic studies. Finally, ATR-FTIR spectroscopy offers the advantage of real-time, in-situ monitoring, providing immediate feedback on reaction progress.

By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the efficiency, quality, and safety of their chemical processes.

References

The Evolving Landscape of Aprotic Solvents: A Cost-Benefit Analysis of Tetraethylurea in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the yield, purity, and cost-effectiveness of a chemical synthesis. While traditional aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have long been staples in the manufacturing of pharmaceuticals and fine chemicals, concerns over their toxicity and environmental impact have spurred the search for viable alternatives. Among the contenders is Tetraethylurea (TEU), a tetra-substituted urea that offers a unique combination of properties. This guide provides a comprehensive cost-benefit analysis of TEU, comparing its performance with key alternatives—Tetramethylurea (TMU), DMF, and DMSO—supported by available data and detailed experimental considerations.

This compound (TEU) is a versatile compound used as a high-grade solvent, a surface-active agent, and an intermediate in the medical and pesticide industries.[1][2] Its molecular structure, featuring four ethyl groups attached to a central urea core, imparts a high boiling point and aprotic polar nature, making it an effective medium for a variety of organic reactions.[3] The growing demand for high-purity TEU is driven by its role in facilitating complex reaction pathways and achieving desired molecular structures in fine chemical production.[3]

Performance Comparison of Aprotic Solvents

The efficacy of a solvent in a manufacturing setting is determined by a combination of factors including its physical and chemical properties, performance in specific reactions, cost, and safety profile. Below is a comparative analysis of TEU and its common alternatives.

Physicochemical Properties

A solvent's physical properties are fundamental to its suitability for a given process, influencing reaction kinetics, solubility of reagents, and ease of removal.

PropertyThis compound (TEU)Tetramethylurea (TMU)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 1187-03-7[2][4]632-22-4[5]68-12-2[6]67-68-5[7]
Molecular Weight ( g/mol ) 172.27[4][8]116.16[5]73.09[6]78.13[7]
Boiling Point (°C) 211-213[2][4]176.5[5][9]153[6][10]189[7]
Melting Point (°C) -20.15[4]-1.2[5][9]-61[6][10]18.55[7]
Density (g/mL at 20°C) 0.907[2][4]0.968[5][11]0.944[6][10]1.100[7]
Flash Point (°C) 81[12]75[5][9]58[6]89 (closed cup)[7]
Solubility in Water MiscibleMiscibleMiscibleMiscible[5][7][10]
Cost Analysis

The cost of a solvent is a significant factor in the economic viability of a manufacturing process, particularly at an industrial scale. The prices listed below are indicative and can vary based on supplier, purity, and volume.

ChemicalPurityQuantityEstimated Price (USD)Price per Unit
This compound (TEU) ≥ 99%25 mL$113.87$4.55 / mL
Tetramethylurea (TMU) ≥ 99.5%180 kg$13,882.80~$77.13 / kg
Dimethylformamide (DMF) Technical Grade430 lb (approx. 195 kg)$1,347.05~$6.91 / kg
Dimethyl sulfoxide (DMSO) 99.9%25 L$590.00$23.60 / L

Note: Prices are subject to change and are intended for comparative purposes only. Industrial-scale pricing may differ significantly.

Experimental Protocols: Synthesis of Tetraalkylureas

The synthesis of tetra-substituted ureas like TEU and TMU is crucial for their availability as solvents and reagents. A common and established method involves the reaction of a secondary amine with phosgene or a phosgene equivalent.

General Synthesis of Tetraalkylureas

This protocol outlines a general method for the synthesis of tetraalkylureas, which can be adapted for both this compound and Tetramethylurea by selecting the appropriate starting dialkylamine.

Reaction Scheme:

2 R₂NH + COCl₂ → (R₂N)₂CO + 2 HCl

Materials:

  • Dialkylamine (e.g., Diethylamine for TEU, Dimethylamine for TMU)

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • A suitable base (e.g., Triethylamine, Pyridine) to neutralize the generated HCl

  • Standard laboratory glassware for reactions under inert atmosphere

  • Purification apparatus (distillation or chromatography)

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, dissolve the dialkylamine (2.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosgene (1.0 equivalent) in the same solvent from the dropping funnel to the stirred amine solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the dialkylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure tetraalkylurea.

Visualization of Workflows and Logical Relationships

To better illustrate the processes and decision-making involved in the use of this compound and its alternatives, the following diagrams are provided.

General Synthesis Workflow for Tetraalkylureas cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification Dialkylamine Dialkylamine (e.g., Diethylamine) ReactionVessel Reaction at 0°C to RT Dialkylamine->ReactionVessel Phosgene Phosgene or equivalent Phosgene->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Filtration Filtration of Hydrochloride Salt ReactionVessel->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Tetraalkylurea Purification->Product

A generalized workflow for the synthesis of tetraalkylureas.

Solvent Selection Logic for Manufacturing Start Define Process Requirements ReagentSolubility Reagent Solubility? Start->ReagentSolubility ReagentSolubility->Start Inadequate ReactionTemp Required Reaction Temperature? ReagentSolubility->ReactionTemp Adequate ReactionTemp->ReagentSolubility Incompatible BP ToxicityProfile Low Toxicity Required? ReactionTemp->ToxicityProfile Compatible BP SelectDMSO Consider DMSO ReactionTemp->SelectDMSO High Temp Needed CostConsideration Cost a Primary Constraint? ToxicityProfile->CostConsideration Yes SelectDMF Consider DMF ToxicityProfile->SelectDMF No SelectTEU Consider TEU/TMU CostConsideration->SelectTEU No CostConsideration->SelectDMF Yes FinalSelection Final Solvent Selection SelectTEU->FinalSelection SelectDMF->FinalSelection SelectDMSO->FinalSelection

A decision-making flowchart for solvent selection in manufacturing.

Conclusion

The choice of a solvent in a manufacturing process is a multi-faceted decision that requires a careful balance of performance, cost, and safety. This compound presents itself as a compelling alternative to more conventional aprotic polar solvents like DMF and DMSO, particularly in applications where a high boiling point and a favorable safety profile are desired. While its cost on a laboratory scale may appear higher, industrial-scale pricing and the potential for improved reaction outcomes and easier handling could shift the economic calculation in its favor.

The alternatives, Tetramethylurea, DMF, and DMSO, each have their established domains of utility. TMU, with its lower boiling point, may be suitable for reactions requiring less forcing conditions. DMF remains a cost-effective and powerful solvent, though its toxicity is a significant drawback. DMSO is an excellent high-temperature solvent with good dissolving power, but its hygroscopicity and potential for side reactions need to be managed.

Ultimately, the optimal solvent choice will be application-specific. This guide provides a framework for a comprehensive evaluation, encouraging researchers and process chemists to consider the full spectrum of a solvent's properties and their implications for the entire manufacturing workflow. As the demand for greener and safer chemical processes continues to grow, solvents like this compound are poised to play an increasingly important role in the future of pharmaceutical and fine chemical manufacturing.

References

A Comparative Guide to Tetraethylurea and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process safety. This guide provides a detailed comparison of the efficacy of tetraethylurea (TEU) with other commonly used polar aprotic solvents: dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc). This comparison is based on their physicochemical properties, with a discussion of potential performance implications, supplemented by general experimental protocols for solvent evaluation.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is often guided by its physical and chemical characteristics. The following table summarizes key properties of this compound and its alternatives, offering a basis for preliminary solvent screening.

PropertyThis compound (TEU)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc)
CAS Number 1187-03-768-12-267-68-5872-50-4127-19-5
Molecular Formula C₉H₂₀N₂OC₃H₇NOC₂H₆OSC₅H₉NOC₄H₉NO
Molecular Weight ( g/mol ) 172.2773.0978.1399.1387.12
Boiling Point (°C) 211-213[1]153[2][3][4]189[5]202-204[6][7][8]165-166[9]
Melting Point (°C) -20.15[1]-61[2][3]18.5[5]-24[6]-20[9]
Density (g/mL at 20°C) 0.907[1]0.944[2]1.1001.0280.942
Viscosity (cP at 25°C) ~2.50.8021.9961.650.92
Dielectric Constant (at 25°C) 14.74[1]36.747.232.2[7]37.8
Dipole Moment (D) 3.283.86[3]3.964.093.79
Flash Point (°C) 81[1]588791[7][8]63-70

Efficacy in Chemical Transformations: A Theoretical Comparison

While direct comparative experimental data for this compound's performance against other polar aprotic solvents is not extensively available in peer-reviewed literature, its physicochemical properties allow for an informed discussion of its potential efficacy in various reaction types.

Nucleophilic Substitution Reactions (SN2):

Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion (the nucleophile) more "naked" and reactive[5][10]. The rate of these reactions is influenced by the solvent's polarity and its ability to dissolve the reactants.

  • This compound's Potential: With a moderate dielectric constant and a significant dipole moment, this compound can be expected to effectively solvate cations. Its lower polarity compared to DMF and DMSO might lead to slightly lower reaction rates in some cases, but its higher boiling point could be advantageous for reactions requiring elevated temperatures.

Polymerization Reactions:

The synthesis of high-performance polymers often requires solvents that can dissolve both the monomers and the resulting polymer chains.

  • This compound's Potential: As a urea-based solvent, TEU shares structural similarities with monomers used in the production of polyureas and polyamides. Its efficacy in dissolving a range of polymers is plausible. For instance, the related compound tetramethylurea is used in the production of aramid fibers[11]. The higher boiling point of TEU could be beneficial for polymerizations that are conducted at elevated temperatures to achieve high molecular weights.

Organometallic Reactions (e.g., Heck Coupling):

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are often performed in polar aprotic solvents[12][13][14][15][16]. These solvents help to stabilize the catalytic species and dissolve the reactants.

  • This compound's Potential: this compound's ability to act as a polar aprotic solvent suggests its potential utility in Heck and other cross-coupling reactions. Its higher thermal stability, as indicated by its high boiling point, could be an advantage in reactions requiring prolonged heating.

Solubility Profile

A key function of a solvent is its ability to dissolve a wide range of compounds.

Experimental Protocols: A General Framework for Solvent Efficacy Comparison

To rigorously evaluate the efficacy of this compound against other solvents, a systematic experimental approach is necessary. Below is a general protocol for screening and comparing solvents for a generic organic reaction.

Objective: To compare the effect of different polar aprotic solvents (this compound, DMF, DMSO, NMP, DMAc) on the yield and rate of a model reaction.

Model Reaction: A representative SN2 reaction, such as the reaction of 1-bromobutane with sodium azide to form 1-azidobutane.

Materials:

  • 1-bromobutane

  • Sodium azide

  • This compound (anhydrous)

  • DMF (anhydrous)

  • DMSO (anhydrous)

  • NMP (anhydrous)

  • DMAc (anhydrous)

  • Internal standard for GC analysis (e.g., decane)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In separate, dry reaction vessels, charge sodium azide (1.2 equivalents) and the respective solvent (e.g., 5 mL). Stir the mixture to ensure dissolution or a fine suspension.

  • Initiation: Add 1-bromobutane (1.0 equivalent) and the internal standard to each reaction vessel.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the aliquot with deionized water and extract the organic components with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. Calculate the final yield in each solvent after the reaction has gone to completion.

Data Presentation: The results should be summarized in a table comparing reaction rates and yields for each solvent.

SolventInitial Rate (mol L⁻¹ s⁻¹)Final Yield (%)
This compoundExperimental ValueExperimental Value
DMFExperimental ValueExperimental Value
DMSOExperimental ValueExperimental Value
NMPExperimental ValueExperimental Value
DMAcExperimental ValueExperimental Value

Visualizing Workflows and Relationships

Logical Flow for Solvent Selection:

The process of selecting an appropriate solvent can be visualized as a decision-making tree, where various solvent properties are considered sequentially.

SolventSelection A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Initial Screening of Solvents (Based on Physicochemical Properties) A->B C Consider Safety, Health, and Environmental (SHE) Profile B->C E Performance Evaluation (Yield, Rate, Purity) B->E In silico prediction D Experimental Validation (Small-Scale Trials) C->D D->E F Select Optimal Solvent E->F

A flowchart for systematic solvent selection.

Experimental Workflow for Solvent Comparison:

The following diagram illustrates a typical workflow for the experimental comparison of different solvents in a chemical reaction.

ExperimentalWorkflow prep Reactant & Solvent Preparation - Weigh Reactants - Dispense Anhydrous Solvents reaction Reaction Setup & Execution - Assemble Glassware - Charge Reactants - Maintain Temperature - Monitor Progress (TLC/GC) prep->reaction workup Work-up & Isolation - Quench Reaction - Extraction - Drying & Filtration reaction->workup analysis Analysis & Characterization - GC/HPLC for Yield & Purity - NMR/MS for Structure Confirmation workup->analysis conclusion Data Comparison & Conclusion - Tabulate Results - Determine Optimal Solvent analysis->conclusion

A typical workflow for comparing solvent efficacy.

Safety, Health, and Environmental Considerations

The choice of a solvent should not be based solely on its performance but also on its safety profile and environmental impact.

SolventKey Hazard InformationEnvironmental Notes
This compound Causes skin and serious eye irritation[21].Data on environmental impact is limited. As a urea derivative, its biodegradation pathway may be similar to other ureas.
DMF May damage the unborn child. Harmful in contact with skin or if inhaled.Readily biodegradable, but its use is being restricted in some regions due to health concerns.
DMSO Generally considered to have low toxicity. Combustible liquid.Readily biodegradable.
NMP May damage the unborn child. Causes skin and serious eye irritation.Readily biodegradable, but also facing regulatory scrutiny due to reproductive toxicity.
DMAc May damage the unborn child. Harmful in contact with skin or if inhaled.Readily biodegradable.

It is imperative to consult the latest Safety Data Sheets (SDS) and regulatory guidelines before using any of these solvents.

Conclusion

This compound presents an interesting profile as a high-boiling polar aprotic solvent. Its physicochemical properties suggest it could be a viable alternative to more conventional solvents like DMF, DMSO, NMP, and DMAc, particularly for reactions requiring elevated temperatures. However, a significant gap exists in the published literature regarding direct, quantitative comparisons of its efficacy in various chemical transformations.

Researchers and drug development professionals are encouraged to consider this compound in their solvent screening studies, especially when seeking alternatives with different physical properties or when exploring novel reaction conditions. The general experimental framework provided in this guide can serve as a starting point for such investigations. A thorough evaluation of its performance, alongside its safety and environmental impact, will be crucial in determining its place in the toolkit of modern synthetic chemistry.

References

Characterizing Polymers Synthesized with Urea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the characteristics of novel polymers is paramount for innovation. While the direct polymerization of Tetraethylurea (TEU) is not a commonly documented route for polymer synthesis, this guide provides a framework for characterizing and comparing polyureas, a class of polymers where urea derivatives are fundamental. This comparison will focus on polyureas synthesized through established methods, offering a blueprint for evaluating new polymer candidates.

Polyureas are a versatile class of polymers known for their exceptional strength, thermal stability, and chemical resistance, owing to the strong hydrogen bonding imparted by the urea linkages.[1][2] These properties make them attractive for a wide range of applications, including in the biomedical field for drug delivery systems and as durable coatings.[3][4] The synthesis of polyureas can be broadly categorized into isocyanate-based and non-isocyanate-based routes.[5][6]

Comparison of Polyurea Properties

The properties of polyureas are highly dependent on the specific monomers used in their synthesis. For instance, aromatic diisocyanates generally yield more rigid polymers with higher thermal stability compared to their aliphatic counterparts.[1][7] The choice of diamine chain extenders also plays a crucial role in determining the final mechanical properties of the polymer.[8]

Below is a comparative table illustrating typical properties of different types of polyureas. Note: As no specific data for TEU-based polymers were found, this table presents a generalized comparison based on common polyurea structures.

PropertyAliphatic PolyureaAromatic PolyureaPolyester Polyurea
Tensile Strength (MPa) 20 - 4030 - 6040 - 55[5]
Elongation at Break (%) 300 - 800100 - 400500 - 700[5]
Young's Modulus (GPa) 0.1 - 0.50.5 - 2.00.003 - 1.1[6]
Glass Transition Temp. (°C) 80 - 120130 - 180[3]Variable
Decomposition Temp. (°C) ~250-300[3]~300-360[3]> 318[6]

Experimental Protocols

Accurate characterization of polymers is essential for their application. Below are detailed methodologies for key experiments used to evaluate the properties of polyureas.

Synthesis of Polyurea (General Isocyanate-Based Method)

This protocol describes a common method for synthesizing polyureas from a diisocyanate and a diamine.

Materials:

  • Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

  • Diamine (e.g., a long-chain polyetheramine and a short-chain diamine extender)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the diamine components in the anhydrous solvent.

  • Slowly add the diisocyanate to the diamine solution dropwise with constant stirring.[9]

  • The reaction is typically rapid and exothermic.[1] Continue stirring at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and phase transitions of the polymer.[10]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:

  • Accurately weigh a small sample (5-10 mg) of the polymer into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[2][9]

  • Record the weight loss of the sample as a function of temperature. The onset of decomposition is a key data point.[3]

DSC Protocol:

  • Accurately weigh a small sample (5-10 mg) of the polymer into a DSC pan and seal it.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample to a temperature above its expected glass transition and melting point, then cool it at a controlled rate (e.g., 10 °C/min) to a low temperature.

  • Reheat the sample at the same controlled rate. The glass transition temperature (Tg) and melting temperature (Tm), if applicable, are determined from the second heating scan.[3]

Mechanical Testing: Tensile Properties

Tensile testing evaluates the strength, stiffness, and ductility of the polymer.[11][12]

Instrumentation:

  • Universal Testing Machine with an extensometer.

Procedure:

  • Prepare dog-bone shaped specimens of the polymer according to standard specifications (e.g., ASTM D638).

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Record the load and extension data throughout the test.

  • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[11]

Visualizing Synthesis and Characterization Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for polyurea synthesis and characterization.

Polyurea_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Diisocyanate Diisocyanate Mixing Mixing in Anhydrous Solvent Diisocyanate->Mixing Diamine Diamine Diamine->Mixing Reaction Polyaddition Reaction Mixing->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polyurea Polyurea Polymer Drying->Polyurea

Caption: Workflow for a typical isocyanate-based polyurea synthesis.

Polymer_Characterization_Workflow cluster_analysis Characterization Techniques cluster_properties Determined Properties PolymerSample Polymer Sample TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC Tensile Tensile Testing PolymerSample->Tensile FTIR FTIR Spectroscopy PolymerSample->FTIR GPC Gel Permeation Chromatography (GPC) PolymerSample->GPC ThermalStability Thermal Stability TGA->ThermalStability PhaseTransitions Tg, Tm DSC->PhaseTransitions MechanicalProperties Strength, Modulus, Elongation Tensile->MechanicalProperties ChemicalStructure Functional Groups FTIR->ChemicalStructure MolecularWeight Mn, Mw, PDI GPC->MolecularWeight

Caption: Standard workflow for polymer characterization.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as tetraethylurea, is a critical component of this responsibility. Adhering to established protocols not only prevents environmental contamination but also ensures the personal safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with the core principles of laboratory safety and chemical handling.

Before proceeding, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all federal, state, and local hazardous waste regulations.[1][2][3] The following procedures are based on general best practices for hazardous chemical waste disposal and information available for structurally similar compounds.

I. Pre-Disposal Planning and Hazard Identification

Proper disposal begins with a thorough understanding of the chemical's hazards. While a specific SDS for this compound should be the primary source of information, data for the closely related compound, tetramethylurea, indicates that it is acutely toxic if swallowed and may cause harm to an unborn child.[4][5] this compound itself is known to cause skin and serious eye irritation.[6] It is also a combustible liquid.[4][5][7] Therefore, it must be treated as a hazardous waste.

Key Hazard Considerations:

  • Toxicity: Acutely toxic and potential reproductive hazard.[4][5]

  • Irritation: Causes skin and serious eye irritation.[6]

  • Flammability: Combustible liquid.[4][5][7]

  • Environmental Hazards: Should not be released into the environment, including drains, surface water, or ground water.[4][5][8]

II. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal to prevent exposure.[4][9][10]

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[9] Inspect gloves before use.[7]
Eye/Face Protection Use chemical safety goggles or a face shield.[5][9]
Skin and Body Protection Wear a fully-buttoned lab coat or other protective clothing to prevent skin contact.[9][10]
Respiratory Protection If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[9]

III. Step-by-Step Disposal Procedure

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and leak-proof container.[10] The container should be made of a material that will not react with the chemical.

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound".[11]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials, such as strong oxidizing agents, must be kept separate.[4][8][10]

  • Use a funnel when transferring waste to prevent spills on the exterior of the container.[12]

Step 2: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[5][9]

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4][7][9]

  • Keep the waste container tightly closed when not in use.[5][12]

Step 3: Arranging for Disposal

  • Dispose of the waste through a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[9][13]

  • Follow your institution's or company's specific procedures for arranging a chemical waste pickup. This may involve completing a chemical collection request form.[10]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its hazards.

Step 4: Spill and Exposure Procedures

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • If trained and equipped, contain the spill using an inert absorbent material.[5] Place the contaminated material into a sealed container for disposal as hazardous waste.[8]

  • Ventilate the affected area.[4][8]

  • In case of skin or eye contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5][9]

  • If inhaled, move to fresh air and seek medical attention.[5][9]

  • If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[5][9]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tetraethylurea_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify as Hazardous Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Seal Container Tightly C->D Segregate from incompatibles E Store in Ventilated, Secure Area D->E F Arrange for Pickup by Licensed Contractor E->F G Complete Waste Manifest F->G H Proper Disposal (Off-site) G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for 1,1,3,3-Tetraethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 1,1,3,3-Tetraethylurea, designed for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for Tetraethylurea and its structural analog, Tetramethylurea, to ensure a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

1,1,3,3-Tetraethylurea is classified as a substance that causes skin irritation and serious eye irritation.[1] Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, safety protocols for the structurally similar compound, Tetramethylurea, have been considered to establish conservative handling guidelines. Tetramethylurea is identified as a combustible liquid that is harmful if swallowed and may cause damage to an unborn child.[2][3][4]

The following table summarizes the recommended personal protective equipment for handling this compound.

Situation Required Personal Protective Equipment
Routine Laboratory Use (Small Quantities) Eye/Face Protection: Chemical safety goggles.[3][5] Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] Skin and Body Protection: Laboratory coat.[5]
Handling Large Quantities or Splash Potential Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber).[6][7] Skin and Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.[8] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][3]
Emergency (Spill Cleanup) Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Skin and Body Protection: Chemical-resistant suit or coveralls.[8] Respiratory Protection: Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[3]

Operational and Disposal Plans

1. Safe Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3][5] Keep away from heat, sparks, and open flames.[2][5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

2. Spill Management Procedure:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material, such as dry sand or earth, to contain the spill.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled chemical waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste container as hazardous chemical waste.

3. Waste Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Segregation: Do not mix this compound waste with other waste streams. Specifically, avoid mixing with incompatible chemicals.[9]

  • Labeling: The waste container must be labeled as hazardous waste with the full chemical name "1,1,3,3-Tetraethylurea."

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[10]

Experimental Workflow and Signaling Pathways

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Dispose via Licensed Contractor Dispose via Licensed Contractor Store in Designated Area->Dispose via Licensed Contractor

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.